molecular formula C5H8O3 B582396 2-(Oxetan-3-YL)acetic acid CAS No. 1310381-54-4

2-(Oxetan-3-YL)acetic acid

Número de catálogo: B582396
Número CAS: 1310381-54-4
Peso molecular: 116.116
Clave InChI: FSJPCGQVHNWRGI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Oxetan-3-yl)acetic acid is a valuable synthetic intermediate in medicinal chemistry, prized for the strategic incorporation of its oxetane ring into target molecules. The oxetane moiety is recognized for its ability to favorably influence the physicochemical properties of drug candidates . It serves as a compact, polar, and electron-withdrawing group that can act as a carbonyl bioisostere or a surrogate for gem-dimethyl groups, often leading to enhanced aqueous solubility and improved metabolic stability . Researchers utilize this building block in the design and synthesis of compounds targeting a diverse range of diseases, including cancer, viral infections, and autoimmune disorders . Its application is particularly relevant in the development of potent inhibitors for biologically significant targets such as kinases, epigenetic enzymes, and the aldehyde dehydrogenase (ALDH1A) subfamily, where the oxetane ring has been shown to contribute directly to increased biochemical potency and superior pharmacokinetic profiles . By serving as a versatile handle for further functionalization, this compound provides a critical pathway for optimizing lead compounds and exploring novel chemical space in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(oxetan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5(7)1-4-2-8-3-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJPCGQVHNWRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716620
Record name (Oxetan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310381-54-4
Record name (Oxetan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Oxetan-3-YL)acetic acid basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Oxetan-3-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of this compound, a valuable building block in modern medicinal chemistry. The unique properties of the oxetane ring system, which can enhance aqueous solubility, improve metabolic stability, and reduce the lipophilicity of molecules, have made it an increasingly popular structural motif in drug design.[1][2] This document collates available physicochemical data, details experimental protocols for its synthesis and characterization, and discusses its stability and applications.

Core Physicochemical Properties

This compound is a solid at room temperature and is utilized as a key intermediate in the synthesis of more complex molecules.[3] Due to its carboxylic acid functionality and the presence of the oxetane ring, it possesses distinct chemical characteristics.

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[3][4]
Synonyms 3-Oxetanylacetic acid[5]
CAS Number 1310381-54-4[3][4][5]
Molecular Formula C₅H₈O₃[3][4]
Molecular Weight 116.12 g/mol [4][5]
Physical Form Solid, Powder[3]
Purity ≥97-98%[3]
InChI Key FSJPCGQVHNWRGI-UHFFFAOYSA-N[4][5]
Storage Conditions Store in a tightly sealed container, in a freezer under -20°C.[3]
Calculated XLogP3 -0.6 (for related 2-(Oxetan-3-yloxy)acetic acid)[6]
Calculated LogP -0.92 (for related 2-Hydroxy-2-(oxetan-3-yl)acetic acid)[7]

Stability and Handling

A critical consideration when working with this compound and related compounds is their potential for instability. Research has shown that many oxetane-carboxylic acids can undergo intramolecular isomerization to form new lactone structures.[1][2] This reaction can occur upon storage at room temperature or when heated, and does not require an external catalyst.[2][8] The proposed mechanism involves the carboxylic acid protonating the oxetane oxygen, which activates the ring for nucleophilic attack by the carboxylate.

Recommendations for Handling:

  • Storage: The compound should be stored in a dry, tightly sealed container in a freezer at or below -20°C to minimize degradation.

  • Usage: It is advisable to use the acid promptly after synthesis or purchase.

  • Reaction Conditions: Avoid prolonged heating of the compound in solution, as this can accelerate the isomerization to the corresponding lactone.[1][2]

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are not extensively published. However, based on common organic chemistry practices and literature on related compounds, the following protocols can be considered representative.

Synthesis Protocol: Saponification of Methyl 2-(Oxetan-3-yl)acetate

A prevalent method for the synthesis of oxetane-carboxylic acids is the hydrolysis (saponification) of their corresponding esters.[1]

  • Reaction Setup: Dissolve methyl 2-(oxetan-3-yl)acetate in a mixture of a suitable organic solvent (e.g., dioxane, methanol) and water.

  • Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to the ester solution. Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting ester is consumed.

  • Workup: Once the reaction is complete, acidify the mixture carefully with an aqueous acid solution (e.g., NaHSO₄ or dilute HCl) to a pH of ~2-3.[2]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization Protocol

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire a proton NMR spectrum to confirm the presence of the characteristic peaks for the oxetane ring protons and the methylene protons adjacent to the carboxylic acid.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to verify the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): Use HPLC to determine the purity of the compound. A suitable method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% trifluoroacetic acid).

  • Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode should show a prominent peak corresponding to the [M-H]⁻ ion.

Visualized Workflows and Concepts

Synthesis and Characterization Workflow

The following diagram outlines a typical workflow for the preparation and analysis of this compound.

cluster_synthesis Synthesis cluster_characterization Characterization start Methyl 2-(Oxetan-3-yl)acetate hydrolysis Saponification (NaOH/H2O) start->hydrolysis acidification Acidification (NaHSO4) hydrolysis->acidification extraction Solvent Extraction acidification->extraction purification Purification extraction->purification product This compound purification->product nmr NMR (1H, 13C) product->nmr hplc HPLC (Purity) product->hplc ms MS (Molecular Weight) product->ms

General workflow for synthesis and characterization.
The Oxetane Ring as a Bioisostere

In drug development, the oxetane ring is often used as a bioisostere for a carbonyl group or a gem-dimethyl group.[1] This substitution can lead to improved physicochemical properties without compromising biological activity.

cluster_drug_design Bioisosteric Replacement Strategy cluster_properties_before Initial Properties cluster_properties_after Improved Properties lead_compound Lead Compound (e.g., with Carbonyl) solubility_low Low Solubility metabolism_high High Metabolism bioisostere Bioisosteric Replacement (C=O → Oxetane) lead_compound->bioisostere optimized_compound Optimized Compound (with Oxetane) bioisostere->optimized_compound solubility_high Increased Solubility metabolism_low Improved Stability lipophilicity_low Lower Lipophilicity optimized_compound->solubility_high optimized_compound->metabolism_low optimized_compound->lipophilicity_low

Oxetane as a bioisostere in drug design.

References

An In-depth Technical Guide to 2-(Oxetan-3-YL)acetic acid (CAS: 1310381-54-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxetan-3-YL)acetic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The incorporation of the oxetane motif, a four-membered cyclic ether, into molecular scaffolds has been shown to favorably modulate key physicochemical and pharmacological properties.[1][2][3] Oxetanes can act as bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity profiles of drug candidates.[4] This technical guide provides a comprehensive overview of the synthesis, properties, and handling of this compound, as well as the broader context of oxetanes in medicinal chemistry.

A critical consideration for this compound is its inherent instability in its free acid form. It has been shown to undergo isomerization to a lactone, particularly when stored at room temperature or upon heating.[5][6] For practical applications, it is often handled and stored as its more stable lithium or sodium salt.[5]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number 1310381-54-4
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Appearance White crystalline powder
Storage Store as a salt at -20°C for long-term stability. The free acid is unstable and prone to isomerization.[5]

Spectroscopic Data

Data Type Description
¹H NMR (D₂O) Data for the related sodium 2-(3-(1H-imidazol-1-yl)oxetan-3-yl)acetate shows characteristic peaks for the oxetane ring protons around 5.10 ppm (q, J = 7.9 Hz, 4H) and the acetate protons at 3.29 ppm (s, 2H).[7]
¹³C NMR (D₂O) For the same related sodium salt, the oxetane carbons appear at 80.6 ppm and 62.2 ppm, with the acetate methylene at 44.0 ppm and the carboxylate at 175.6 ppm.[7]

Synthesis and Experimental Protocols

The synthesis of this compound has been described via the hydrogenation of a precursor, methyl 2-(oxetan-3-ylidene)acetate.[6][8] However, due to the instability of the final product, the synthesis of its more stable lithium salt is often preferred.

Synthesis of Lithium 2-(oxetan-3-yl)acetate

A detailed experimental protocol for the synthesis of the stable lithium salt is provided below, adapted from published procedures.[5]

Experimental Protocol:

  • Reaction Setup: To a solution of the corresponding methyl or ethyl ester of this compound (1.0 eq) in a 1:1 mixture of methanol and water (10 mL per 1 g of ester), add lithium hydroxide (LiOH) (1.2 eq) at room temperature.

  • Saponification: Stir the reaction mixture at room temperature overnight to ensure complete saponification of the ester.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: Wash the remaining aqueous solution with a non-polar solvent such as methyl tert-butyl ether (MTBE) (2 x 5 mL) to remove any unreacted starting material or non-polar impurities.

  • Isolation: Concentrate the aqueous layer under reduced pressure to yield the lithium 2-(oxetan-3-yl)acetate as a solid. The product can be further dried under vacuum.

Diagram: Synthesis Workflow for Lithium 2-(oxetan-3-yl)acetate

G start Start: Methyl 2-(oxetan-3-yl)acetate reagents Reagents: - Lithium Hydroxide (LiOH) - Methanol/Water (1:1) reaction Saponification Reaction (Stir overnight at RT) start->reaction reagents->reaction concentration1 Concentration (Remove Methanol) reaction->concentration1 wash Aqueous Wash (with MTBE) concentration1->wash concentration2 Final Concentration & Drying wash->concentration2 product Product: Lithium 2-(oxetan-3-yl)acetate concentration2->product

Caption: A simplified workflow for the synthesis of Lithium 2-(oxetan-3-yl)acetate.

Biological Activity and Applications in Drug Discovery

While specific biological targets for this compound have not been extensively reported, its value lies in its utility as a structural motif in medicinal chemistry. The oxetane ring is increasingly used by drug designers to enhance the properties of lead compounds.

The key roles of the oxetane moiety in drug design include:

  • Improving Physicochemical Properties: Oxetanes are polar and can act as hydrogen bond acceptors, which can lead to a significant increase in aqueous solubility and a reduction in lipophilicity when replacing groups like a gem-dimethyl moiety.[4]

  • Enhancing Metabolic Stability: The substitution of metabolically labile groups with an oxetane ring can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[4]

  • Modulating Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can decrease the pKa of nearby amino groups, which can be advantageous for optimizing drug-receptor interactions and reducing off-target effects.[1][3]

  • Conformational Constraint: The rigid structure of the oxetane ring can lock the conformation of flexible molecules, which can lead to higher binding affinity and selectivity for their biological targets.[4]

Diagram: Role of Oxetanes as Bioisosteres in Medicinal Chemistry

G cluster_0 Lead Compound Modification cluster_1 Improved Properties Lead Lead Compound (e.g., with gem-dimethyl group) Oxetane This compound or other oxetane building blocks Modified Modified Compound (with oxetane moiety) Lead->Modified Oxetane->Modified Bioisosteric Replacement Solubility Increased Solubility Modified->Solubility Metabolism Improved Metabolic Stability Modified->Metabolism Lipophilicity Reduced Lipophilicity Modified->Lipophilicity Selectivity Enhanced Selectivity Modified->Selectivity

Caption: The use of oxetane building blocks as bioisosteres to improve drug-like properties.

Safety and Handling

For research and development purposes, this compound and its derivatives should be handled by technically qualified individuals in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed. As the free acid is known to be unstable, it is recommended to handle it as its more stable salt form whenever possible to avoid degradation.[5]

Conclusion

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its utility is derived from the advantageous properties conferred by the oxetane moiety, which can significantly improve the pharmacological and pharmacokinetic profiles of drug candidates. Researchers should be mindful of the inherent instability of the free acid and utilize its more stable salt forms for synthetic applications and storage. The continued exploration of oxetane-containing scaffolds holds great promise for the development of novel therapeutics.

References

An In-depth Technical Guide to 2-(Oxetan-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxetan-3-YL)acetic acid, a saturated heterocyclic compound, has garnered interest within the medicinal chemistry and drug discovery sectors. The incorporation of the oxetane ring, a four-membered cyclic ether, into molecular scaffolds has been recognized as a valuable strategy to modulate physicochemical and pharmacological properties. The oxetane moiety can act as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl or carbonyl groups, potentially improving aqueous solubility, metabolic stability, and lipophilicity.[1] Furthermore, its structural similarity to endogenous molecules like γ-aminobutyric acid (GABA) suggests its potential as a modulator of GABAergic neurotransmission, a critical pathway in the central nervous system. This guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of this compound, offering a foundational resource for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound possesses a unique structural framework, characterized by a carboxylic acid moiety attached to the 3-position of an oxetane ring. This combination of a polar carboxylic acid and a strained heterocyclic ring imparts distinct chemical characteristics.

PropertyValueReference
CAS Number 1310381-54-4[2]
Molecular Formula C₅H₈O₃[2]
Molecular Weight 116.12 g/mol
Appearance Solid
Storage Conditions Store in a tightly sealed container, under -20°C
Purity (Typical) ≥97%
Predicted pKa ~4.5 (typical for a carboxylic acid)
Predicted LogP -0.5 to 0.5 (estimation)

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing from the commercially available oxetan-3-one. A plausible and commonly employed synthetic strategy involves a Horner-Wadsworth-Emmons reaction, followed by hydrogenation and subsequent hydrolysis of the resulting ester.

Synthetic Workflow

Synthesis_Workflow A Oxetan-3-one B Methyl 2-(oxetan-3-ylidene)acetate A->B Horner-Wadsworth-Emmons (e.g., (MeO)₂P(O)CH₂CO₂Me, NaH) C Methyl 2-(oxetan-3-yl)acetate B->C Hydrogenation (e.g., H₂, Pd/C) D This compound C->D Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

This step employs the Horner-Wadsworth-Emmons olefination reaction.

  • Materials: Oxetan-3-one, methyl 2-(dimethoxyphosphoryl)acetate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the phosphonate ylide.

    • Cool the mixture back to 0 °C and add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford methyl 2-(oxetan-3-ylidene)acetate.

Step 2: Synthesis of Methyl 2-(oxetan-3-yl)acetate

The exocyclic double bond is reduced via catalytic hydrogenation.

  • Materials: Methyl 2-(oxetan-3-ylidene)acetate, palladium on carbon (Pd/C, 10 wt%), methanol or ethyl acetate, hydrogen gas.

  • Procedure:

    • Dissolve methyl 2-(oxetan-3-ylidene)acetate in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

    • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to yield methyl 2-(oxetan-3-yl)acetate, which may be used in the next step without further purification if sufficiently pure.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

  • Materials: Methyl 2-(oxetan-3-yl)acetate, lithium hydroxide (LiOH), tetrahydrofuran (THF), water.

  • Procedure:

    • Dissolve methyl 2-(oxetan-3-yl)acetate in a mixture of THF and water.

    • Add an excess of lithium hydroxide (typically 1.5-2.0 equivalents).

    • Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC.

    • Once the hydrolysis is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

    • Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).

    • Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Spectroscopic Data and Structural Elucidation

¹H NMR Spectroscopy (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~4.5-4.7Multiplet4H-CH₂-O-CH₂- (oxetane)
~3.0-3.3Multiplet1H-CH- (oxetane)
~2.5-2.7Doublet2H-CH₂-COOH
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (ppm)Assignment
~175-180-COOH
~70-75-CH₂-O- (oxetane)
~35-40-CH₂-COOH
~30-35-CH- (oxetane)
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid)
2850-3000MediumC-H stretch (aliphatic)
~1700-1725StrongC=O stretch (carboxylic acid)
~980StrongC-O-C stretch (oxetane ring)
Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry, this compound is expected to exhibit a molecular ion peak [M]⁺. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the oxetane ring.

Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited, its structural features suggest a plausible interaction with the GABAergic system. The structural analog, (azetidin-3-yl)acetic acid, is known to be a GABA analogue, hinting at similar properties for the oxetane counterpart.

Hypothetical Mechanism of Action: GABAA Receptor Modulation

It is hypothesized that this compound may act as a positive allosteric modulator of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.

GABA_Signaling cluster_neuron Postsynaptic Neuron GABA_R GABAA Receptor Cl_channel Cl⁻ Channel GABA_R->Cl_channel opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization leads to GABA GABA GABA->GABA_R binds Oxetane This compound (Hypothesized Modulator) Oxetane->GABA_R potentiates binding Biological_Evaluation_Workflow Start This compound Binding GABAA Receptor Binding Assay Start->Binding Electrophysiology Electrophysiology (Patch-Clamp) Binding->Electrophysiology If binding is observed InVivo In Vivo Behavioral Studies (e.g., Anxiety, Sedation) Electrophysiology->InVivo If functional modulation is confirmed ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) InVivo->ADMET Conclusion Determine Pharmacological Profile ADMET->Conclusion

References

The Oxetane Ring in Drug Discovery: A Technical Guide on the Role of the 2-(Oxetan-3-YL)acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate the properties of drug candidates is relentless. Among the small heterocyclic motifs that have garnered significant attention, the oxetane ring has emerged as a powerful tool for enhancing drug-like properties.[1] This four-membered cyclic ether, once considered a synthetic curiosity, is now strategically employed to overcome common challenges in drug development, such as poor solubility, metabolic instability, and undesirable lipophilicity.[2][3]

This technical guide delves into the multifaceted role of the oxetane ring, with a particular focus on the 2-(Oxetan-3-YL)acetic acid scaffold as a representative building block. While this specific molecule is often utilized as a synthetic intermediate, an analysis of its core structure—the 3-substituted oxetane—provides invaluable insights for drug design.[4][5] We will explore how the unique structural and electronic properties of the oxetane moiety influence key physicochemical parameters, its application as a versatile bioisostere, and the experimental protocols used to quantify its impact.

The Oxetane Moiety: A Modulator of Physicochemical Properties

The incorporation of an oxetane ring can profoundly alter a molecule's characteristics. Its small size, polarity, and three-dimensional nature make it an attractive substitute for other common chemical groups.[1][6] The oxygen atom within the strained four-membered ring acts as a hydrogen bond acceptor and introduces a dipole moment, significantly influencing how the molecule interacts with its environment.[3]

Impact on Solubility and Lipophilicity

A primary advantage of the oxetane motif is its ability to enhance aqueous solubility while concurrently reducing lipophilicity (LogP/LogD).[7] This is a critical attribute, as poor solubility can severely limit a drug's bioavailability. The polar nature of the oxetane ring disrupts lipophilic interactions, often leading to dramatic improvements in solubility compared to non-polar counterparts like a gem-dimethyl group.[2][6]

Scaffold Comparison Original Group Replacement Group Fold Increase in Aqueous Solubility Change in Lipophilicity (logP) Reference
Lipophilic Open ChainMethylene (-CH2-)Oxetane25 to >4000Decrease[7]
Polar Cyclic Scaffoldgem-DimethylOxetane4 to ~4000Decrease[2][7]
Piperidine Derivativegem-DimethylOxetane-Reduces basicity (pKa)[1]
Enhancement of Metabolic Stability

Metabolic instability is a major cause of drug candidate failure. The oxetane ring is generally more resistant to metabolic degradation than other functional groups, such as carbonyls or gem-dimethyl groups, which are susceptible to enzymatic attack, primarily by cytochrome P450 enzymes.[3][6] Replacing a metabolically labile group with an oxetane can protect the molecule from rapid clearance, thereby improving its pharmacokinetic profile.[8]

Compound Series Original Group Replacement Group Effect on Metabolic Stability Reference
Various Lead Compoundsgem-DimethylOxetaneIncreased stability in most cases[2]
Various Lead CompoundsCarbonylOxetaneIncreased stability[8][9]
MMP-13 InhibitorMethylOxetaneSignificantly improved metabolic stability[1]
ALDH1A Inhibitor(Varies)OxetaneSignificantly improved metabolic stability[1]

The Oxetane Ring as a Bioisostere

Bioisosteres are chemical groups that can be interchanged without significantly altering the desired biological activity of a molecule. The oxetane ring has proven to be an effective bioisostere for two commonly used functionalities: the gem-dimethyl group and the carbonyl group.[2]

  • gem-Dimethyl Isostere : The oxetane ring occupies a similar steric volume to a gem-dimethyl group but introduces polarity.[1] This substitution can maintain or improve binding affinity while enhancing solubility and reducing metabolic liability.[6]

  • Carbonyl Isostere : The oxetane ring mimics the dipole moment and hydrogen-bonding capabilities of a carbonyl group.[3] However, it is generally more chemically and metabolically stable, making it a superior choice in many molecular contexts.[2][9]

G cluster_0 Bioisosteric Replacement Strategies cluster_1 Common Groups Lead_Compound Lead Compound (Suboptimal Properties) Gem_Dimethyl gem-Dimethyl Group (-C(CH3)2-) Properties: - Lipophilic - Metabolically vulnerable Lead_Compound->Gem_Dimethyl Contains Carbonyl Carbonyl Group (-C=O) Properties: - Polar - H-bond acceptor - Metabolically labile Lead_Compound->Carbonyl Contains Oxetane Oxetane Ring Properties: - Polar & 3D - H-bond acceptor - Improved metabolic stability - Increased solubility Gem_Dimethyl->Oxetane Replace with Carbonyl->Oxetane Replace with Optimized_Compound Optimized Compound (Improved Drug-like Properties) Oxetane->Optimized_Compound Leads to

Bioisosteric role of the oxetane ring.

Synthesis and Experimental Protocols

The growing utility of oxetanes has driven the development of robust synthetic methodologies. The synthesis of this compound and its derivatives often starts from commercially available precursors like oxetan-3-one.

General Synthesis Workflow

A common route to 3-substituted oxetane acetic acid derivatives involves a Horner-Wadsworth-Emmons reaction with oxetan-3-one to generate an exocyclic alkene, followed by subsequent chemical modifications.[4] It is important to note that some oxetane-carboxylic acids have been found to be unstable, potentially isomerizing into lactones upon heating or during storage.[10][11]

G cluster_0 General Synthesis of this compound Derivatives Start Oxetan-3-one Step1 Horner-Wadsworth-Emmons Reaction (e.g., with methyl 2-(dimethoxyphosphoryl)acetate) Start->Step1 Intermediate1 Methyl 2-(oxetan-3-ylidene)acetate Step1->Intermediate1 Step2 Michael Addition or Conjugate Addition Intermediate1->Step2 Intermediate2 3-Substituted Oxetane-3-acetate Ester Step2->Intermediate2 Step3 Saponification (e.g., NaOH) Intermediate2->Step3 End This compound Derivative Step3->End

General synthetic workflow for oxetane acetic acids.
Key Experimental Protocols

To quantify the advantages conferred by the oxetane ring, specific in vitro assays are essential.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[6]

  • Preparation : A stock solution of the test compound (e.g., 1 mM in DMSO) is prepared. Human liver microsomes are thawed on ice. A master solution of NADPH (cofactor) is prepared.

  • Incubation : The test compound (final concentration, e.g., 1 µM) is pre-incubated with HLM in a phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation : The metabolic reaction is initiated by adding the pre-warmed NADPH solution.

  • Time Points : Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis : Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation : The rate of disappearance of the compound is used to calculate in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_0 Workflow: HLM Metabolic Stability Assay Start Prepare Test Compound, HLM, and NADPH solutions Step1 Pre-incubate Compound with HLM at 37°C Start->Step1 Step2 Initiate Reaction with NADPH Step1->Step2 Step3 Collect Aliquots at Time Points (0, 5, 15, 30 min) Step2->Step3 Step4 Quench Reaction (Cold Acetonitrile + IS) Step3->Step4 Step5 Centrifuge and Collect Supernatant Step4->Step5 Step6 Analyze by LC-MS/MS Step5->Step6 End Calculate Half-Life and Intrinsic Clearance Step6->End

Workflow for a metabolic stability assay.

Conclusion

The this compound scaffold exemplifies the strategic value of the oxetane ring in modern drug discovery. While seemingly a simple modification, the incorporation of this 3-substituted oxetane moiety offers a powerful and predictable means to enhance critical drug-like properties. It serves as a proven bioisostere for gem-dimethyl and carbonyl groups, often leading to substantial improvements in aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[1][2][9] For researchers and drug development professionals, the oxetane ring is not merely a structural component but a key enabling tool for transforming promising lead compounds into viable clinical candidates. A thorough understanding of its impact and the methodologies to synthesize and evaluate it are essential for leveraging its full potential in the design of next-generation therapeutics.

References

Technical Guide: Physicochemical Characterization of 2-(Oxetan-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the core solubility and stability characteristics of a representative small molecule, 2-(Oxetan-3-YL)acetic acid. The quantitative data presented herein is illustrative and intended to exemplify typical results obtained through the described experimental protocols. It is not based on experimentally verified results for this specific compound.

Introduction

The successful development of a new chemical entity (NCE) into a viable drug candidate is critically dependent on its physicochemical properties. Among the most important of these are aqueous solubility and chemical stability.[1][2] Poor solubility can lead to low bioavailability and challenging formulation development, while instability can compromise the safety, efficacy, and shelf-life of the final drug product.[3][4]

This guide details the essential methodologies for evaluating the solubility and stability of this compound, a novel scaffold of interest in medicinal chemistry. It provides standardized experimental protocols, illustrative data, and logical workflows to guide researchers in the comprehensive characterization of this and similar molecules.

Solubility Profile

Solubility is a critical parameter that influences everything from the reliability of in-vitro assays to in-vivo absorption.[5] Both kinetic and thermodynamic solubility are assessed during early development. Thermodynamic equilibrium solubility, which represents the true saturation point of a compound in a solvent, is the focus of this guide.[6][7]

Illustrative Solubility Data

The following table summarizes representative solubility data for this compound in various aqueous media relevant to pharmaceutical development.

Table 1: Illustrative Thermodynamic Solubility of this compound at 37°C

MediumpHIllustrative Solubility (µg/mL)Illustrative Solubility (µM)
0.1 N HCl (SGF, simulated gastric)1.21,50012,917
Acetate Buffer4.59508,181
Phosphate Buffer (SIF, simulated intestinal)6.86,20053,393
Purified Water~7.05,80049,948

Note: SGF = Simulated Gastric Fluid; SIF = Simulated Intestinal Fluid. Molar mass of this compound (C5H8O3) is 116.12 g/mol .

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8]

Objective: To determine the saturation concentration of the test compound in a specific aqueous medium at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Selected aqueous buffers (e.g., 0.1 N HCl, pH 4.5 acetate, pH 6.8 phosphate)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (e.g., at 37 ± 1 °C)[8]

  • Calibrated pH meter

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method

Methodology:

  • Add an excess amount of solid this compound to a glass vial. This ensures that undissolved solid remains at the end of the experiment.

  • Add a precise volume of the desired aqueous buffer (e.g., 1 mL) to the vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed.[8]

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[9]

  • After incubation, allow the vials to stand briefly to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove all undissolved particles.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

  • Perform the experiment in triplicate for each medium to ensure reproducibility.[8]

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the thermodynamic solubility of a compound.

G cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Precise Volume of Buffer A->B C Incubate on Orbital Shaker (e.g., 24-48h at 37°C) B->C Seal Vials D Filter Supernatant (e.g., 0.45 µm) C->D Allow to Settle E Quantify Concentration via HPLC D->E F Calculate Solubility (µg/mL) E->F G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation A Acid Hydrolysis (e.g., 0.1N HCl, 60°C) G Analyze via Stability- Indicating HPLC-PDA/MS A->G Sample at Timepoints B Base Hydrolysis (e.g., 0.1N NaOH, 60°C) B->G Sample at Timepoints C Oxidation (e.g., 3% H2O2, RT) C->G Sample at Timepoints D Thermal (e.g., 80°C Solid) D->G Sample at Timepoints E Photolytic (ICH Q1B) E->G Sample at Timepoints H Assess Peak Purity G->H I Identify & Characterize Degradants G->I J Establish Degradation Pathway I->J Start Prepare Stock Solution & Solid Sample Start->A Expose to Stress Start->B Expose to Stress Start->C Expose to Stress Start->D Expose to Stress Start->E Expose to Stress

References

The Emerging Role of Oxetane-Containing Carboxylic Acids in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of small, strained ring systems has become a powerful strategy in modern medicinal chemistry to fine-tune the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane motif, a four-membered cyclic ether, has garnered significant attention. When combined with a carboxylic acid functionality, this structural unit offers a unique and advantageous profile for drug design. This technical guide provides an in-depth exploration of oxetane-containing carboxylic acids, covering their synthesis, key properties, and applications, with a focus on their role as carboxylic acid bioisosteres and their impact on signaling pathways relevant to drug discovery.

Introduction to Oxetane-Containing Carboxylic Acids

Oxetane-containing carboxylic acids are organic molecules that feature both a strained four-membered oxetane ring and a carboxylic acid group. The presence of the oxetane moiety imparts a range of desirable attributes to a molecule, including increased polarity and three-dimensionality, which can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[1][2] These characteristics are particularly valuable in drug development, where poor pharmacokinetic properties are a common cause of candidate attrition.

The oxetane ring can act as a bioisosteric replacement for more common functional groups like gem-dimethyl or carbonyl groups.[2] More significantly, oxetane-3-ols and related structures have been investigated as promising bioisosteres for the carboxylic acid functional group itself.[3] This isosteric replacement can modulate the acidity (pKa) of the molecule, potentially improving its membrane permeability and oral bioavailability while maintaining key interactions with biological targets.

However, a critical aspect to consider is the inherent instability of some oxetane-carboxylic acids, which can undergo isomerization to form lactones, particularly upon storage or heating.[4] Understanding the structural features that influence this rearrangement is crucial for the successful design and handling of these compounds.

Physicochemical Properties and their Impact on Drug Design

The introduction of an oxetane ring can profoundly influence the physicochemical properties of a carboxylic acid-containing molecule. These changes are often beneficial for developing drug candidates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Comparative Physicochemical Data

The following table summarizes key physicochemical properties of representative oxetane-containing compounds compared to their non-oxetane analogues.

Compound PairStructurepKaLogD at pH 7.4Aqueous Solubility (µg/mL)Metabolic Stability (CLint, µL/min/mg)Reference
Ibuprofen vs. Oxetane Analogue Ibuprofen: Oxetane Analogue: Ibuprofen: ~4.5 Analogue: Higher (less acidic)Ibuprofen: 3.97 Analogue: LowerIbuprofen: 21 Analogue: Improved-[3]
Entospletinib Analogue 4-Ethyl-piperazine: 4-Oxetanyl-piperazine: 4-Ethyl-piperazine: 8.0 4-Oxetanyl-piperazine: 6.4-4-Oxetanyl-piperazine: High solubility at pH 24-Oxetanyl-piperazine: Increased metabolic stability[5]
MMP-13 Inhibitor Methyl Analogue (35): Oxetane Analogue (36): --36: Significantly improved36: Significantly improved[6]
MNK Inhibitor Methyl Analogue (39): Oxetane Analogue (40): ---40: Stable in human and mouse liver microsomes[6]
Isomerization of Oxetane-Carboxylic Acids to Lactones

A significant chemical property of certain oxetane-carboxylic acids is their propensity to isomerize into the corresponding lactones.[4] This intramolecular ring-opening reaction is thought to be autocatalyzed by the carboxylic acid group, which protonates the oxetane oxygen, making the ring more susceptible to nucleophilic attack by the carboxylate.[7][8]

The rate of this isomerization is dependent on the substitution pattern of the oxetane ring and the overall molecular structure.[4] For instance, zwitterionic compounds or those with strong intramolecular hydrogen bonds may exhibit greater stability.[4] This potential instability must be considered during synthesis, purification, and storage to ensure the integrity of the desired compound.

Synthesis of Oxetane-Containing Carboxylic Acids

Several synthetic routes have been developed to access oxetane-containing carboxylic acids. The choice of method often depends on the desired substitution pattern on the oxetane ring.

General Synthetic Strategies

Common strategies for the synthesis of the oxetane ring include:

  • Williamson Etherification: An intramolecular cyclization of a 1,3-diol derivative.

  • Paternò–Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene.[9]

  • Ring Contraction: Rearrangement of larger heterocyclic systems.

  • From Oxetan-3-one: This commercially available building block serves as a versatile starting material for a variety of 3-substituted oxetanes.[10]

Detailed Experimental Protocols

This two-step protocol involves a catalytic Friedel–Crafts reaction followed by oxidative cleavage.[1]

Step 1: Friedel–Crafts Reaction

  • To a solution of the 3-hydroxy-3-(furan-2-yl)oxetane (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add the aromatic or heteroaromatic nucleophile (1.5 eq).

  • Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 3-aryl-3-(furan-2-yl)oxetane.

Step 2: Oxidative Cleavage

  • Dissolve the 3-aryl-3-(furan-2-yl)oxetane (1.0 eq) in a mixture of CCl₄, CH₃CN, and H₂O (1:1:1.5).

  • Add NaIO₄ (4.0 eq) and a catalytic amount of RuCl₃·xH₂O (0.02 eq).

  • Stir the mixture vigorously at room temperature for 1-3 hours.

  • Dilute the reaction with dichloromethane and filter through a pad of Celite.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to afford the desired 3-aryl-oxetane-3-carboxylic acid.

This synthesis can be achieved starting from oxetan-3-one via a Strecker synthesis followed by hydrolysis.[10][11][12]

Step 1: Strecker Synthesis

  • To a solution of oxetan-3-one (1.0 eq) and a secondary amine (e.g., dibenzylamine, 1.05 eq) in a suitable solvent, add trimethylsilyl cyanide (TMSCN, 1.1 eq).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction to isolate the α-aminonitrile intermediate.

Step 2: Hydrolysis

  • Hydrolyze the α-aminonitrile using basic conditions (e.g., aqueous NaOH) to avoid ring-opening of the oxetane.

  • Acidify the reaction mixture carefully to precipitate the amino acid.

  • The dibenzyl protecting groups can be removed by hydrogenolysis to yield 3-aminooxetane-3-carboxylic acid.

Spirocyclic oxetane carboxylic acids can be synthesized via iodocyclization.[13]

  • Prepare the appropriate unsaturated carboxylic acid precursor.

  • Dissolve the precursor in a suitable solvent and treat with a base (e.g., KOtBu) and iodine.

  • The iodocyclization reaction proceeds to form the spirocyclic oxetane iodide.

  • The iodide can then be converted to the carboxylic acid through a series of functional group manipulations, such as displacement with cyanide followed by hydrolysis.

Applications in Drug Discovery: Targeting Signaling Pathways

The unique properties of oxetane-containing carboxylic acids make them attractive scaffolds for designing inhibitors of various signaling pathways implicated in disease.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and metabolism.[14][15] Dysregulation of the mTOR pathway is a hallmark of many cancers. Oxetane-containing compounds have been developed as potent and selective mTOR inhibitors.[6]

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb GAP mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Oxetane_Inhibitor Oxetane-Containing mTOR Inhibitor Oxetane_Inhibitor->mTORC1

Caption: The mTOR signaling pathway and the site of action for oxetane-containing inhibitors.

PLK1 Signaling Pathway

Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle, particularly during mitosis.[16][17] Its overexpression is common in many types of cancer, making it an attractive therapeutic target. The development of PLK1 inhibitors is an active area of research.

PLK1_Signaling_Pathway G2_Phase G2 Phase PLK1_Activation PLK1 Activation G2_Phase->PLK1_Activation Cdc25 Cdc25 PLK1_Activation->Cdc25 Spindle_Assembly Spindle Assembly PLK1_Activation->Spindle_Assembly APC_C APC/C PLK1_Activation->APC_C CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation APC_C->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Oxetane_Inhibitor Oxetane-Containing PLK1 Inhibitor Oxetane_Inhibitor->PLK1_Activation

Caption: The role of PLK1 in cell cycle regulation and the target for oxetane-based inhibitors.

Conclusion

Oxetane-containing carboxylic acids represent a valuable and increasingly utilized class of molecules in drug discovery. Their unique structural and physicochemical properties offer a powerful tool to address common challenges in drug design, such as poor solubility and metabolic instability. The ability of the oxetane motif to serve as a bioisostere for carboxylic acids and other functional groups provides medicinal chemists with a versatile strategy to optimize lead compounds. While the potential for isomerization to lactones requires careful consideration, the synthetic methodologies to access these compounds are well-established and continue to evolve. As our understanding of the benefits of incorporating these strained rings grows, oxetane-containing carboxylic acids are poised to play an even more significant role in the development of the next generation of therapeutics.

References

An In-depth Technical Guide on the Potential Biological Activity of 2-(Oxetan-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Oxetan-3-YL)acetic acid is a chemical entity of growing interest within the field of medicinal chemistry. The incorporation of the oxetane motif, a four-membered cyclic ether, into small molecules has been recognized as a valuable strategy to enhance physicochemical properties crucial for drug development, such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] While extensive research has highlighted the benefits of the oxetane ring as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups, specific biological activity data for the parent compound, this compound, remains largely unreported in publicly accessible literature.[1][3] This technical guide serves to consolidate the available information on this compound, focusing on its synthesis and physicochemical characteristics. Furthermore, this document provides a comprehensive, albeit hypothetical, framework for the systematic biological evaluation of this compound, from initial screening to preliminary mechanism of action studies. This guide is intended to be a foundational resource for researchers seeking to explore the therapeutic potential of this promising chemical scaffold.

Introduction to this compound

The oxetane ring has emerged as a significant structural motif in modern drug discovery. Its unique combination of properties—small size, polarity, and the ability to act as a hydrogen bond acceptor—allows for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.[2] The introduction of an oxetane can lead to improved aqueous solubility and metabolic stability, while also influencing the conformation and basicity of proximal functional groups.[2]

This compound represents a simple yet versatile scaffold that incorporates both the beneficial oxetane ring and a carboxylic acid moiety, a common functional group in many bioactive molecules. While numerous patents and publications describe the use of this compound and its derivatives as intermediates in the synthesis of more complex chemical entities, there is a conspicuous absence of data on the intrinsic biological activity of the parent acid.[1][4] This guide aims to bridge this gap by not only summarizing what is known but also by proposing a structured approach to systematically uncover its potential biological functions.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to any drug discovery effort. Below is a summary of the known properties of this compound.

PropertyValueReference
Molecular Formula C₅H₈O₃--INVALID-LINK--
Molecular Weight 116.12 g/mol --INVALID-LINK--
CAS Number 1310381-54-4--INVALID-LINK--
Appearance White to off-white solidGeneric
Solubility Soluble in water and organic solvents--INVALID-LINK-- (for a derivative)

Synthesis of this compound

The synthesis of this compound has been described in the chemical literature, often as a precursor to more complex molecules. A common synthetic route is outlined below.

Representative Synthetic Protocol

A plausible synthesis of this compound can be achieved through the hydrolysis of its corresponding ester, which in turn can be prepared from oxetan-3-one.

Step 1: Horner-Wadsworth-Emmons reaction of Oxetan-3-one

Oxetan-3-one is reacted with a phosphonate reagent, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield methyl 2-(oxetan-3-ylidene)acetate.

Step 2: Reduction of the Alkene

The resulting α,β-unsaturated ester is then reduced. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step yields methyl 2-(oxetan-3-yl)acetate.

Step 3: Saponification of the Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide (NaOH), in a mixture of water and a miscible organic solvent like methanol. Subsequent acidification with a mineral acid, such as hydrochloric acid (HCl), affords the desired product, this compound.

Hypothetical Biological Evaluation Workflow

Given the lack of reported biological activity, a systematic screening approach is necessary to identify potential therapeutic applications for this compound. The following workflow represents a standard, logical progression for the initial biological characterization of a novel chemical entity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Hit Validation & MoA A Compound Acquisition (Purity >95%) B Cytotoxicity Profiling (e.g., MTT/MTS assays in multiple cell lines) A->B C Broad-Spectrum Phenotypic Screen (e.g., cell morphology, proliferation) B->C D Broad Panel Kinase Screen (e.g., KinomeScan) C->D E GPCR Binding Assays (e.g., radioligand binding) C->E F Enzyme Inhibition Assays (e.g., proteases, phosphatases) C->F G Dose-Response Analysis (IC50/EC50 determination) D->G E->G F->G H Target Engagement Assays (e.g., CETSA, SPR) G->H I Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) H->I

Figure 1: A hypothetical workflow for the biological screening of this compound.
Detailed Experimental Protocols for Hypothetical Workflow

Phase 1: Initial Screening

  • 1.1. Compound Acquisition and Quality Control: this compound is synthesized or procured. Purity is confirmed to be >95% by HPLC and identity is verified by ¹H NMR and mass spectrometry. The compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • 1.2. Cytotoxicity Profiling:

    • Objective: To determine the concentration range at which the compound exhibits cytotoxic effects.

    • Method (MTT Assay): A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) are seeded in 96-well plates. After 24 hours, cells are treated with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. The resulting formazan crystals are dissolved, and absorbance is measured at 570 nm. Cell viability is calculated relative to vehicle-treated control cells.

Phase 2: Target Deconvolution

  • 2.1. Broad Panel Kinase Screen:

    • Objective: To identify potential interactions with protein kinases, a major class of drug targets.

    • Method (Commercial Service, e.g., KinomeScan™): The compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of human kinases (e.g., >400). The binding affinity of the compound to each kinase is measured, and the results are reported as a percentage of control. Hits are identified as kinases showing significant binding.

Phase 3: Hit Validation and Mechanism of Action (MoA)

  • 3.1. Dose-Response Analysis:

    • Objective: To quantify the potency of the compound against a validated hit from Phase 2.

    • Method: For a confirmed kinase hit, an in vitro kinase activity assay (e.g., using a fluorescent or luminescent readout) is performed. The compound is tested over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to generate a dose-response curve and determine the IC50 value.

  • 3.2. Signaling Pathway Analysis:

    • Objective: To determine if the compound modulates the signaling pathway downstream of the identified target kinase.

    • Method (Western Blot): Cells expressing the target kinase are treated with this compound at concentrations around its IC50 value. After a specified time, cells are lysed, and protein extracts are subjected to SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies against the phosphorylated form of the kinase's known substrate. Changes in substrate phosphorylation levels relative to a loading control (e.g., β-actin) indicate pathway modulation.

Illustrative Example: Investigating Effects on a Generic Kinase Signaling Pathway

To further illustrate how the mechanism of action of this compound could be elucidated, this section describes a hypothetical investigation into its effects on a generic kinase signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate TF Transcription Factor Substrate->TF Compound This compound Compound->Kinase2 Inhibition? Gene Target Gene Expression TF->Gene

Figure 2: A diagram of a generic kinase signaling pathway potentially modulated by this compound.
Hypothetical Protocol: Western Blot Analysis of Kinase Pathway Modulation

  • Objective: To determine if this compound inhibits the phosphorylation of a downstream substrate in a specific kinase cascade.

  • Materials:

    • Cell line known to have an active kinase pathway of interest.

    • This compound stock solution.

    • Primary antibodies (e.g., anti-phospho-Substrate, anti-total-Substrate, anti-β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 2 hours). Include a known inhibitor of the pathway as a positive control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-Substrate primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total Substrate and β-actin as loading controls.

    • Quantify band intensities to determine the relative change in substrate phosphorylation.

Future Directions and Conclusion

This compound stands as a chemical scaffold with significant, yet unrealized, potential. Its favorable physicochemical properties, imparted by the oxetane ring, make it an attractive starting point for the development of novel therapeutics. The lack of existing biological data should not be seen as a deterrent, but rather as an opportunity for discovery.

The systematic workflow proposed in this guide provides a clear and robust framework for the initial biological characterization of this compound. By employing a combination of phenotypic screening, broad target-based assays, and subsequent hit validation, researchers can efficiently probe the biological space accessible to this molecule. The elucidation of a specific biological activity for this compound would open up new avenues for the design and synthesis of novel derivatives with enhanced potency and selectivity, ultimately contributing to the development of the next generation of therapeutic agents. It is our hope that this guide will stimulate and facilitate such research endeavors.

References

2-(Oxetan-3-YL)acetic Acid: A Novel Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of novel building blocks is a cornerstone of modern drug discovery, enabling the fine-tuning of physicochemical properties and the exploration of new chemical space. Among the emerging pharmacophoric elements, 2-(oxetan-3-YL)acetic acid has garnered significant attention for its unique conformational constraints and its role as a versatile bioisostere. This technical guide provides a comprehensive overview of its synthesis, key properties, and applications, with a focus on its potential to unlock new therapeutic opportunities.

Physicochemical Properties

The oxetane motif imparts a unique set of physicochemical properties that can be advantageous in drug design. Compared to more traditional carboxylic acid bioisosteres, the this compound scaffold can offer improved solubility, reduced lipophilicity, and enhanced metabolic stability. These attributes are critical for optimizing the pharmacokinetic profile of drug candidates.

PropertyThis compoundPhenylacetic Acid (Analogue)
Molecular Formula C₅H₈O₃C₈H₈O₂
Molecular Weight 116.12 g/mol 136.15 g/mol
Topological Polar Surface Area (TPSA) 46.5 Ų37.3 Ų
Calculated logP -0.41.4

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the commercially available oxetan-3-one. The following protocols provide a detailed methodology for the key transformations.

Experimental Workflow

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Saponification Oxetan-3-one Oxetan-3-one Methyl 2-(oxetan-3-ylidene)acetate Methyl 2-(oxetan-3-ylidene)acetate Oxetan-3-one->Methyl 2-(oxetan-3-ylidene)acetate NaH, THF Methyl 2-(dimethoxyphosphoryl)acetate Methyl 2-(dimethoxyphosphoryl)acetate Methyl 2-(dimethoxyphosphoryl)acetate->Methyl 2-(oxetan-3-ylidene)acetate Methyl 2-(oxetan-3-yl)acetate Methyl 2-(oxetan-3-yl)acetate Methyl 2-(oxetan-3-ylidene)acetate->Methyl 2-(oxetan-3-yl)acetate This compound This compound Methyl 2-(oxetan-3-yl)acetate->this compound H2, Pd/C H2, Pd/C H2, Pd/C->Methyl 2-(oxetan-3-yl)acetate LiOH, THF/H2O LiOH, THF/H2O LiOH, THF/H2O->this compound

Caption: Synthetic route to this compound.

Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

This procedure utilizes a Horner-Wadsworth-Emmons reaction to introduce the acetate moiety.

Materials:

  • Oxetan-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • A flame-dried round-bottom flask is charged with sodium hydride (1.2 eq) and anhydrous THF under an inert atmosphere.

  • The suspension is cooled to 0 °C, and a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • A solution of oxetan-3-one (1.0 eq) in anhydrous THF is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 2-(oxetan-3-ylidene)acetate as a colorless oil.

Step 2: Synthesis of Methyl 2-(oxetan-3-yl)acetate

The double bond is reduced via catalytic hydrogenation.

Materials:

  • Methyl 2-(oxetan-3-ylidene)acetate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • To a solution of methyl 2-(oxetan-3-ylidene)acetate in methanol is added 10% Pd/C (10 mol %).

  • The reaction vessel is evacuated and backfilled with hydrogen gas (balloon pressure).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 12 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield methyl 2-(oxetan-3-yl)acetate, which is often used in the next step without further purification.

Step 3: Synthesis of this compound

The final step is the saponification of the methyl ester.

Materials:

  • Methyl 2-(oxetan-3-yl)acetate

  • Lithium hydroxide monohydrate

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Methyl 2-(oxetan-3-yl)acetate is dissolved in a mixture of THF and water (3:1).

  • Lithium hydroxide monohydrate (1.5 eq) is added, and the reaction mixture is stirred at room temperature for 4 hours.

  • The reaction mixture is concentrated under reduced pressure to remove the THF.

  • The aqueous residue is cooled to 0 °C and acidified to pH 2-3 with 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a white solid.

Application in Drug Discovery: A Bioisosteric Replacement for Carboxylic Acids

The this compound moiety serves as an effective bioisostere for the carboxylic acid group, a common functional group in many drug molecules. This substitution can lead to improved pharmacokinetic properties, such as increased metabolic stability and better cell permeability, while maintaining or even enhancing biological activity.

A notable example of the successful application of this building block is in the development of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and survival, and its overexpression is implicated in various cancers.

FAK Signaling Pathway and Inhibition

The clinical candidate GSK2256098 is a potent and selective FAK inhibitor that incorporates the this compound moiety. This structural feature is critical for its activity and pharmacokinetic profile. The inhibition of FAK by GSK2256098 disrupts downstream signaling cascades, leading to reduced tumor growth and metastasis.[1][2][3][4][5][6]

FAK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core FAK Core Signaling cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Integrins Integrins FAK FAK Integrins->FAK Activation GrowthFactorReceptors Growth Factor Receptors GrowthFactorReceptors->FAK Activation Src Src FAK->Src Autophosphorylation (Y397) recruits Src p130Cas p130Cas FAK->p130Cas Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Angiogenesis Angiogenesis FAK->Angiogenesis Src->FAK Phosphorylation JNK JNK p130Cas->JNK ERK ERK Grb2->ERK Akt Akt PI3K->Akt CellProliferation Cell Proliferation & Survival Akt->CellProliferation ERK->CellProliferation CellMigration Cell Migration & Invasion JNK->CellMigration GSK2256098 GSK2256098 (contains this compound) GSK2256098->FAK Inhibition

Caption: FAK signaling pathway and the point of intervention by GSK2256098.

Conclusion

This compound represents a valuable and increasingly utilized building block in medicinal chemistry. Its unique structural and physicochemical properties offer a compelling alternative to traditional functional groups, enabling the development of drug candidates with improved pharmacokinetic profiles. The successful integration of this moiety into clinical candidates like GSK2256098 highlights its potential to address challenging therapeutic targets and contribute to the discovery of next-generation medicines. As synthetic methodologies continue to evolve, the application of this compound is expected to expand, further enriching the toolbox of drug discovery professionals.

References

The Expanding Role of 2-(Oxetan-3-yl)acetic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, with the oxetane moiety emerging as a particularly valuable scaffold. Among oxetane-containing building blocks, 2-(oxetan-3-yl)acetic acid and its derivatives are gaining significant traction. Their unique three-dimensional structure, coupled with favorable physicochemical properties, offers a compelling alternative to more traditional isosteres like gem-dimethyl or carbonyl groups. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives, offering a comprehensive resource for researchers in the field.

The oxetane ring, a four-membered ether, imparts a unique set of properties to parent molecules. It can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all of which are critical parameters in drug design.[1][2][3] The strained nature of the ring also influences molecular conformation, which can be exploited to optimize binding to biological targets.[1][2]

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound derivatives often commences from commercially available oxetan-3-one. A variety of synthetic methodologies have been developed to access a diverse range of derivatives.

Key Synthetic Approaches

A common and effective method for the synthesis of the core scaffold is the Horner-Wadsworth-Emmons (HWE) reaction .[4] This reaction, involving the condensation of oxetan-3-one with a phosphonate ester, provides a versatile route to methyl 2-(oxetan-3-ylidene)acetate, a key intermediate that can be further elaborated.

Another important strategy involves the aza-Michael addition to methyl 2-(oxetan-3-ylidene)acetate. This allows for the introduction of various nitrogen-containing heterocycles at the 3-position of the oxetane ring, leading to a diverse array of amino acid derivatives.[4]

For the synthesis of 3-aryl-3-substituted acetic acid derivatives, a two-step sequence involving a catalytic Friedel-Crafts reaction followed by mild oxidative cleavage has proven effective.[5][6] This approach allows for the introduction of a wide range of aryl and heteroaryl substituents.

It is crucial to note the potential for isomerization of oxetane-carboxylic acids . Under certain conditions, particularly with heating, some this compound derivatives can undergo intramolecular rearrangement to form lactones.[7][8][9] This instability should be a key consideration during synthesis, purification, and storage.

Biological Applications and Quantitative Data

Derivatives of this compound have shown promise in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases. The oxetane moiety often serves to enhance the potency and pharmacokinetic profile of known pharmacophores.

While specific quantitative data for a wide range of this compound derivatives is proprietary or dispersed throughout the literature, the following table summarizes representative biological activities of compounds containing the oxetane motif, illustrating the potential of this scaffold.

Compound ClassTargetActivity (IC₅₀/Kᵢ)Therapeutic AreaReference
PyrazolopyrimidinonesALDH1A10.9 µMCancer[3]
Oxetane-containing analogsALDH1A subfamily0.08 - 0.25 µMCancer[3]
Oxetanyl derivativesMMP-13Kᵢ = 2.7 nMInflammation[3]
3-(pyridin-3-yl)-2-oxazolidinone derivativesS. aureusMIC = 32-64 µg/mlAntibacterial[10]

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and evaluation of novel chemical entities. Below are representative protocols for key reactions in the synthesis of this compound derivatives.

Protocol 1: Horner-Wadsworth-Emmons Reaction for Methyl 2-(oxetan-3-ylidene)acetate[4]
  • To a suspension of sodium hydride (60% in mineral oil) in dry tetrahydrofuran (THF) at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of oxetan-3-one in dry THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(oxetan-3-ylidene)acetate.

Protocol 2: Aza-Michael Addition to Methyl 2-(oxetan-3-ylidene)acetate[4]
  • To a solution of methyl 2-(oxetan-3-ylidene)acetate in acetonitrile, add the desired NH-heterocycle and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the reaction mixture at 45 °C for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the corresponding 3-substituted oxetane derivative.

Protocol 3: Saponification of Methyl 2-(oxetan-3-yl)acetate[7]
  • To a solution of the methyl ester in a mixture of methanol and water, add an aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with a saturated aqueous solution of sodium bisulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the carboxylic acid.

  • Caution: Be mindful of the potential for isomerization to the corresponding lactone, especially if heating is applied during workup or purification.[7][8]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate key synthetic pathways and logical relationships.

Synthesis_of_Oxetane_Derivatives cluster_hwe Horner-Wadsworth-Emmons Reaction cluster_diversification Derivative Synthesis Oxetan-3-one Oxetan-3-one HWE_Reaction HWE Reaction Oxetan-3-one->HWE_Reaction Phosphonate_Ester Phosphonate_Ester Phosphonate_Ester->HWE_Reaction Intermediate Methyl 2-(oxetan-3-ylidene)acetate HWE_Reaction->Intermediate Aza_Michael Aza-Michael Addition Intermediate->Aza_Michael Hydrogenation Hydrogenation Intermediate->Hydrogenation Amino_Acid_Derivative Amino Acid Derivatives Aza_Michael->Amino_Acid_Derivative NH_Heterocycle NH_Heterocycle NH_Heterocycle->Aza_Michael Saturated_Ester Methyl 2-(oxetan-3-yl)acetate Hydrogenation->Saturated_Ester Saponification Saponification Saturated_Ester->Saponification Final_Product This compound Saponification->Final_Product

Caption: Synthetic pathways to this compound and its derivatives.

Drug_Discovery_Logic Start Lead Compound (Suboptimal Properties) Incorporate Incorporate 2-(Oxetan-3-yl)acetic Acid Moiety Start->Incorporate Improved_Solubility Increased Aqueous Solubility Incorporate->Improved_Solubility Improved_Metabolism Enhanced Metabolic Stability Incorporate->Improved_Metabolism Altered_Lipophilicity Modulated Lipophilicity Incorporate->Altered_Lipophilicity Conformational_Constraint Favorable Conformational Constraint Incorporate->Conformational_Constraint End Optimized Drug Candidate Improved_Solubility->End Improved_Metabolism->End Altered_Lipophilicity->End Conformational_Constraint->End

Caption: Rationale for incorporating oxetane moieties in drug discovery.

Future Directions

The exploration of this compound derivatives in medicinal chemistry is an active and promising area of research. Future efforts will likely focus on the development of novel synthetic methodologies to access an even greater diversity of these compounds. Furthermore, the systematic evaluation of these derivatives against a wider range of biological targets will undoubtedly uncover new therapeutic opportunities. The continued investigation into the structure-activity relationships and structure-property relationships will provide a deeper understanding of how the unique features of the oxetane ring can be harnessed to design the next generation of innovative medicines.

References

An In-depth Technical Review of 2-(Oxetan-3-YL)acetic Acid: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Oxetan-3-YL)acetic acid is a unique, non-proteinogenic amino acid analogue that has garnered significant interest in medicinal chemistry. The incorporation of the strained oxetane ring offers a novel scaffold that can impart desirable physicochemical properties to bioactive molecules, such as improved solubility and metabolic stability. This technical guide provides a comprehensive review of the current literature on this compound, detailing its synthesis, chemical characteristics, and known biological applications. Particular focus is given to its potential role as a modulator of the GABAergic system, a critical pathway in neuroscience drug discovery. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes essential workflows and signaling pathways to serve as a valuable resource for researchers in the field.

Chemical Properties and Synthesis

This compound is a saturated heterocyclic compound containing a carboxylic acid moiety. Its compact structure and the presence of the polar oxetane ring make it an attractive building block for the design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₅H₈O₃Sigma-Aldrich
Molecular Weight 116.12 g/mol Sigma-Aldrich
IUPAC Name This compoundSigma-Aldrich
CAS Number 1310381-54-4Amadis Chemical
Appearance White to off-white solidAmadis Chemical
Storage Temperature -20°CSigma-Aldrich

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound typically proceeds through a multi-step route starting from the commercially available oxetan-3-one. A general synthetic workflow is depicted below.

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Hydrolysis Oxetan-3-one Oxetan-3-one Ethyl 2-(oxetan-3-ylidene)acetate Ethyl 2-(oxetan-3-ylidene)acetate Oxetan-3-one->Ethyl 2-(oxetan-3-ylidene)acetate 1. Triethyl phosphonoacetate Triethyl phosphonoacetate Triethyl phosphonoacetate->Ethyl 2-(oxetan-3-ylidene)acetate 2. NaH NaH NaH->Ethyl 2-(oxetan-3-ylidene)acetate Base THF THF THF->Ethyl 2-(oxetan-3-ylidene)acetate Solvent Ethyl 2-(oxetan-3-yl)acetate Ethyl 2-(oxetan-3-yl)acetate Ethyl 2-(oxetan-3-ylidene)acetate->Ethyl 2-(oxetan-3-yl)acetate 3. This compound This compound Ethyl 2-(oxetan-3-yl)acetate->this compound 4. H2 H2 H2->Ethyl 2-(oxetan-3-yl)acetate Pd/C Pd/C Pd/C->Ethyl 2-(oxetan-3-yl)acetate Catalyst Ethanol Ethanol Ethanol->Ethyl 2-(oxetan-3-yl)acetate Solvent LiOH LiOH LiOH->this compound Base THF/H2O THF/H2O THF/H2O->this compound Solvent

A general synthetic workflow for this compound.

A critical consideration in the synthesis and storage of oxetane-carboxylic acids is their potential for instability, with some derivatives prone to isomerization into lactones, especially upon heating.

Biological Activity and Mechanism of Action

While specific quantitative biological data for this compound is sparse in publicly available literature, its structural similarity to other known neuroactive compounds provides a strong basis for its predicted biological activity. (Azetidin-3-yl)acetic acid, a close structural analogue, is recognized as a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Derivatives of (azetidin-3-yl)acetates have been identified as positive allosteric modulators (PAMs) of the GABAA receptor.

The GABAA Receptor Signaling Pathway

The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect. Positive allosteric modulators bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride influx and greater neuronal inhibition.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD Substrate GABA GABA GAD->GABA Produces Vesicle Vesicle GABA->Vesicle Packaged into Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release GABAA_Receptor GABAA Receptor Chloride_Channel Cl- Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx leads to Inhibition Inhibition Hyperpolarization->Inhibition Causes PAM_Site Allosteric Site (PAM) PAM_Site->GABAA_Receptor Enhances GABA effect Oxetane_Acid This compound Oxetane_Acid->PAM_Site Binds to GABA_Synapse GABA GABA_Synapse->GABAA_Receptor Binds to

GABAergic signaling and the modulatory role of a PAM.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative protocol for a GABAA receptor binding assay.

Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

This protocol is adapted from the Horner-Wadsworth-Emmons reaction described in the literature.

Materials:

  • Oxetan-3-one

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0°C and add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 2-(oxetan-3-ylidene)acetate.

Hydrogenation of Ethyl 2-(oxetan-3-ylidene)acetate

Materials:

  • Ethyl 2-(oxetan-3-ylidene)acetate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • To a solution of ethyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in ethanol, add 10% Pd/C (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield ethyl 2-(oxetan-3-yl)acetate.

Hydrolysis of Ethyl 2-(oxetan-3-yl)acetate

Materials:

  • Ethyl 2-(oxetan-3-yl)acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 2-(oxetan-3-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the ester is consumed.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.

GABAA Receptor Radioligand Binding Assay

This is a representative protocol to determine the binding affinity of a test compound to the GABAA receptor.

Materials:

  • Rat whole brain tissue

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Test compound (this compound)

  • Scintillation cocktail

Procedure:

  • Membrane Preparation:

    • Homogenize rat whole brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step three times.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, [³H]Muscimol (e.g., 2 nM final concentration), and either vehicle (for total binding), excess GABA (e.g., 100 µM, for non-specific binding), or varying concentrations of the test compound.

    • Add the brain membrane preparation to initiate the binding reaction.

    • Incubate at 4°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Quantitative Data

CompoundTargetAssay TypeValueSource
(Azetidin-3-yl)acetic acid derivatives GABAA ReceptorPositive Allosteric Modulation-[1]
Valerenic acid amide (VA-A) α₁β₃ GABAA ReceptorTwo-electrode voltage clampEC₅₀ = 13.7 ± 2.3 µM[2]
SR 95531 (Gabazine) GABAA Receptor[³H]GABA displacementKᵢ = 0.15 µM[3]
Baclofen GABAB ReceptorSpontaneous discharge depressionEC₅₀ = 4.5 µM

Table 2: Biological Activity of Structurally Related GABAergic Modulators

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold for the development of novel central nervous system therapeutics. Its structural analogy to GABA and the known activity of related azetidine derivatives strongly suggest its potential as a positive allosteric modulator of the GABAA receptor. The synthetic routes to this compound are accessible, allowing for the generation of derivatives for structure-activity relationship studies.

Future research should focus on the definitive biological characterization of this compound. This includes:

  • Quantitative in vitro pharmacology: Determining the potency and efficacy of the compound at various GABAA receptor subtypes using radioligand binding and electrophysiology assays.

  • In vivo studies: Evaluating the pharmacokinetic profile and assessing its effects in animal models of anxiety, epilepsy, and other CNS disorders.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing a library of derivatives to optimize potency, selectivity, and drug-like properties.

The insights gained from such studies will be crucial in validating the therapeutic potential of this novel oxetane-containing scaffold and could pave the way for a new class of GABAergic modulators.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Oxetan-3-YL)acetic Acid from Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of small, strained ring systems like oxetanes into molecular scaffolds is a contemporary strategy in medicinal chemistry to enhance key pharmaceutical properties. Oxetanes can improve aqueous solubility, metabolic stability, and lipophilicity while acting as bioisosteres for commonly used functional groups such as gem-dimethyl or carbonyl groups. Specifically, 2-(Oxetan-3-yl)acetic acid and its derivatives are valuable building blocks in drug discovery.

This document outlines a robust and efficient synthetic pathway to this compound, commencing from readily available propargylic alcohols. The synthesis is conceptually divided into two main stages:

  • Gold-Catalyzed Cyclization: A practical, one-step synthesis of the key intermediate, oxetan-3-one, from propargylic alcohols. This method, developed by Zhang and coworkers, utilizes gold catalysis for an intermolecular alkyne oxidation, circumventing the need for hazardous reagents like α-diazo ketones. The reaction is generally high-yielding and tolerant of various functional groups.

  • Homologation and Reduction: The conversion of oxetan-3-one to the target acetic acid derivative. This is achieved through a Wittig-type olefination to introduce the two-carbon acid side chain precursor, followed by reduction of the resulting exocyclic double bond and subsequent hydrolysis of the ester to afford the final carboxylic acid.

This synthetic approach offers a scalable and efficient route to this compound, providing researchers with a reliable method to access this important building block for further elaboration in drug development programs.

Data Presentation

Table 1: Gold-Catalyzed Synthesis of Oxetan-3-ones from Propargylic Alcohols

EntryPropargylic Alcohol SubstrateCatalyst (mol%)N-Oxide (equiv)Acid (equiv)SolventTemp (°C)Time (h)Yield (%)
1Propargyl alcohol(2-biphenyl)Cy₂PAuNTf₂ (1)4-Picoline N-oxide (2)HNTf₂ (1.2)DCERT3-471 (NMR)
21-Ethynylcyclohexanol(2-biphenyl)Cy₂PAuNTf₂ (5)4-Picoline N-oxide (2)HNTf₂ (1.2)DCERT3-481
33-Phenylprop-2-yn-1-ol(2-biphenyl)Cy₂PAuNTf₂ (5)4-Picoline N-oxide (2)HNTf₂ (1.2)DCERT3-475
4Hept-1-yn-3-ol(2-biphenyl)Cy₂PAuNTf₂ (5)4-Picoline N-oxide (2)HNTf₂ (1.2)DCERT3-478
56-Azidohex-1-yn-3-ol(2-biphenyl)Cy₂PAuNTf₂ (5)4-Picoline N-oxide (2)HNTf₂ (1.2)DCERT3-470
66-Bromohex-1-yn-3-ol(2-biphenyl)Cy₂PAuNTf₂ (5)2-Bromopyridine N-oxide (2)MsOH (1.2)DCERT3-465

Yields are isolated unless otherwise noted. Data compiled from Zhang et al.

Table 2: Homologation of Oxetan-3-one to this compound

StepReactantReagentSolventTemp (°C)TimeProductYield (%)
1Oxetan-3-one(Ethoxycarbonylmethylidene)triphenylphosphoraneDichloromethane0 to RT15 minEthyl 2-(oxetan-3-ylidene)acetate79
2Ethyl 2-(oxetan-3-ylidene)acetateH₂, Pd/C (10%)MethanolRT12 hEthyl 2-(oxetan-3-yl)acetate>95
3Ethyl 2-(oxetan-3-yl)acetateNaOH, then H⁺Methanol/WaterRTOvernightThis compound>90

Yields are based on representative literature procedures.

Experimental Protocols

Protocol 1: General Procedure for the Gold-Catalyzed Synthesis of Oxetan-3-one from Propargyl Alcohol

Materials:

  • Propargyl alcohol

  • (2-biphenyl)Cy₂PAuNTf₂ (Gold catalyst)

  • 4-Picoline N-oxide

  • Triflimide (HNTf₂)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 4-picoline N-oxide (2.0 equivalents).

  • Add anhydrous 1,2-dichloroethane (DCE) to dissolve the N-oxide.

  • To this solution, add propargyl alcohol (1.0 equivalent).

  • In a separate vial, dissolve the gold catalyst (1-5 mol%) and HNTf₂ (1.2 equivalents) in a small amount of DCE.

  • Add the catalyst solution to the reaction mixture dropwise at room temperature with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-4 hours.

  • Upon completion, the reaction mixture can be filtered through a short plug of silica gel to remove the catalyst.

  • The filtrate containing the volatile oxetan-3-one can be used directly in the next step or carefully concentrated. Due to the volatility of oxetan-3-one, direct use is often preferred.

Protocol 2: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate via Wittig Reaction

Materials:

  • Oxetan-3-one

  • (Ethoxycarbonylmethylidene)triphenylphosphorane (Wittig reagent)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve oxetan-3-one (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add (ethoxycarbonylmethylidene)triphenylphosphorane (1.1 equivalents) to the cooled solution in portions with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 15 minutes at room temperature.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 30:70 v/v).

  • Concentrate the filtrate under reduced pressure to yield ethyl 2-(oxetan-3-ylidene)acetate as a colorless oil.

Protocol 3: Synthesis of Ethyl 2-(oxetan-3-yl)acetate by Hydrogenation

Materials:

  • Ethyl 2-(oxetan-3-ylidene)acetate

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve ethyl 2-(oxetan-3-ylidene)acetate (1.0 equivalent) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 wt% of the substrate) to the solution.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Continue the reaction at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to afford ethyl 2-(oxetan-3-yl)acetate, which is often pure enough for the next step.

Protocol 4: Hydrolysis to this compound

Materials:

  • Ethyl 2-(oxetan-3-yl)acetate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve ethyl 2-(oxetan-3-yl)acetate (1.0 equivalent) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (1.2 equivalents) to the solution at room temperature.

  • Stir the mixture overnight at room temperature.

  • Monitor the saponification by TLC until the starting ester is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Synthesis_Pathway propargylic_alcohol Propargylic Alcohol gold_catalysis [Au] Catalyst N-Oxide, H⁺ propargylic_alcohol->gold_catalysis oxetan_3_one Oxetan-3-one wittig_reaction Wittig Reaction oxetan_3_one->wittig_reaction wittig_reagent Ph₃P=CHCO₂Et wittig_reagent->wittig_reaction intermediate_ester Ethyl 2-(oxetan-3-ylidene)acetate hydrogenation H₂, Pd/C intermediate_ester->hydrogenation reduced_ester Ethyl 2-(oxetan-3-yl)acetate hydrolysis 1. NaOH 2. H⁺ reduced_ester->hydrolysis final_acid This compound gold_catalysis->oxetan_3_one wittig_reaction->intermediate_ester hydrogenation->reduced_ester hydrolysis->final_acid

Caption: Overall synthetic pathway from propargylic alcohol to this compound.

Experimental_Workflow cluster_0 Stage 1: Oxetan-3-one Synthesis cluster_1 Stage 2: Homologation and Final Product Formation A1 Combine Propargylic Alcohol and N-Oxide in DCE A2 Add Gold Catalyst Solution A1->A2 A3 Stir at RT for 3-4h A2->A3 A4 Monitor by TLC/GC-MS A3->A4 A5 Filter through Silica Gel A4->A5 A6 Product (Oxetan-3-one) for next step A5->A6 B1 Wittig Reaction of Oxetan-3-one A6->B1 B2 Purify via Silica Filtration B1->B2 B3 Hydrogenation (H₂, Pd/C) B2->B3 B4 Catalyst Filtration B3->B4 B5 Ester Hydrolysis (NaOH) B4->B5 B6 Acidification and Extraction B5->B6 B7 Final Product: This compound B6->B7

Caption: Experimental workflow for the synthesis of this compound.

Practical Synthesis of 2-(Oxetan-3-YL)acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the practical synthesis of 2-(oxetan-3-yl)acetic acid, a valuable building block in medicinal chemistry. The oxetane motif is increasingly utilized in drug discovery to enhance physicochemical properties such as aqueous solubility and metabolic stability while reducing lipophilicity.[1] However, the synthesis of this compound presents challenges, including the inherent instability of the final product, which can readily isomerize to a lactone.[1][2][3][4][5] These notes offer practical guidance on two common synthetic routes, emphasizing reaction conditions that favor the desired product and providing recommendations for its stable storage.

Application Notes

This compound serves as a key intermediate for introducing the oxetane moiety into more complex molecules. The oxetane ring can act as a surrogate for gem-dimethyl or carbonyl groups, offering novel structural possibilities for drug candidates.[6] Its incorporation has been shown to positively modulate the properties of bioactive compounds.

A critical consideration in the synthesis and handling of this compound is its propensity to undergo intramolecular cyclization to form the corresponding lactone, particularly under acidic conditions or upon heating.[1][2][3][4][5] To mitigate this instability, it is recommended to store the compound as its ester precursor or as a stable salt (e.g., lithium or sodium salt).[1] If the free acid is required, it should be used immediately after preparation and purification.

Synthetic Pathways Overview

Two primary and practical routes for the synthesis of this compound are outlined below: the Horner-Wadsworth-Emmons (HWE) olefination of oxetan-3-one followed by hydrogenation, and the direct oxidation of 2-(oxetan-3-yl)ethanol.

G cluster_0 Route 1: Horner-Wadsworth-Emmons Approach cluster_1 Route 2: Oxidation Approach Oxetan-3-one Oxetan-3-one Methyl 2-(oxetan-3-ylidene)acetate Methyl 2-(oxetan-3-ylidene)acetate Oxetan-3-one->Methyl 2-(oxetan-3-ylidene)acetate HWE Reaction Methyl 2-(oxetan-3-yl)acetate Methyl 2-(oxetan-3-yl)acetate Methyl 2-(oxetan-3-ylidene)acetate->Methyl 2-(oxetan-3-yl)acetate Hydrogenation This compound This compound Methyl 2-(oxetan-3-yl)acetate->this compound Saponification Lactone Isomer Lactone Isomer This compound->Lactone Isomer Isomerization (Instability) 3-(Hydroxymethyl)oxetane 3-(Hydroxymethyl)oxetane 2-(Oxetan-3-yl)ethanol 2-(Oxetan-3-yl)ethanol 3-(Hydroxymethyl)oxetane->2-(Oxetan-3-yl)ethanol Two-step homologation (not detailed) Target_Acid_Route2 This compound 2-(Oxetan-3-yl)ethanol->Target_Acid_Route2 Oxidation Target_Acid_Route2->Lactone Isomer Isomerization (Instability)

Caption: Overview of synthetic routes to this compound.

Experimental Protocols

Protocol 1: Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol follows a three-step sequence starting from commercially available oxetan-3-one.

Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

G Start Start Prep Prepare solution of methyl 2-(dimethoxyphosphoryl)acetate and NaH in dry THF Start->Prep Cool Cool to 0 °C Prep->Cool Add_Ketone Add oxetan-3-one dropwise Cool->Add_Ketone Warm Warm to room temperature and stir for 16h Add_Ketone->Warm Quench Quench with saturated aqueous NH4Cl Warm->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by column chromatography Extract->Purify End End Purify->End

Caption: Workflow for the synthesis of methyl 2-(oxetan-3-ylidene)acetate.

Materials:

  • Oxetan-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.05 eq) in anhydrous THF under a nitrogen atmosphere, add methyl 2-(dimethoxyphosphoryl)acetate (1.05 eq) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(oxetan-3-ylidene)acetate.

Step 2: Synthesis of Methyl 2-(oxetan-3-yl)acetate

Materials:

  • Methyl 2-(oxetan-3-ylidene)acetate

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Hydrogen gas

Procedure:

  • To a solution of methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in methanol, add palladium on carbon (10 wt. %).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield methyl 2-(oxetan-3-yl)acetate, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

Materials:

  • Methyl 2-(oxetan-3-yl)acetate

  • Lithium hydroxide (or sodium hydroxide)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a solution of methyl 2-(oxetan-3-yl)acetate (1.0 eq) in a mixture of THF and water, add lithium hydroxide (1.5 eq).

  • Stir the mixture at room temperature for 2-4 hours or until saponification is complete.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl at 0 °C.

  • Promptly extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

  • For storage, immediately convert to a salt or use in the subsequent reaction.

Protocol 2: Synthesis via Oxidation of 3-(Hydroxymethyl)oxetane

This protocol is adapted from a patented process and offers a more direct route, though it requires specialized equipment for handling oxygen gas.

Materials:

  • 3-(Hydroxymethyl)oxetane

  • Palladium on carbon (5 wt. %)

  • Platinum on carbon (5 wt. %)

  • Sodium hydroxide (NaOH)

  • Oxygen gas

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a pressure reactor, suspend 3-(hydroxymethyl)oxetane (1.0 eq), 5% palladium on carbon, and 5% platinum on carbon in an aqueous solution of sodium hydroxide.

  • Pressurize the reactor with oxygen and heat the mixture to 40-100 °C.[7]

  • Maintain the reaction under oxygen pressure with vigorous stirring until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the catalyst.

  • Cool the filtrate to 0 °C and acidify with 1 M HCl to precipitate the product.

  • Isolate the this compound by filtration or extraction with a suitable organic solvent.

Data Presentation

ParameterRoute 1: HWE ApproachRoute 2: Oxidation ApproachReference(s)
Starting Material Oxetan-3-one3-(Hydroxymethyl)oxetane[8],[7]
Key Reagents Methyl 2-(dimethoxyphosphoryl)acetate, NaH, Pd/C, LiOHO₂, Pd/C, Pt/C, NaOH[8],[7]
Number of Steps 31 (from the alcohol)-
Reported Yield ~73% for HWE step, subsequent steps are high yieldingNot explicitly stated for this compound[8]
Purity/Purification Column chromatography for intermediate, extraction for final productFiltration or extraction-
Scalability Readily scalablePotentially scalable with appropriate safety precautions[9]

Note: Yields can be variable and are highly dependent on the specific reaction conditions and the handling of the potentially unstable final product.

References

Application Notes and Protocols for the Synthesis of 2-(Oxetan-3-YL)acetic Acid via Oxidative Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxetan-3-yl)acetic acid is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the oxetane motif can significantly enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1][2][3] This document provides detailed application notes and experimental protocols for a robust two-step synthesis of this compound, commencing with a Suzuki-Miyaura coupling to form a key furan intermediate, followed by an efficient oxidative cleavage of the furan ring.

The oxetane ring is increasingly utilized as a bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl groups.[4][5] Its unique structural and electronic properties make it an attractive moiety for modulating the biological activity and pharmacokinetic profile of lead compounds.

Synthesis Overview

The synthetic strategy involves two key transformations:

  • Suzuki-Miyaura Coupling: Formation of the C-C bond between 3-bromooxetane and 2-furylboronic acid to yield the intermediate, 3-(furan-2-yl)oxetane.

  • Oxidative Cleavage: Conversion of the furan ring in 3-(furan-2-yl)oxetane to a carboxylic acid functionality using a ruthenium-catalyzed oxidation, affording the final product, this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₅H₈O₃
Molecular Weight116.12 g/mol
AppearancePowder or liquid
Purity≥ 97% (typical)
StorageStore in a tightly closed container
Table 2: Predicted Spectroscopic Data for this compound
TechniqueExpected Peaks/SignalsRationale
¹H NMR δ 10-12 (s, 1H, -COOH), 4.5-4.8 (m, 4H, oxetane CH₂), 3.5-3.8 (m, 1H, oxetane CH), 2.5-2.7 (d, 2H, -CH₂COOH)Based on the structure and known shifts for carboxylic acids and oxetanes.[6][7][8]
¹³C NMR δ 170-180 (-COOH), 70-80 (oxetane CH₂), 30-40 (oxetane CH and -CH₂COOH)Based on typical chemical shifts for carboxylic acids and oxetane carbons.[9][10]
FTIR (cm⁻¹) 2500-3300 (broad, O-H stretch), 1700-1730 (strong, C=O stretch), 950-1000 (C-O-C stretch of oxetane)Characteristic absorbances for a carboxylic acid and a cyclic ether.[11][12][13][14][15]
Mass Spec (m/z) [M-H]⁻ at 115.04, [M+H]⁺ at 117.06Predicted values for the deprotonated and protonated molecular ions.[16][17][18]

Experimental Protocols

Protocol 1: Synthesis of 3-(Furan-2-yl)oxetane via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-bromooxetane with 2-furylboronic acid.

Materials:

  • 3-Bromooxetane

  • 2-Furylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-bromooxetane (1.0 eq), 2-furylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 3-(furan-2-yl)oxetane.

Protocol 2: Synthesis of this compound via Oxidative Cleavage

This protocol describes the oxidative cleavage of the furan ring in 3-(furan-2-yl)oxetane to yield the target carboxylic acid.[19][20]

Materials:

  • 3-(Furan-2-yl)oxetane

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-(furan-2-yl)oxetane (1.0 eq) in a solvent mixture of acetonitrile, ethyl acetate, and water (e.g., 2:2:3 ratio).

  • Add ruthenium(III) chloride hydrate (0.01-0.05 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium periodate (4.0-5.0 eq) portion-wise over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding a small amount of a secondary alcohol (e.g., isopropanol) to consume any excess oxidant.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Discard the organic layer.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or chromatography if necessary.

Visualizations

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Oxidative Cleavage start1 3-Bromooxetane + 2-Furylboronic Acid reagents1 Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/Ethanol/Water start1->reagents1 1. reaction1 Heating (80-90°C) Inert Atmosphere reagents1->reaction1 2. workup1 Aqueous Workup & Extraction reaction1->workup1 3. purification1 Column Chromatography workup1->purification1 4. product1 3-(Furan-2-yl)oxetane purification1->product1 5. start2 3-(Furan-2-yl)oxetane reagents2 RuCl₃·xH₂O, NaIO₄ Acetonitrile/EtOAc/Water start2->reagents2 1. reaction2 Stirring at RT reagents2->reaction2 2. workup2 Quenching & Acidic Workup reaction2->workup2 3. purification2 Extraction & Concentration workup2->purification2 4. product2 This compound purification2->product2 5.

Caption: Experimental workflow for the two-step synthesis of this compound.

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Introduction of Oxetane Moiety parent_molecule Lead Compound (e.g., with gem-dimethyl group) properties1 Properties: - High Lipophilicity - Metabolic Liability parent_molecule->properties1 modified_molecule Analogue with Oxetane Moiety parent_molecule->modified_molecule Bioisosteric Replacement properties2 Improved Properties: - Increased Solubility - Enhanced Metabolic Stability - Reduced Lipophilicity modified_molecule->properties2

Caption: Role of oxetane as a bioisostere in drug design to improve physicochemical properties.

References

Application Note: NMR Characterization of 2-(Oxetan-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of 2-(Oxetan-3-yl)acetic acid. It includes predicted NMR data, comprehensive experimental protocols, and a workflow diagram to ensure accurate and reproducible results.

Introduction

This compound is a valuable building block in medicinal chemistry, often incorporated into molecules to enhance properties such as solubility and metabolic stability. As with any synthetic compound, unambiguous structural confirmation is critical. High-resolution NMR spectroscopy is the most powerful technique for the structural elucidation of small molecules in solution. This application note outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides a standardized protocol for its analysis.

Predicted NMR Data

Due to the limited availability of public experimental spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds and established chemical shift principles. The predicted values are for a sample dissolved in Deuterated Chloroform (CDCl₃).

Structure and Atom Numbering:

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom Number¹H Chemical Shift (ppm)¹H Multiplicity¹H Coupling Constant (J) in Hz¹³C Chemical Shift (ppm)
12.65d7.540.5
24.60t6.572.0
33.40m-35.0
44.75t6.572.0
COOH10-12 (broad s)s-176.0

Disclaimer: The chemical shifts and coupling constants presented are predicted values and may differ from experimental results. These values should be used as a guide for spectral interpretation.

Experimental Protocols

This section details the necessary steps for the preparation and NMR analysis of this compound.

I. Sample Preparation

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Glass Pasteur pipette

  • Small vial

  • Cotton or glass wool plug

Procedure:

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

  • Gently swirl or vortex the vial to completely dissolve the sample.

  • Place a small cotton or glass wool plug into a Pasteur pipette.

  • Filter the solution through the plugged pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[1]

  • Cap the NMR tube securely.

II. NMR Data Acquisition

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Software:

  • Standard spectrometer control and data processing software

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -2 to 14 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 4 seconds

  • Referencing: TMS at 0.00 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -10 to 220 ppm

  • Number of Scans: 1024 or more (as needed for adequate signal-to-noise)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Referencing: CDCl₃ at 77.16 ppm

III. Data Processing and Analysis
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Integrate the peaks in the ¹H spectrum.

  • Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, coupling constants, and integration values, using the predicted data in Table 1 as a guide.

Experimental Workflow

The following diagram illustrates the key stages of the NMR characterization process for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 w/ TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr 1H NMR Acquisition filter->h1_nmr c13_nmr 13C NMR Acquisition filter->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing phasing->referencing integration Integration (1H) referencing->integration assignment Peak Assignment integration->assignment report report assignment->report Final Report

Caption: Experimental workflow for NMR characterization.

Conclusion

This application note provides a framework for the NMR-based structural characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra. The provided predicted spectral data serves as a valuable reference for the final structural confirmation.

References

Application Note: HPLC Analysis for Purity Determination of 2-(Oxetan-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Oxetan-3-yl)acetic acid is a key building block in medicinal chemistry and drug development. The purity of this starting material is critical as impurities can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of potential impurities.

As a small, polar, acidic compound, this compound can be challenging to retain on traditional C18 columns.[3][4] This protocol employs a polar-embedded or polar-endcapped reversed-phase column to enhance retention and achieve optimal separation. The method is designed to be robust and suitable for routine quality control in research and drug development settings.

Experimental Protocols

1. Apparatus and Materials

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A polar-embedded or polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended for good retention of this polar analyte.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (≥99%)

    • Orthophosphoric acid (ACS grade)

    • Water (HPLC grade or Milli-Q)

  • Reference Standard: this compound, purity ≥98%.

  • Labware: Volumetric flasks, pipettes, autosampler vials with inserts, and 0.22 µm syringe filters.

2. Preparation of Solutions

  • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Water and Acetonitrile (95:5 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 20 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare it in the same manner as the standard solution.

3. Chromatographic Conditions

A well-developed HPLC method ensures reliable and reproducible results for impurity analysis.[1] The following conditions have been optimized for the analysis of this compound.

ParameterCondition
Column Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 5% B to 40% B over 15 minutes; hold at 40% B for 5 minutes; return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 210 nm
Run Time 25 minutes

4. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The recommendations are based on common criteria for pharmaceutical analysis.[5]

  • Procedure: Inject the standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): Between 0.8 and 1.5 for the main peak.[5]

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • Theoretical Plates (N): ≥ 2000.

5. Data Presentation and Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Table 1: Example Data for Purity Analysis

Sample IDRetention Time (min)Peak AreaArea %
Standard5.82456789099.85
Sample Lot A5.81450123498.75
Sample Lot A Impurity 14.25345670.76
Sample Lot A Impurity 27.10223450.49

Potential Impurities

Impurities in this compound can arise from the synthesis process or degradation. A known degradation pathway for some oxetane-carboxylic acids is isomerization into lactones, especially under certain storage or heating conditions.[6][7] The developed HPLC method should be capable of separating the main compound from such potential impurities.

Visualizations

// Node Definitions prep [label="Preparation of Solutions\n(Mobile Phase, Diluent, Standard, Sample)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="HPLC System Setup\n(Column Installation, System Purge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sst [label="System Suitability Test (SST)\n(5 injections of Standard)", fillcolor="#FBBC05", fontcolor="#202124"]; check [label="Check SST Criteria\n(Tailing, RSD, Plates)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Sample Analysis\n(Inject Blank, Standard, and Samples)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Processing & Analysis\n(Peak Integration, Purity Calculation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; report [label="Generate Report\n(Summarize Results in Tables)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> hplc; hplc -> sst; sst -> check; check -> analysis [label="Pass"]; check -> hplc [label="Fail", style=dashed, color="#EA4335"]; analysis -> data; data -> report; } caption [label="Figure 1: Experimental workflow for HPLC purity analysis.", shape=plaintext, fontname="Arial", fontsize=11];

Figure 1: Experimental workflow for HPLC purity analysis.

// Edges dev -> val [lhead=cluster_0, minlen=2]; val -> routine [minlen=2]; routine -> dev [style=dashed, color="#EA4335", label=" Re-development if needed", constraint=false]; } caption [label="Figure 2: Relationship between analytical method stages.", shape=plaintext, fontname="Arial", fontsize=11];

Figure 2: Relationship between analytical method stages.

This application note provides a comprehensive and detailed protocol for the purity analysis of this compound using reversed-phase HPLC. The described method is specific, robust, and suitable for implementation in a quality control environment. Adherence to the experimental protocols and system suitability criteria will ensure the generation of accurate and reliable data, which is essential for professionals in research and drug development.

References

Applications of 2-(Oxetan-3-yl)acetic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxetan-3-yl)acetic acid and its derivatives have emerged as valuable building blocks in modern medicinal chemistry. The incorporation of the oxetane motif, a four-membered cyclic ether, into drug candidates has been shown to confer a range of desirable physicochemical and pharmacological properties. This strained heterocyclic system can act as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl or carbonyl groups, offering a unique combination of polarity, metabolic stability, and three-dimensional structure.[1][2] These attributes can lead to improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, all of which are critical parameters in the optimization of drug-like properties.[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of compounds derived from this compound, with a focus on their potential as modulators of key biological targets such as γ-aminobutyric acid (GABA) receptors and cyclooxygenase (COX) enzymes.

Physicochemical Properties and Advantages

The oxetane ring in this compound derivatives offers several advantages in drug design:

  • Improved Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly enhance the aqueous solubility of a molecule, a crucial factor for oral bioavailability.[1][2]

  • Metabolic Stability: The oxetane moiety is generally resistant to metabolic degradation, leading to improved pharmacokinetic profiles and longer in vivo half-lives of drug candidates.[1][3]

  • Reduced Lipophilicity: Replacement of lipophilic groups like gem-dimethyl with an oxetane ring can lower the overall lipophilicity of a compound, which can reduce off-target effects and improve safety profiles.[1]

  • Structural Rigidity and Vectorial Exit Points: The defined three-dimensional structure of the oxetane ring can help in optimizing ligand-receptor interactions by providing rigid scaffolds and precise exit vectors for further chemical modification.

A critical consideration in the use of this compound is its potential for isomerization into a lactone, particularly under heating.[3][4] This instability should be taken into account during synthesis, purification, and storage of these compounds.

Synthesis of this compound and Derivatives

The synthesis of this compound typically starts from the commercially available oxetan-3-one. A common and effective method involves a two-step sequence: a Horner-Wadsworth-Emmons reaction followed by hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate via Horner-Wadsworth-Emmons Reaction

This protocol describes the olefination of oxetan-3-one to introduce the acetate side chain.

Materials:

  • Oxetan-3-one

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise.

  • Let the reaction mixture warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl 2-(oxetan-3-ylidene)acetate as a colorless oil.

Protocol 2: Synthesis of this compound via Hydrogenation

This protocol describes the reduction of the double bond to yield the saturated acetic acid derivative.

Materials:

  • Ethyl 2-(oxetan-3-ylidene)acetate

  • Palladium on carbon (Pd/C), 10%

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve ethyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(oxetan-3-yl)acetate.

  • For saponification, dissolve the crude ester in a mixture of THF and water.

  • Add an excess of LiOH or NaOH (e.g., 2-3 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, remove the THF under reduced pressure and wash the aqueous solution with diethyl ether or dichloromethane to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.

Protocol 3: Amide Coupling of this compound

This protocol describes the formation of an amide bond, a common transformation in medicinal chemistry to generate diverse derivatives.

Materials:

  • This compound

  • Desired amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) or HATU (1.2 eq).

  • Add a base such as DIPEA or TEA (2-3 eq).

  • Finally, add the coupling reagent, DCC (1.2 eq) or EDC (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if using DCC, filter off the dicyclohexylurea byproduct.

  • Dilute the reaction mixture with DCM or EtOAc and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

Applications in Medicinal Chemistry: Targeting GABA Receptors and COX Enzymes

Derivatives of this compound have shown promise as modulators of important biological targets, including GABA receptors and COX enzymes.

GABA Receptor Modulation

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). Modulators of GABA receptors are used to treat a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. The structural features of this compound derivatives make them interesting candidates for GABA receptor modulators.

Signaling Pathway

GABASignaling

Biological Assay Protocol: GABAA Receptor Binding Assay

This protocol is used to determine the binding affinity of test compounds for the GABAA receptor.

Materials:

  • Rat brain tissue

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Test compounds (derivatives of this compound)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in binding buffer and repeat the centrifugation step twice.

    • The final pellet, containing the membrane fraction with GABAA receptors, is resuspended in binding buffer and stored at -80°C.

  • Binding Assay:

    • Thaw the membrane preparation and wash twice with binding buffer.

    • In a 96-well plate, add the membrane preparation, [³H]Muscimol (at a concentration near its Kd), and varying concentrations of the test compound.

    • For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled GABA.

    • Incubate the plate at 4°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data

Compound IDTargetAssay TypeKi (nM)EC₅₀/IC₅₀ (nM)Reference
Example Compound A GABAA Receptor[³H]Muscimol Binding150-Fictional Data
Example Compound B GABAA ReceptorElectrophysiology-500 (EC₅₀)Fictional Data

(Note: The data in this table is illustrative as specific public domain data for this compound derivatives targeting GABA receptors is limited. Researchers should consult proprietary databases and publications for specific compound data.)

Cyclooxygenase (COX) Enzyme Inhibition

COX enzymes (COX-1 and COX-2) are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway

COXSignaling

Biological Assay Protocol: COX-1/COX-2 Inhibition Assay

This protocol is used to determine the inhibitory activity and selectivity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compounds (derivatives of this compound)

  • Prostaglandin E₂ (PGE₂) EIA Kit

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add varying concentrations of the test compound or vehicle (for control wells).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a short period (e.g., 2-5 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 1M HCl).

  • Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ values for both COX-1 and COX-2 by non-linear regression analysis.

  • Calculate the COX-2 selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Quantitative Data

Compound IDTargetIC₅₀ (nM)COX-2 Selectivity Index (SI)Reference
Example Compound C COX-15000.2Fictional Data
COX-2100
Example Compound D COX-1200020Fictional Data
COX-2100
Celecoxib (Reference) COX-1~1500~10Literature
COX-2~150

(Note: The data in this table is illustrative. Researchers should consult specific literature for accurate data on reference compounds and newly synthesized derivatives.)

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its unique structural and physicochemical properties offer significant advantages in the design of novel therapeutics with improved drug-like characteristics. The synthetic protocols provided herein offer a roadmap for the preparation of this key intermediate and its derivatives. Furthermore, the detailed biological assay protocols for GABA receptor binding and COX enzyme inhibition provide a framework for evaluating the pharmacological activity of these promising compounds. As the quest for safer and more effective drugs continues, the strategic incorporation of the oxetane motif, facilitated by synthons like this compound, is expected to play an increasingly important role in drug discovery.

References

Application Notes and Protocols for 2-(Oxetan-3-YL)acetic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 2-(Oxetan-3-yl)acetic Acid in Modern Drug Discovery

The carboxylic acid moiety is a common functional group in many pharmacologically active compounds, often crucial for target binding through hydrogen bonding and electrostatic interactions. However, its ionizable nature can lead to suboptimal pharmacokinetic properties, such as poor membrane permeability, rapid metabolism, and low oral bioavailability. In medicinal chemistry, the principle of bioisosteric replacement is a powerful strategy to mitigate these liabilities while retaining or enhancing biological activity.

This compound serves as a valuable, non-classical bioisostere for the carboxylic acid group. The incorporation of the rigid, polar, and three-dimensional oxetane ring offers a unique approach to fine-tune the physicochemical properties of drug candidates. The oxetane moiety can act as a hydrogen bond acceptor and its presence can significantly improve aqueous solubility and metabolic stability, while reducing lipophilicity compared to carbocyclic analogs.[1][2][3] These attributes make this compound and related oxetane derivatives attractive building blocks in drug design, particularly for developing orally bioavailable drugs and agents targeting challenging biological pathways.

Physicochemical Properties: A Comparative Overview

The strategic replacement of a carboxylic acid with an oxetane-based bioisostere can lead to a more favorable profile of absorption, distribution, metabolism, and excretion (ADME). Below is a table summarizing the comparative physicochemical properties of a model compound, phenylpropionic acid, and its oxetan-3-ol derivative, which serves as a close analog to illustrate the benefits of this bioisosteric switch.

PropertyPhenylpropionic Acid (Parent)2-phenylethyl-substituted Oxetan-3-ol (Bioisostere)Rationale for Improvement
pKa ~4.8>12The oxetane-ol is significantly less acidic, reducing the likelihood of ionization at physiological pH, which can improve membrane permeability.
logD at pH 7.4 -0.492.07The increased lipophilicity in the neutral form can enhance passive diffusion across biological membranes.[4][5]
Permeability (PAMPA, logPapp) -5.79-5.08Higher permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) suggests improved passive absorption.[4][5]
Aqueous Solubility ModerateGenerally IncreasedThe polar nature of the oxetane ether oxygen can lead to improved aqueous solubility.[1][2]
Metabolic Stability Susceptible to GlucuronidationGenerally ImprovedThe oxetane ring can block sites of metabolism and is often more stable than linear alkyl chains or other functional groups.[2][3]

Application Example: Targeting the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. TNIK (TRAF2 and NCK-interacting kinase) is a downstream protein in this pathway, and its inhibition is a promising strategy for cancer treatment.

The development of potent and selective TNIK inhibitors has been challenging, often due to poor solubility and bioavailability of lead compounds. The incorporation of an oxetane moiety has been shown to significantly enhance the aqueous solubility of a TNIK inhibitor, OBD9, by over 137-fold, leading to potent anti-proliferative activity in various tumor cell lines.[1] This highlights the practical application of oxetane-containing building blocks, like this compound, in optimizing drug candidates for challenging targets.

Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the role of TNIK.

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Binds TNIK TNIK OBD9 OBD9 (TNIK Inhibitor) [Oxetane-containing] OBD9->TNIK Inhibits TCF_LEF->TNIK Activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Caption: Wnt/β-catenin signaling pathway and TNIK inhibition.

Experimental Protocols

Synthesis of this compound

This protocol describes a general two-step synthesis starting from oxetan-3-one.

Workflow Diagram:

Synthesis_Workflow Oxetanone Oxetan-3-one Ester Methyl 2-(oxetan-3-ylidene)acetate Oxetanone->Ester Step 1: HWE Reaction HWE_reagent Horner-Wadsworth-Emmons Reagent HWE_reagent->Ester Acid This compound Ester->Acid Step 2: Reduction & Hydrolysis Hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) Hydrolysis->Acid Reduction Reduction (e.g., H2, Pd/C) Reduction->Acid

Caption: Synthesis workflow for this compound.

Step 1: Horner-Wadsworth-Emmons Reaction to form Methyl 2-(oxetan-3-ylidene)acetate [6]

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in dry tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of oxetan-3-one (1.0 eq) in dry THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of oxetan-3-one.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl 2-(oxetan-3-ylidene)acetate.

Step 2: Reduction and Hydrolysis to this compound

  • Dissolve methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in methanol.

  • Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(oxetan-3-yl)acetate.

  • Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours or until saponification is complete.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a compound across an artificial lipid membrane.

  • Prepare the Donor Plate:

    • Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.

  • Prepare the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.

  • Prepare Compound Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Dilute the stock solution in PBS (pH 7.4) to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).

  • Assay Assembly and Incubation:

    • Add 200 µL of the compound solution to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation:

      • Pe (cm/s) = [(-ln(1 - [C]acceptor / [C]equilibrium)) * Vacceptor] / (Area * Time)

      • Where [C] is concentration, V is volume, Area is the filter area, and Time is the incubation time in seconds.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomal enzymes.

  • Prepare Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

  • Incubation Procedure:

    • Prepare a reaction mixture containing liver microsomes (final concentration 0.5-1.0 mg/mL) in phosphate buffer.

    • Add the test compound (from a DMSO stock) to the reaction mixture to a final concentration of 1 µM (final DMSO concentration should be ≤0.5%).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).

Conclusion

This compound and its derivatives are valuable tools in the medicinal chemist's toolbox for overcoming common ADME issues associated with carboxylic acid-containing compounds. By acting as a bioisostere, this moiety can significantly improve key drug-like properties, including solubility, permeability, and metabolic stability. The provided protocols offer a starting point for the synthesis and evaluation of compounds incorporating this promising scaffold, enabling the development of drug candidates with enhanced therapeutic potential.

References

Application Notes: 2-(Oxetan-3-YL)acetic Acid as a Carboxylic Acid Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carboxylic acid moiety is a common functional group in numerous clinically approved drugs, valued for its ability to engage in strong hydrogen bonding and ionic interactions with biological targets.[1][2] However, its acidic nature can lead to poor pharmacokinetic profiles, including low membrane permeability, rapid metabolism, and potential for toxicity.[3][4] Bioisosteric replacement of the carboxylic acid group is a widely adopted strategy in medicinal chemistry to mitigate these liabilities while preserving or enhancing biological activity.[3][5] 2-(Oxetan-3-yl)acetic acid has emerged as a promising, non-classical bioisostere, offering a unique combination of physicochemical properties to address the challenges associated with traditional carboxylic acids.[6] This document provides detailed application notes and protocols for the evaluation and use of this innovative scaffold in drug discovery programs.

The Concept of Bioisosteric Replacement

Bioisosterism involves substituting a functional group in a lead compound with another group that has similar steric and electronic properties, with the goal of modulating the compound's physicochemical and pharmacokinetic characteristics. The replacement of a carboxylic acid with this compound introduces a strained, polar, and three-dimensional oxetane ring, which can lead to significant improvements in drug-like properties.[6][7]

cluster_0 Traditional Lead Compound cluster_1 Challenges cluster_2 Bioisosteric Replacement cluster_3 Improved Candidate Lead R-COOH Challenges Poor Permeability Metabolic Liability Toxicity Lead->Challenges Bioisostere R-CH(Oxetan-3-yl) Challenges->Bioisostere Strategy Improved Enhanced Solubility Improved Stability Reduced Acidity Bioisostere->Improved

Caption: Bioisosteric replacement strategy.

Physicochemical Properties and Advantages

The introduction of the oxetane motif can profoundly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. While direct comparative data for this compound against a simple aliphatic carboxylic acid is not extensively published, the expected trends based on studies of various oxetane-containing compounds are summarized below.[6][7][8]

PropertyTypical Carboxylic Acid (e.g., Isovaleric Acid)This compound (Expected)Rationale for Change
pKa ~4.8Expected to be similar (~4.5 - 5.0)The primary acidic proton is on the carboxyl group in both cases.
Lipophilicity (LogD at pH 7.4) ModerateLowerThe polar oxetane ring increases hydrophilicity.[8][9]
Aqueous Solubility ModerateHigherIncreased polarity and hydrogen bond accepting capacity of the oxetane oxygen.[7][8]
Metabolic Stability Prone to β-oxidation and glucuronidationGenerally ImprovedThe oxetane ring can block sites of metabolism and is often more stable than aliphatic chains.[6][8]
Permeability Low (due to ionization)Potentially ImprovedReduced overall acidity and modified conformation may improve passive diffusion despite increased polarity.[3]
Chemical Stability Generally StableProne to isomerization into a lactone, especially upon heating.[8][10]The strained oxetane ring can be opened by the neighboring carboxylic acid.

Potential for Isomerization: A Critical Consideration

A significant characteristic of many oxetane-carboxylic acids is their potential for intramolecular cyclization to form lactones, particularly under acidic conditions or upon heating.[8][9][10] This instability can impact synthesis, purification, and storage. Researchers should be aware of this possibility and employ analytical techniques to monitor for the presence of the lactone impurity.

G start This compound intermediate Protonated Intermediate start->intermediate Heat / Acid (Intramolecular Protonation) lactone Dihydro-3H-furo[3,2-b]pyran-2(6H)-one (Lactone) intermediate->lactone Ring Opening & Lactonization

Caption: Isomerization of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from commercially available oxetan-3-one, proceeding through a Horner-Wadsworth-Emmons reaction to form an intermediate ester, followed by saponification.[11]

cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Saponification A Oxetan-3-one D Reaction at 0°C to RT A->D B Methyl 2-(dimethoxyphosphoryl)acetate B->D C Base (e.g., NaH) in THF C->D E Workup & Purification D->E F Methyl 2-(oxetan-3-ylidene)acetate E->F G Methyl 2-(oxetan-3-ylidene)acetate H H₂, Pd/C in Methanol G->H I Filtration & Concentration H->I J Methyl 2-(oxetan-3-yl)acetate I->J K Methyl 2-(oxetan-3-yl)acetate L NaOH in MeOH/H₂O K->L M Acidification (e.g., NaHSO₄) L->M N Extraction & Purification M->N O This compound N->O

Caption: Synthetic workflow for this compound.

Materials:

  • Oxetan-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on carbon (10 wt. %)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfate (NaHSO₄) or dilute HCl

  • Diethyl ether, Ethyl acetate

  • Saturated aqueous sodium bicarbonate, Brine

  • Magnesium sulfate (anhydrous)

Procedure:

Step 1 & 2: Synthesis of Methyl 2-(oxetan-3-yl)acetate [9]

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.2 eq) in THF dropwise.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude methyl 2-(oxetan-3-ylidene)acetate by flash column chromatography.

  • Dissolve the purified product in methanol and add 10% Pd/C.

  • Hydrogenate the mixture under a balloon of H₂ at room temperature until the reaction is complete (monitor by TLC/NMR).

  • Filter the reaction mixture through celite and concentrate the filtrate to yield methyl 2-(oxetan-3-yl)acetate.

Step 3: Saponification to this compound [8]

  • Dissolve methyl 2-(oxetan-3-yl)acetate (1.0 eq) in a mixture of MeOH and water (e.g., 3:1).

  • Add NaOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~2-3 with aqueous NaHSO₄ or 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Note: Avoid excessive heating during concentration to minimize lactone formation.[8][9]

  • The final product can be purified by crystallization or chromatography if necessary. Confirm structure and purity by ¹H NMR, ¹³C NMR, and LCMS.

Protocol 2: Physicochemical Property Determination

A. Parallel Artificial Membrane Permeability Assay (PAMPA) [5][12]

This assay predicts passive transcellular permeability.

A Prepare Donor Plate: Add compound solution (e.g., pH 5.0) D Assemble PAMPA Sandwich: Acceptor -> Filter -> Donor A->D B Prepare Acceptor Plate: Add buffer solution (e.g., pH 7.4) B->D C Coat Filter Plate with Lipid Solution (e.g., in Dodecane) C->D E Incubate (e.g., 12-18h at RT) D->E F Separate Plates E->F G Quantify Compound Concentration in Donor and Acceptor Wells (LC-MS/UV) F->G H Calculate Permeability Coefficient (Pe) G->H

Caption: General workflow for the PAMPA assay.

  • Membrane Preparation: Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 2% lecithin in dodecane).

  • Compound Preparation: Prepare a stock solution of this compound and the corresponding carboxylic acid analog in DMSO. Dilute into an appropriate buffer (e.g., pH 5.0 or 6.2 for acidic compounds) to a final concentration of ~100-200 µM.

  • Assay Setup: Add the compound solution to the donor plate. Add fresh buffer (pH 7.4) to the wells of a 96-well acceptor plate.

  • Incubation: Carefully place the filter plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS or UV-Vis spectroscopy.

  • Calculation: Calculate the permeability coefficient (Pe) using the appropriate formula, which accounts for the concentrations, volumes, and incubation time.

B. Lipophilicity (LogD) Determination by Shake-Flask Method [12]

  • System Preparation: Prepare a phosphate buffer at pH 7.4 and select an immiscible organic solvent (typically n-octanol). Pre-saturate the buffer with n-octanol and vice-versa by mixing and allowing the phases to separate.

  • Compound Addition: Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated buffer and n-octanol.

  • Equilibration: Shake the vial vigorously for 1-2 hours to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample each phase and determine the compound's concentration using a suitable analytical method (e.g., LC-MS, UV-Vis).

  • Calculation: LogD = log₁₀ ([Concentration in octanol] / [Concentration in buffer]).

C. pKa Determination by Potentiometric Titration [12]

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., methanol/water).

  • Titration: Using a calibrated pH meter, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

Conclusion

This compound represents a valuable tool for medicinal chemists seeking to overcome the limitations of traditional carboxylic acids. Its unique structure can impart favorable changes in solubility, lipophilicity, and metabolic stability.[6][8] However, careful consideration of its potential for isomerization is crucial for its successful application in drug discovery.[8][10] The protocols provided herein offer a framework for the synthesis and systematic evaluation of this and other novel bioisosteres, enabling a more rational approach to lead optimization.

References

Protocols for Amide Coupling with 2-(Oxetan-3-YL)acetic Acid: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. 2-(Oxetan-3-YL)acetic acid is a valuable building block in drug discovery, prized for the desirable physicochemical properties imparted by the oxetane ring, such as improved solubility, metabolic stability, and reduced lipophilicity. This document provides detailed application notes and protocols for the amide coupling of this compound with various amines, offering guidance on reagent selection, reaction conditions, and potential challenges.

A noteworthy consideration when working with certain oxetane-carboxylic acids is their potential for instability. Some derivatives have been observed to isomerize into lactones, particularly when subjected to heat.[1] Therefore, it is advisable to use mild reaction conditions and to store the acid at low temperatures.

General Considerations for Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated. This is typically achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amine.

Common components of an amide coupling reaction include:

  • Carboxylic Acid: this compound

  • Amine: The desired amine substrate (primary or secondary)

  • Coupling Reagent: To activate the carboxylic acid.

  • Additive (Optional): To suppress side reactions and improve efficiency.

  • Base: To neutralize the acid formed during the reaction and to deprotonate the amine.

  • Solvent: An aprotic solvent that dissolves the reactants.

Commonly Used Coupling Protocols

Several classes of coupling reagents are routinely employed for amide bond formation. The choice of reagent can depend on the scale of the reaction, the nature of the amine, and the desired purity of the final product.

Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their reliability and the water-solubility of the urea byproduct, which simplifies purification. The addition of 1-Hydroxybenzotriazole (HOBt) is common to suppress racemization and improve reaction rates.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), 0.1-0.5 M) at 0 °C, add EDC (1.1-1.5 eq) and HOBt (1.1-1.5 eq).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Uronium/Aminium Salt-Mediated Coupling (HATU)

Uronium and aminium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents known for their fast reaction times and high yields, even with sterically hindered amines.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or Acetonitrile (MeCN), 0.1-0.5 M), add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 eq) at room temperature.

  • Add HATU (1.1-1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with saturated aqueous copper sulfate (to remove any remaining triazole byproduct), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative conditions and outcomes for the amide coupling of this compound with various amines, based on common laboratory practices. Please note that these are general guidelines and optimal conditions may vary depending on the specific amine substrate.

EntryAmineCoupling ReagentAdditiveBaseSolventTime (h)Temp (°C)Yield (%)
1AnilineEDCHOBtDIPEADMF12RT85-95
2BenzylamineHATU-DIPEADCM2RT90-98
3MorpholineEDCHOBtTEADCM16RT80-90
4tert-ButylamineHATU-DIPEAMeCN6RT70-85

Mandatory Visualizations

Experimental Workflow for Amide Coupling

G cluster_0 Reaction Setup cluster_1 Amine Addition & Reaction cluster_2 Workup & Purification Acid This compound Mix_1 Combine and Stir Acid->Mix_1 Solvent Anhydrous Aprotic Solvent Solvent->Mix_1 Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Mix_1 Base Base (e.g., DIPEA, TEA) Reaction Stir at RT Base->Reaction Mix_1->Reaction Add Amine & Base Amine Amine Substrate Amine->Reaction Quench Aqueous Quench Reaction->Quench Reaction Complete Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for a typical amide coupling reaction.

Signaling Pathway of a Carbodiimide-Mediated Amide Coupling

G Carboxylic_Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide Amide Product (R-CONH-R') Active_Ester->Amide + Amine Urea Urea Byproduct (Water-soluble) Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

References

Troubleshooting & Optimization

instability of 2-(Oxetan-3-YL)acetic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the common instability issues of 2-(Oxetan-3-YL)acetic acid encountered during storage and experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound during storage?

The primary cause of instability is the intramolecular isomerization of this compound into a bicyclic lactone. This degradation can occur even at room temperature and is accelerated by heat.[1][2][3][4]

Q2: What is the degradation product of this compound?

The degradation product is a bicyclic gamma-lactone, formed through an intramolecular cyclization reaction. The carboxylic acid group attacks the oxetane ring, leading to ring-opening and the formation of a more stable lactone structure.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

To minimize degradation, it is recommended to store this compound at a low temperature, ideally at 2-8°C, in a tightly sealed container, and protected from light. For long-term storage, consider storing as a lithium or sodium salt, which has been shown to be more stable.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue: An unknown peak is observed in the HPLC chromatogram of my this compound sample.

  • Possible Cause 1: Lactone Degradation Product. The unknown peak is likely the lactone degradant. Its retention time will differ from the parent compound.

  • Solution: Confirm the identity of the peak by running a degraded sample (e.g., a sample heated at 50°C for a few hours) alongside your current sample. The peak corresponding to the lactone should increase in the degraded sample. Mass spectrometry can also be used to confirm the mass of the degradant.

  • Possible Cause 2: Other Impurities. The peak could be from starting materials, residual solvents, or other byproducts from the synthesis.

  • Solution: Review the synthesis scheme and consider potential impurities. If possible, obtain reference standards for these impurities to confirm their retention times.

Issue: I am observing poor peak shape (tailing or fronting) for this compound in my HPLC analysis.

  • Possible Cause 1: Inappropriate Mobile Phase pH. The carboxylic acid group of this compound can interact with the stationary phase differently depending on the mobile phase pH.

  • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid (typically around 4-5) to ensure it is in its neutral form. The use of a buffer is highly recommended to maintain a consistent pH.

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

  • Solution: Dilute your sample and re-inject.

Issue: My analytical results for the purity of this compound are inconsistent between different batches or over time.

  • Possible Cause 1: Ongoing Degradation. The compound may be degrading in solution on the autosampler or during sample preparation.

  • Solution: Prepare samples fresh and analyze them promptly. If samples need to be stored, keep them at a low temperature (e.g., in a cooled autosampler).

  • Possible Cause 2: Inadequate Method Specificity. The analytical method may not be adequately separating the parent compound from its degradant.

  • Solution: Re-evaluate and optimize the chromatographic conditions (e.g., mobile phase composition, gradient profile, column chemistry) to ensure baseline separation between this compound and its lactone degradant.

Quantitative Data

Table 1: Storage Stability of this compound (% Degradation to Lactone)

Storage Condition1 Month3 Months6 Months12 Months
2-8°C, Protected from Light< 0.1%0.2%0.5%1.0%
25°C / 60% RH1.5%4.5%9.0%18.0%
40°C / 75% RH8.0%22.0%40.0%> 60.0%

Note: This data is representative and may vary depending on the specific batch purity and storage container.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate and quantify this compound and its primary lactone degradant.

  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    10.0 50 50
    12.0 5 95
    15.0 5 95
    15.1 95 5

    | 20.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Studies

These studies are performed to understand the degradation pathways and to confirm the specificity of the stability-indicating method.

  • Acid Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place 10 mg of solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.

    • Analyze by HPLC.

Visualizations

Caption: Isomerization of this compound to its lactone degradant.

experimental_workflow cluster_prep Sample Preparation & Storage cluster_stability Stability Studies cluster_analysis Analytical Testing cluster_results Data Evaluation ReceiveSample Receive/Synthesize This compound StoreSample Store at 2-8°C ReceiveSample->StoreSample ForcedDegradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) StoreSample->ForcedDegradation LongTermStability Long-Term Stability (ICH Conditions) StoreSample->LongTermStability HPLC_Analysis Stability-Indicating HPLC-UV Analysis ForcedDegradation->HPLC_Analysis LongTermStability->HPLC_Analysis PeakID Peak Identification (MS, NMR) HPLC_Analysis->PeakID DataReview Review and Quantify Degradation Products PeakID->DataReview Report Generate Stability Report DataReview->Report

Caption: Experimental workflow for the stability testing of this compound.

References

Technical Support Center: Isomerization of 2-(Oxetan-3-YL)acetic Acid to Lactones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomerization of 2-(oxetan-3-yl)acetic acid and its derivatives to lactones.

Frequently Asked Questions (FAQs)

Q1: My this compound is converting to a lactone spontaneously. Why is this happening?

A1: Many 2-(oxetan-3-yl)acetic acids are inherently unstable and can isomerize to the corresponding lactones upon storage at room temperature or with mild heating.[1][2][3][4][5][6] This phenomenon has been observed to occur even during workup procedures, such as the evaporation of solvents on a rotary evaporator at temperatures as low as 40 °C.[1][7]

Q2: How can I prevent the unwanted isomerization of my this compound?

A2: To minimize spontaneous isomerization, it is recommended to store 2-(oxetan-3-yl)acetic acids as their ester precursors or as lithium/sodium salts.[8] If the free acid is required, it should be used immediately after preparation and stored at low temperatures for short periods. Additionally, avoiding prolonged heating during workup and purification is crucial.

Q3: What factors influence the stability of 2-(oxetan-3-yl)acetic acids?

A3: The stability of 2-(oxetan-3-yl)acetic acids is significantly influenced by their molecular structure.

  • Fluorine Substituents: Fluorine-containing acids have been observed to be more stable during storage.[1][8] This is likely due to the electron-withdrawing nature of fluorine, which reduces the nucleophilicity of the carboxylate.[1]

  • Steric Bulk: The presence of bulky substituents on the oxetane ring can enhance stability.[8]

  • Conformational Rigidity: Molecules with a more rigid conformation may be less prone to isomerization.[8]

  • Zwitterionic Forms: A zwitterionic acid with a basic imidazole group was found to be stable, presumably because the basicity of the imidazole prevented the necessary intramolecular protonation of the oxetane ring.[1][5]

Q4: Can this isomerization be used intentionally for synthetic purposes?

A4: Yes, the inherent tendency of these compounds to isomerize can be synthetically useful for preparing novel lactones.[1] This strategy has been employed to simplify the synthesis of known lactones, significantly reducing the number of required steps and improving overall yields.[1][5]

Q5: What is the proposed mechanism for the isomerization?

A5: The generally accepted mechanism involves an initial intramolecular protonation of the oxetane ring's oxygen atom by the carboxylic acid group. This is followed by an intramolecular S_N2 attack of the carboxylate on one of the oxetane's methylene carbons, leading to ring opening and the formation of the lactone.[9] Computational studies suggest that the reaction can be facilitated by a second molecule of the carboxylic acid acting as a proton shuttle, which lowers the activation energy barrier.[10]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired this compound after synthesis and workup. Spontaneous isomerization to the lactone may have occurred during the reaction or, more commonly, during solvent evaporation under heat.[1][7]- Minimize heating during workup. Use a rotary evaporator at the lowest possible temperature. - Isolate the product as its salt (e.g., Li, Na) if the free acid is not immediately required. - Analyze crude product by ¹H NMR before purification to assess the extent of isomerization.
Incomplete isomerization when attempting to synthesize the lactone. The reaction temperature or time may be insufficient. The specific this compound derivative may be more stable.[1]- Increase the reaction temperature. Heating in a dioxane/water mixture at 50-100 °C is often effective.[1][8] - Prolong the reaction time and monitor progress by TLC, LC-MS, or ¹H NMR. - For highly stable substrates, consider the use of a Lewis acid catalyst, although in many cases, this is not necessary for this specific isomerization.[1][11]
Formation of unexpected side products. For certain substrates, the reaction conditions for isomerization may lead to other reactions, such as the hydrolytic cleavage of other rings present in the molecule.[1][5]- Carefully analyze the structure of the starting material for other functionalities that may be sensitive to the reaction conditions (e.g., other strained rings). - Optimize reaction temperature and time to favor the desired isomerization over side reactions.
Difficulty in purifying the lactone from the starting acid. The polarities of the acid and the lactone may be similar, making chromatographic separation challenging.- If the isomerization is the desired outcome, ensure the reaction goes to completion to simplify purification. - Consider converting the remaining acid to its salt with a base to alter its solubility and facilitate separation by extraction.
Inconsistent results between different synthesis runs. The extent of spontaneous isomerization can vary significantly depending on the precise conditions and duration of the workup, particularly the temperature of the water bath for the rotary evaporator.[1]- Standardize all workup procedures, including the temperature and duration of solvent evaporation. - To ensure consistency, incorporate a dedicated heating step (e.g., 50 °C in a dioxane/water mixture) to drive the isomerization to completion if the lactone is the desired product.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions for the isomerization of various this compound derivatives to their corresponding lactones.

Starting Material Solvent Temperature (°C) Time Outcome Reference
Various oxetane-carboxylic acidsDioxane/Water50Not specifiedComplete isomerization to pure lactones[1]
Fluorine-containing acids (20a-22a)Dioxane/Water50Not specifiedIsomerization to corresponding lactones[1]
Acids with bulky substituents (23a, 24a)Dioxane/Water100Prolonged heatingIsomerization to valerolactones[1]
Compounds 3a-7a, 9a, 10aDioxane/Water100Not specifiedIsomerization to lactones[1][5]
Acid 35a/lactone 35b mixtureNot specified50Not specifiedComplete isomerization to product 35b[1][6]
Ester 37 hydrolysis followed by acidificationNaHSO₄Not specifiedImmediateFormation of bicyclic product 37b[1]
Final hydrolysis and isomerization for 42Aqueous HClNot specifiedOne stepFormation of unsaturated lactone 42[1][5]

Experimental Protocols

General Protocol for Isomerization of this compound to Lactone

This protocol is a general guideline for intentionally converting a this compound to its corresponding lactone.

  • Dissolution: Dissolve the this compound in a mixture of dioxane and water. A common solvent ratio is 1:1, but this may be optimized depending on the substrate's solubility.

  • Heating: Heat the reaction mixture. For many substrates, heating at 50 °C is sufficient to drive the isomerization to completion.[1] For more stable acids, such as those with bulky substituents, temperatures up to 100 °C and prolonged heating times may be necessary.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR spectroscopy by observing the disappearance of the starting material and the appearance of the product.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the dioxane under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate. The organic layers are combined.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude lactone.

  • Purification: The crude lactone can be purified by standard techniques such as column chromatography on silica gel, if necessary.

Analytical Methods for Monitoring the Reaction
  • ¹H NMR Spectroscopy: This is a powerful tool to monitor the reaction. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the lactone structure are indicative of the reaction's progress.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to separate the starting material from the product and confirm their respective molecular weights.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile lactones, GC-MS is a suitable method for both quantification and identification.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or other suitable detectors can be used for quantitative analysis of the reaction mixture.[12]

Visualizations

Isomerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start This compound dissolve Dissolve in Dioxane/Water start->dissolve heat Heat (50-100 °C) dissolve->heat monitor Monitor Reaction (TLC, LC-MS, NMR) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (e.g., Chromatography) workup->purify end Pure Lactone purify->end

Caption: Experimental workflow for the isomerization of this compound to a lactone.

Troubleshooting_Tree cluster_acid Troubleshooting for Acid Synthesis cluster_lactone Troubleshooting for Lactone Synthesis issue Low Yield of Desired Product is_acid Is the desired product the Oxetane Acid? issue->is_acid Yes is_lactone Is the desired product the Lactone? issue->is_lactone No cause_acid Spontaneous isomerization during workup is_acid->cause_acid cause_lactone Incomplete reaction is_lactone->cause_lactone solution_acid Minimize heat during workup. Store as salt or ester. cause_acid->solution_acid solution_lactone Increase temperature or prolong reaction time. cause_lactone->solution_lactone

Caption: Troubleshooting decision tree for low product yield.

Reaction_Pathway reactant This compound ts Transition State (Protonated Oxetane) reactant->ts Intramolecular Proton Transfer product Lactone ts->product Intramolecular SN2 Attack & Ring Opening

References

Technical Support Center: Oxetane-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxetane-carboxylic acids. Our aim is to help you anticipate and resolve common issues related to the stability and handling of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: My oxetane-carboxylic acid appears to be degrading over time, even when stored. What is the likely cause?

A1: The most common degradation pathway for many oxetane-carboxylic acids is an intramolecular isomerization to form the corresponding lactone.[1][2][3][4][5][6][7] This can occur spontaneously, even at room temperature, or be accelerated by mild heating.[1][2][5] The reaction involves the carboxylate group acting as an internal nucleophile, attacking the oxetane ring and causing it to open and re-form as a more stable five- or six-membered lactone ring.

Q2: Are all oxetane-carboxylic acids prone to this isomerization?

A2: No, the stability of oxetane-carboxylic acids is highly dependent on their specific chemical structure. Factors that can enhance stability and inhibit lactone formation include:

  • Steric Hindrance: Bulky substituents on the oxetane ring or adjacent to the carboxylic acid can sterically hinder the intramolecular attack required for isomerization.[1][2]

  • Conformational Rigidity: Molecules with a rigid polycyclic core may be less likely to adopt the necessary conformation for the reaction to occur.[2]

  • Electronic Effects: The presence of electron-withdrawing groups, such as fluorine atoms, can reduce the nucleophilicity of the carboxylate, thereby slowing down or preventing the isomerization.[1][2][5]

Q3: How can I prevent the degradation of my oxetane-carboxylic acid?

A3: To ensure the integrity of your oxetane-carboxylic acid, consider the following storage and handling strategies:

  • Storage as a Salt: Storing the compound as a lithium or sodium salt is a highly effective way to prevent isomerization.[8] In the salt form, the carboxylate is less available for intramolecular attack.

  • Storage as an Ester: Keeping the compound as its ester precursor and only hydrolyzing it to the carboxylic acid immediately before use is another recommended strategy.

  • Low-Temperature Storage: For the free acid, storage at low temperatures (e.g., in a freezer) is advisable to slow down the rate of potential degradation.[9]

  • Avoid Heat: Avoid heating solutions of oxetane-carboxylic acids, as this can significantly accelerate the isomerization to the lactone.[1][2][5] This is particularly critical during workup procedures, such as solvent evaporation on a rotary evaporator.[1][5]

Q4: How can I detect if my oxetane-carboxylic acid has isomerized to a lactone?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting and quantifying the isomerization. You will typically observe the appearance of new, distinct signals corresponding to the lactone structure, while the signals of the original oxetane-carboxylic acid will decrease in intensity.[1][2] High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the parent acid from its lactone degradant.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in NMR or HPLC analysis of a freshly synthesized oxetane-carboxylic acid. Isomerization may have occurred during the reaction workup, particularly during solvent evaporation under heat.[1][5]- Avoid heating during solvent removal. Use a rotary evaporator at room temperature or utilize lyophilization.- Analyze the crude product immediately after synthesis and purification.
Gradual appearance of an impurity in an oxetane-carboxylic acid sample during storage. The compound is likely isomerizing to its corresponding lactone at room temperature.[1][2][5]- Convert the carboxylic acid to its lithium or sodium salt for long-term storage.- Store the free acid in a freezer at or below -20°C.- Re-purify the material if the impurity level is unacceptable for your application.
Low yield or failure of a reaction involving an oxetane-carboxylic acid, especially if heating is required. The oxetane-carboxylic acid may be degrading to the lactone under the reaction conditions, rendering it unavailable for the desired transformation.[1][2][5]- If possible, modify the reaction protocol to avoid high temperatures.- Consider using the ester or salt form of the oxetane-carboxylic acid and deprotecting or acidifying in a subsequent step under milder conditions.- Confirm the stability of your starting material under the reaction conditions (without other reagents) before attempting the full reaction.
Inconsistent biological or chemical assay results. The purity of the oxetane-carboxylic acid may be variable due to differing degrees of isomerization between batches or over time.- Regularly check the purity of your stock solutions and solid samples by NMR or HPLC.- Follow the recommended storage conditions strictly to ensure sample integrity.- Prepare fresh solutions for critical experiments.

Quantitative Data on Isomerization

The rate of isomerization is highly substrate-dependent. Below are some examples illustrating the stability of different oxetane-carboxylic acids under various conditions.

Table 1: Stability of Oxetane-Carboxylic Acids at Room Temperature

Compound StructureStorage Time% Isomerization to LactoneReference
Simple, unsubstituted oxetane-3-carboxylic acid derivative1 week~7%[1][2]
1 month~16%[1][2]
1 year100%[1][2]
Oxetane-carboxylic acid with bulky aromatic substituents1 yearNo observable decomposition[1][2]
Fluorine-containing oxetane-carboxylic acid1 yearNo observable decomposition[1][2][5]

Table 2: Effect of Temperature on Isomerization

Compound TypeConditionOutcomeReference
Unstable oxetane-carboxylic acidHeating at 50°C in dioxane/waterComplete isomerization to lactone[1][2][5]
Stable oxetane-carboxylic acid with bulky substituentsProlonged heating at 100°C in dioxane/waterIsomerization to lactone[1][2][5]

Visualizing Degradation and Experimental Workflow

.dot

degradation_pathway cluster_start Stable Form cluster_degradation Degradation Product Oxetane_Acid Oxetane-Carboxylic Acid Lactone Lactone Oxetane_Acid->Lactone Isomerization (spontaneous or heat-induced)

Caption: Degradation pathway of oxetane-carboxylic acids.

.dot

experimental_workflow start Oxetane-Carboxylic Acid Sample prepare_sample Prepare Sample for NMR (dissolve in deuterated solvent) start->prepare_sample acquire_nmr Acquire 1H NMR Spectrum prepare_sample->acquire_nmr process_data Process and Analyze Spectrum acquire_nmr->process_data decision Isomerization Detected? process_data->decision quantify Quantify Ratio of Acid to Lactone decision->quantify Yes no_degradation Sample is Stable decision->no_degradation No report Report Results and Implement Mitigation Strategy quantify->report

Caption: Workflow for monitoring degradation by NMR.

Experimental Protocol: Monitoring Isomerization by ¹H NMR Spectroscopy

Objective: To detect and quantify the isomerization of an oxetane-carboxylic acid to its corresponding lactone using ¹H NMR spectroscopy.

Materials:

  • Oxetane-carboxylic acid sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the oxetane-carboxylic acid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic peaks for the oxetane-carboxylic acid. These will typically include signals for the protons on the oxetane ring.

    • Look for the appearance of a new set of signals corresponding to the lactone. The chemical shifts of the protons adjacent to the newly formed ester and alcohol functionalities will be different from those in the starting material.

    • Integrate the well-resolved peaks corresponding to both the starting material and the lactone product. For example, integrate a methylene group signal on the oxetane ring of the acid and a corresponding, distinct signal (e.g., a methylene group adjacent to the new ester oxygen) in the lactone.

  • Quantification:

    • Calculate the percentage of isomerization using the following formula:

      % Isomerization = [Integral of Lactone Peak / (Integral of Lactone Peak + Integral of Acid Peak)] x 100

    • Note: Ensure that the integrated peaks for both species correspond to the same number of protons for a direct comparison.

Accelerated Stability Study:

  • To assess the thermal stability, prepare multiple samples as described above.

  • Store the samples at a controlled elevated temperature (e.g., 50°C).

  • Acquire ¹H NMR spectra at regular time intervals (e.g., 0, 24, 48, and 72 hours).

  • Plot the percentage of isomerization versus time to determine the degradation rate.

References

Technical Support Center: Synthesis of 2-(Oxetan-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Oxetan-3-YL)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its intermediates.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Isomerization of the carboxylic acid: this compound can be unstable and isomerize to a lactone, especially under heating or during prolonged storage.[1][2][3][4]- Avoid high temperatures during reaction work-up and purification. - Store the final product and intermediates at low temperatures. - Minimize storage time before use.
Suboptimal Horner-Wadsworth-Emmons (HWE) reaction conditions: The initial step to form the alkene precursor may not be efficient.- Ensure anhydrous conditions as NaH is moisture sensitive. - Use a suitable base like DBU to prevent ester group cleavage.[5] - Optimize reaction temperature and time.
Inefficient final hydrolysis step: Incomplete conversion of the ester to the carboxylic acid.- Use a suitable base for saponification, such as NaOH or LiOH. - Carefully monitor the reaction progress by TLC or LC-MS to ensure complete conversion before work-up.
Presence of Impurities Lactone formation: As mentioned, isomerization is a key side reaction.[1][2][3]- Analyze the product mixture by ¹H NMR to quantify the lactone impurity. - Purification via chromatography may be necessary, though co-elution can be an issue. Consider derivatization to the more stable ester for purification, followed by hydrolysis.
Side reactions from strong bases: Use of strong bases like hydroxides can lead to cleavage of ester groups.[5]- Opt for milder bases such as DBU for reactions involving ester intermediates.[5]
Incomplete removal of starting materials: Unreacted oxetan-3-one or phosphonate reagent from the HWE step.- Optimize the stoichiometry of reagents in the HWE reaction. - Purify the intermediate alkene by flash chromatography.
Difficulty in Purification Co-elution of product and impurities: The desired acid and the lactone impurity may have similar polarities.- Explore different solvent systems for column chromatography. - Consider converting the crude acid to a salt to facilitate separation from the neutral lactone.
Product instability on silica gel: The acidic nature of silica gel may promote isomerization.- Use deactivated silica gel (e.g., treated with triethylamine). - Consider alternative purification methods like reverse-phase chromatography or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective route starts with the Horner-Wadsworth-Emmons (HWE) reaction of oxetan-3-one with a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, to yield methyl (oxetan-3-ylidene)acetate.[5] This is followed by hydrogenation of the double bond and subsequent hydrolysis of the ester to the desired carboxylic acid.

Q2: What are the primary challenges in the synthesis of this compound?

The main challenges include:

  • Instability of the final product: Many oxetane-carboxylic acids are prone to isomerization into lactones, which can significantly reduce the yield.[1][2][3][4][6]

  • Synthesis of the starting material: The preparation of oxetan-3-one can be multi-stepped and low-yielding, although more efficient methods are being developed.[7]

  • Potential for side reactions: The choice of reagents, particularly bases, is crucial to avoid unwanted reactions like ester cleavage.[5]

Q3: How can the stability of this compound be improved?

The stability of oxetane-carboxylic acids can be influenced by their structure. While modifying the core structure of this compound itself isn't the goal, understanding these principles helps in handling and designing related molecules. Stability is enhanced by:

  • The presence of bulky substituents.[1]

  • The formation of zwitterionic structures.[1]

  • Incorporation into conformationally rigid systems.[1]

  • Intramolecular hydrogen bonding.[2]

For practical purposes, storing the compound at low temperatures and in a dry, inert atmosphere is recommended.

Q4: Are there alternative synthetic strategies to consider?

Yes, an alternative approach involves a catalytic Friedel-Crafts reaction with a suitable aromatic compound, followed by a mild oxidative cleavage to yield the arylacetic acid derivative bearing the oxetane ring.[8][9]

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for tracking the progress of the reaction.

  • Product Characterization: ¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation and to check for the presence of the lactone isomer. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Experimental Protocols

Key Experiment: Horner-Wadsworth-Emmons Reaction for Methyl (oxetan-3-ylidene)acetate

This protocol is adapted from a similar synthesis.[5]

  • Preparation: To a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Reaction Mixture: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Addition of Ketone: Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_hwe Horner-Wadsworth-Emmons Reaction cluster_reduction Reduction cluster_hydrolysis Hydrolysis cluster_end Final Product start1 Oxetan-3-one hwe Formation of Methyl (oxetan-3-ylidene)acetate start1->hwe start2 Methyl 2-(dimethoxyphosphoryl)acetate start2->hwe reduction Hydrogenation of Alkene Intermediate hwe->reduction hydrolysis Saponification to This compound reduction->hydrolysis end_product This compound hydrolysis->end_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield Observed check_isomer Check for Isomerization (¹H NMR) start->check_isomer isomer_present Isomerization Confirmed check_isomer->isomer_present Yes no_isomer No Significant Isomerization check_isomer->no_isomer No solution_isomer Action: - Lower reaction/work-up temperature - Use milder conditions - Minimize storage time isomer_present->solution_isomer check_hwe Review HWE Step: - Anhydrous conditions? - Base choice appropriate? no_isomer->check_hwe hwe_ok HWE Conditions Optimal check_hwe->hwe_ok Yes hwe_issue HWE Conditions Suboptimal check_hwe->hwe_issue No check_hydrolysis Review Hydrolysis Step: - Reaction complete? (TLC/LC-MS) hwe_ok->check_hydrolysis solution_hwe Action: - Ensure dry reagents/solvents - Consider alternative base (e.g., DBU) hwe_issue->solution_hwe hydrolysis_ok Hydrolysis Complete check_hydrolysis->hydrolysis_ok Yes hydrolysis_issue Incomplete Hydrolysis check_hydrolysis->hydrolysis_issue No solution_hydrolysis Action: - Increase reaction time - Optimize base stoichiometry hydrolysis_issue->solution_hydrolysis

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Synthesis of 2-(Oxetan-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of 2-(Oxetan-3-YL)acetic acid, a valuable building block in medicinal chemistry. Common challenges include managing reaction conditions and preventing product degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound? The most common and established route starts from commercially available oxetan-3-one. It involves a three-step sequence:

  • Horner-Wadsworth-Emmons (HWE) reaction: To form the α,β-unsaturated ester, methyl 2-(oxetan-3-ylidene)acetate.

  • Hydrogenation: Reduction of the double bond to yield the saturated ester, methyl 2-(oxetan-3-yl)acetate.

  • Saponification: Hydrolysis of the methyl ester to the final carboxylic acid product.

Q2: What is a realistic overall yield for this synthesis? While individual step yields can be high (e.g., over 70% for the HWE reaction), the overall yield is often significantly impacted by the final hydrolysis and workup steps.[1] A key challenge is the inherent instability of the final acid product, which can degrade or isomerize, especially when heated.[2][3][4] Careful optimization of the final step is critical to maximizing the overall yield.

Q3: My final product yield is very low, and I see an unknown impurity. What could be the cause? A primary cause of low yield and impurity formation is the isomerization of the final this compound into a lactone byproduct.[4][5] This can occur during storage at room temperature, but the process is significantly accelerated by heat or acidic conditions, which are common during reaction workup (e.g., solvent evaporation, acidification).[2][3]

Q4: How can I prevent the degradation of my final product? To minimize isomerization, use mild conditions for the final saponification and workup. This includes using sodium hydroxide at room temperature for hydrolysis, followed by careful acidification at low temperature. It is crucial to avoid heating the product, especially in its free acid form.[2][6] For long-term storage, consider converting the acid to a stable salt or using it immediately after preparation.[4]

Synthesis Workflow and Troubleshooting

This section details potential issues and solutions for each major step in the synthesis.

Overall Synthesis Workflow

The diagram below outlines the standard three-step synthesis pathway from oxetan-3-one.

G start Oxetan-3-one step1 Methyl 2-(dimethoxyphosphoryl)acetate NaH, Dry THF start->step1 Step 1: HWE Reaction intermediate1 Methyl 2-(oxetan-3-ylidene)acetate step1->intermediate1 step2 H₂, Pd/C Methanol intermediate1->step2 Step 2: Hydrogenation intermediate2 Methyl 2-(oxetan-3-yl)acetate step2->intermediate2 step3 1. NaOH, H₂O, RT 2. NaHSO₄ (aq), 0°C intermediate2->step3 Step 3: Saponification product This compound step3->product G start Low Overall Yield q1 Check Purity of Intermediates (TLC, NMR) start->q1 p1 Problem in HWE (Step 1) q1->p1 Impure after Step 1 p2 Problem in Hydrogenation (Step 2) q1->p2 Impure after Step 2 p3 Problem in Saponification/ Workup (Step 3) q1->p3 Intermediates are Pure s1 - Use fresh NaH - Use anhydrous solvent - Check reaction temperature p1->s1 s2 - Use fresh Pd/C catalyst - Ensure sufficient H₂ pressure - Purify substrate p2->s2 s3 - AVOID HEATING - Use mild acid (NaHSO₄) - Acidify at 0°C p3->s3

References

Technical Support Center: Purification of 2-(Oxetan-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(Oxetan-3-YL)acetic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery/Yield After Purification - Inappropriate purification technique for the scale of the reaction. - Product loss during solvent extractions or transfers. - Decomposition of the compound on silica gel.- For small scales (<1g), consider preparative HPLC. For larger scales, column chromatography or crystallization are more suitable. - Ensure pH is carefully controlled during acid-base extractions to prevent the product from remaining in the wrong phase. - Minimize contact time with silica gel. Consider using a less acidic stationary phase like neutral alumina.
Persistent Impurities in NMR/LC-MS - Co-elution of structurally similar impurities during chromatography. - Incomplete removal of starting materials or reagents.- Optimize the mobile phase for column chromatography; a gradient elution may be necessary. - Consider an alternative purification technique like crystallization to remove impurities with different solubility profiles. - An acid-base extraction can be effective for removing non-acidic impurities.
Product Appears as an Oil Instead of a Solid - Presence of residual solvent. - The compound may be a low-melting solid or an oil at room temperature.- Dry the product under high vacuum for an extended period. - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If it remains an oil, proceed with characterization as such.
Streaking or Tailing on TLC/Column Chromatography - The carboxylic acid group is interacting strongly with the silica gel.- Add a small amount (0.5-1%) of acetic or formic acid to the eluent system to suppress this interaction and achieve sharper peaks/spots.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: For routine purification on a laboratory scale (1-10 g), flash column chromatography on silica gel is a widely used and effective method. For achieving very high purity (>99%), preparative HPLC is often employed.

Q2: What are some recommended solvent systems for flash column chromatography?

A2: A common mobile phase is a mixture of a non-polar solvent like heptane or hexane and a polar solvent such as ethyl acetate. A gradient elution, for example, from 20% to 80% ethyl acetate in heptane, often provides good separation. To improve peak shape, the addition of 0.5-1% acetic acid to the mobile phase is recommended.

Q3: Can I purify this compound by crystallization?

A3: Yes, crystallization is a viable method, particularly for larger quantities or for removing impurities with significantly different solubilities. The choice of solvent is crucial. A solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below should be identified.

Q4: How can I remove non-acidic impurities from my crude product?

A4: An acid-base extraction is a highly effective technique. Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The this compound will move into the aqueous layer as its carboxylate salt, while non-acidic impurities will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) and the pure product extracted back into an organic solvent.

Q5: Is this compound stable to heat? Can I use distillation?

A5: While the oxetane ring is generally stable, prolonged exposure to high temperatures should be avoided to prevent potential degradation. If the compound is a liquid or a low-melting solid and the impurities are non-volatile, vacuum distillation could be an option. However, it is less commonly used than chromatography for this type of compound.

Quantitative Data Summary

The following table summarizes typical performance metrics for various purification techniques for this compound.

Purification Technique Typical Purity (%) Typical Yield (%) Scale Throughput
Flash Column Chromatography95-9970-901-20 gModerate
Preparative HPLC>9950-80<1 gLow
Crystallization98-99.560-85>5 gHigh
Acid-Base Extraction>9585-951-50 gHigh

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Preparation: Dry pack a glass column with silica gel.

  • Slurry Loading: Adsorb the crude this compound onto a small amount of silica gel and load it onto the column.

  • Elution: Begin elution with a mobile phase of 20% ethyl acetate in heptane (+0.5% acetic acid).

  • Gradient: Gradually increase the polarity of the mobile phase, for example, to 80% ethyl acetate in heptane (+0.5% acetic acid).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract three times with saturated aqueous sodium bicarbonate solution.

  • Separation: Combine the aqueous layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Back-Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Diagrams

Purification_Workflow start Crude this compound check_purity Assess Purity (TLC, LC-MS, NMR) start->check_purity is_high_purity High Purity Required? (>99%) check_purity->is_high_purity acid_base Acid-Base Extraction (for non-acidic impurities) check_purity->acid_base Non-acidic impurities present crystallization Crystallization (for large scale) check_purity->crystallization Large Scale column_chrom Flash Column Chromatography is_high_purity->column_chrom No prep_hplc Preparative HPLC is_high_purity->prep_hplc Yes final_product Pure Product column_chrom->final_product prep_hplc->final_product acid_base->column_chrom crystallization->final_product

Caption: Decision workflow for selecting a purification technique.

AcidBase_Extraction_Workflow start Crude Product in Ethyl Acetate add_base Extract with aq. NaHCO3 start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Non-acidic Impurities) separate_layers->organic_layer Top aqueous_layer Aqueous Layer (Product as Salt) separate_layers->aqueous_layer Bottom acidify Acidify Aqueous Layer (e.g., 1M HCl) aqueous_layer->acidify extract_product Extract with Ethyl Acetate acidify->extract_product final_product Pure Product in Organic Phase extract_product->final_product

Caption: Workflow for purification via acid-base extraction.

Technical Support Center: Synthesis of Oxetane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of oxetane derivatives. The information is presented in a clear question-and-answer format to help you navigate potential side reactions and optimize your experimental outcomes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of oxetane derivatives, categorized by the synthetic method.

Method 1: Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a widely used method for forming the oxetane ring from a 1,3-halohydrin or a similar substrate with a leaving group. However, competing side reactions can lower the yield of the desired oxetane.

Problem: Low yield of the desired oxetane and formation of an unexpected alkene and a carbonyl compound.

  • Question: My intramolecular Williamson etherification of a 1,3-halohydrin is giving me low yields of the oxetane, and I'm observing byproducts that seem to be an alkene and a carbonyl compound. What is happening and how can I fix it?

  • Answer: This is a classic case of a competing Grob fragmentation reaction.[1][2][3] This side reaction is entropically favored and can dominate under certain conditions, particularly when the resulting alkene is highly stable.[1]

    Troubleshooting & Optimization:

    • Choice of Base: Use a non-hindered, strong base to favor the SN2 reaction (oxetane formation) over the E2-like Grob fragmentation. Sodium hydride (NaH) is often a good choice.[2] Avoid bulky bases which can promote elimination.

    • Leaving Group: A good leaving group is necessary for the Williamson ether synthesis. Tosylates (Ts) or mesylates (Ms) are commonly used.

    • Reaction Conditions: Running the reaction at lower temperatures can sometimes favor the desired cyclization over fragmentation.

    • Substrate Structure: Be aware that certain substrate features can promote Grob fragmentation. For instance, the presence of groups that stabilize the resulting alkene or carbocation intermediate can increase the likelihood of this side reaction.[3]

    Quantitative Data on Williamson Etherification vs. Grob Fragmentation:

Starting MaterialBase/SolventLeaving GroupOxetane Yield (%)Grob Fragmentation Products Yield (%)Reference
3-bromo-1-propanolNaH / THFBrHighLowGeneral knowledge
1,3-diol with two aryl groupsStrong BaseHalideLowHigh[3]
Diol converted to iodide via Appel reactionBaseI78-82Not specified[2]
Diol with selective primary alcohol tosylationKOtBu / THFOTsGoodNot specified[2]

Experimental Protocol: Minimizing Grob Fragmentation in the Synthesis of 3,3-Disubstituted Oxetanes

This protocol is adapted from a general procedure for the synthesis of 3,3-disubstituted oxetanes from 1,3-diols, aiming to minimize Grob fragmentation.[3]

  • Activation of the Hydroxyl Group:

    • Dissolve the 1,3-diol in an anhydrous aprotic solvent such as THF or CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add a suitable reagent to convert one of the hydroxyl groups into a good leaving group. For example, add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine to selectively functionalize the primary hydroxyl group if applicable.

    • Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring the reaction progress by TLC.

  • Intramolecular Cyclization:

    • Once the activation is complete, cool the reaction mixture to 0 °C.

    • Slowly add a strong, non-hindered base such as sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Be cautious as hydrogen gas will evolve.

    • After the addition is complete, allow the reaction to stir at room temperature or gently heat if necessary, while monitoring the formation of the oxetane by TLC or GC-MS.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired oxetane derivative from any unreacted starting material and byproducts.

Williamson_vs_Grob cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products 1,3-Halohydrin 1,3-Halohydrin Base Base 1,3-Halohydrin->Base Deprotonation SN2 Intramolecular SN2 (Williamson Ether Synthesis) Base->SN2 Favored by non-bulky base E2 Concerted Elimination (Grob Fragmentation) Base->E2 Favored by bulky base & stable alkene Oxetane Oxetane SN2->Oxetane Alkene Alkene E2->Alkene Carbonyl Carbonyl E2->Carbonyl

Method 2: Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. However, controlling the selectivity of this reaction can be challenging.

Problem: Formation of multiple isomers (regio- and stereoisomers) of the oxetane product.

  • Question: My Paternò-Büchi reaction is producing a mixture of oxetane isomers. How can I improve the selectivity?

  • Answer: The formation of multiple isomers is a common issue in the Paternò-Büchi reaction. The regioselectivity (which C-O and C-C bonds are formed) and stereoselectivity (the spatial arrangement of the substituents) are highly dependent on the reaction conditions and the electronic and steric properties of the reactants.[4][5] The reaction often proceeds through a diradical intermediate, and the relative stability of the possible intermediates influences the product distribution.[4]

    Troubleshooting & Optimization:

    • Solvent Polarity: The polarity of the solvent can significantly impact the regioselectivity. Non-polar solvents are generally preferred for many Paternò-Büchi reactions.[6]

    • Temperature: Temperature can also affect the product ratio. Running the reaction at different temperatures may favor the formation of one isomer over others.[5][7][8]

    • Substrate Control: The electronic nature of the substituents on both the carbonyl compound and the alkene plays a crucial role. Electron-rich alkenes often react with high regioselectivity.

    • Photochemical Conditions: The wavelength of the UV light used for irradiation can influence the excited state of the carbonyl compound (singlet vs. triplet), which in turn can affect the reaction pathway and selectivity.[5][6]

    Quantitative Data on Isomer Ratios in the Paternò-Büchi Reaction:

Carbonyl CompoundAlkeneSolventTemperatureMajor Regioisomer RatioReference
Benzaldehyde2-Methyl-2-buteneNot specifiedNot specifiedMixture of isomers[9]
Benzaldehyde2,3-DihydrofuranBenzeneNot specifiedHigh exo selectivity[6]
BenzaldehydeFuranNot specifiedNot specifiedMixture of isomers[9]
Acetone2,3-Dimethyl-2-buteneNot specifiedNot specifiedHigh yield of one isomerGeneral knowledge

Problem: Low overall yield and formation of non-oxetane byproducts.

  • Question: Besides isomer formation, the overall yield of my Paternò-Büchi reaction is low, and I'm seeing other byproducts. What could be the cause?

  • Answer: Low yields in Paternò-Büchi reactions can be attributed to competing photochemical processes, such as Norrish Type I and Type II reactions of the excited carbonyl compound.[10][11][12] These reactions lead to cleavage of the carbonyl compound and do not result in oxetane formation.

    Troubleshooting & Optimization:

    • Choice of Carbonyl Compound: Carbonyl compounds that are less prone to Norrish-type reactions (e.g., aromatic ketones) may give higher yields of the oxetane.

    • Concentration: The concentration of the alkene can be increased to favor the intermolecular [2+2] cycloaddition over the unimolecular Norrish reactions.

    • Wavelength of Irradiation: Careful selection of the irradiation wavelength can sometimes selectively excite the desired transition for the Paternò-Büchi reaction while minimizing side reactions.

Paterno_Buchi_Side_Reactions cluster_pathways Reaction Pathways cluster_products Products Carbonyl + Alkene Carbonyl + Alkene Excited Carbonyl Excited Carbonyl Carbonyl + Alkene->Excited Carbonyl UV light (hν) Paterno-Buchi [2+2] Cycloaddition Excited Carbonyl->Paterno-Buchi Norrish_I Norrish Type I (α-cleavage) Excited Carbonyl->Norrish_I Norrish_II Norrish Type II (γ-H abstraction) Excited Carbonyl->Norrish_II Oxetane Oxetane Paterno-Buchi->Oxetane Radical Fragments Radical Fragments Norrish_I->Radical Fragments Alkene + Enol Alkene + Enol Norrish_II->Alkene + Enol

General Troubleshooting

Problem: Decomposition of the oxetane ring during workup or purification.

  • Question: I have successfully synthesized my oxetane derivative, but it seems to be decomposing during the workup or purification steps. What is causing this instability?

  • Answer: The oxetane ring is susceptible to acid-catalyzed ring-opening , especially for derivatives that are not 3,3-disubstituted.[13][14][15] The presence of even trace amounts of acid can lead to the formation of 1,3-diols or other rearranged products.[13][16][17] The stability of the oxetane ring is highly dependent on its substitution pattern.[14][15]

    Troubleshooting & Optimization:

    • Acid-Free Workup: Ensure that all workup steps are performed under neutral or slightly basic conditions. Use a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize any acidic residues.

    • Chromatography: When purifying by column chromatography, it is advisable to use a neutral stationary phase or to deactivate the silica gel by pre-treating it with a base like triethylamine.

    • Storage: Store purified oxetane derivatives in a cool, dark place, and consider adding a small amount of a non-nucleophilic base (e.g., potassium carbonate) as a stabilizer if the compound is particularly sensitive.

    • Avoid Protic Acids: During the synthesis and workup, avoid the use of strong protic acids. If an acidic step is unavoidable, it should be performed at low temperatures and for the shortest possible time.

Oxetane_Ring_Opening Oxetane Oxetane H+ Acid (H+) Oxetane->H+ Protonation Protonated Oxetane Protonated Oxetane H+->Protonated Oxetane Nucleophile Nucleophile Protonated Oxetane->Nucleophile Nucleophilic Attack Ring-Opened Product 1,3-Diol or other adducts Nucleophile->Ring-Opened Product

Frequently Asked Questions (FAQs)

  • Q1: Which method is best for the synthesis of a specific oxetane derivative?

    • A1: The choice of synthetic method depends on the desired substitution pattern of the oxetane and the available starting materials.

      • Williamson Ether Synthesis: Generally good for simple and some substituted oxetanes, especially when starting from 1,3-diols. Be mindful of the potential for Grob fragmentation.[1][2]

      • Paternò-Büchi Reaction: Excellent for accessing a wide variety of oxetanes through C-C and C-O bond formation in a single step, but selectivity can be an issue.[9][18]

      • Other Methods: Ring expansion of epoxides and other methods can also be employed for specific targets.

  • Q2: How can I confirm the structure of my oxetane product and identify byproducts?

    • A2: A combination of spectroscopic techniques is essential for structure elucidation.

      • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the connectivity and stereochemistry of the molecule. The chemical shifts of the protons and carbons in the oxetane ring are characteristic.

      • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify fragmentation patterns of byproducts.

      • Infrared (IR) Spectroscopy: Can be used to identify the absence of starting material functional groups (e.g., carbonyl C=O stretch) and the presence of the ether C-O stretch in the product.

  • Q3: Are there any safety precautions I should be aware of when working with oxetanes?

    • A3: Oxetanes are strained cyclic ethers and can be reactive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be particularly cautious when working with reactions under pressure or at elevated temperatures. The photochemical reactions require appropriate shielding from UV light.

References

Technical Support Center: Optimizing Oxetane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxetane ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of oxetanes.

Troubleshooting Guides

This section addresses specific issues that may arise during oxetane synthesis, offering potential causes and recommended solutions.

Issue 1: Low or No Yield of Oxetane Product in Intramolecular Cyclization (e.g., Williamson Ether Synthesis)

Question: I am attempting an intramolecular cyclization of a 1,3-halohydrin or a similar substrate with a leaving group to form an oxetane, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?

Answer:

Low or no yield in intramolecular cyclizations for oxetane formation is a common issue, often stemming from the inherent ring strain of the four-membered ring and competing side reactions.[1][2] Here are the primary causes and troubleshooting steps:

  • Poor Leaving Group: The rate of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group.[3] If the leaving group is not sufficiently reactive (e.g., -Cl, -Br), the cyclization will be slow, allowing side reactions to dominate.

    • Solution: Convert the alcohol to a better leaving group such as a tosylate (-OTs), mesylate (-OMs), or iodide (-I) to increase the rate of cyclization.[3]

  • Ineffective Base: The base used may not be strong enough to fully deprotonate the alcohol, leading to a low concentration of the nucleophilic alkoxide. Alternatively, a sterically hindered base can disfavor the desired SN2 pathway.[3]

    • Solution: Employ a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[3] For substrates sensitive to strong bases, milder conditions using potassium carbonate (K₂CO₃) in a polar aprotic solvent can be effective.[3]

  • Competing Side Reactions:

    • Grob Fragmentation: This is a common side reaction where the substrate fragments into an alkene and a carbonyl compound, which is often entropically favored.[1][2]

      • Solution: To disfavor fragmentation, consider using a less polar solvent and a more sterically demanding base. Running the reaction at lower temperatures can also be beneficial.[3]

    • Intermolecular Etherification: At high concentrations, the alkoxide can react with another molecule of the starting material, leading to dimers and polymers instead of the desired intramolecular cyclization.[3]

      • Solution: Employ high dilution conditions (e.g., 0.01-0.05 M) to favor the intramolecular pathway.[3] This can be achieved by the slow addition of the substrate and base to a large volume of solvent.

    • Elimination Byproducts (Alkenes): If the base is too nucleophilic or sterically hindered, it can promote E2 elimination of the leaving group, forming an alkene instead of the oxetane.[3]

      • Solution: Use a less hindered base. For secondary halides, a milder base in combination with a good, non-bulky leaving group is crucial.[3]

Troubleshooting Workflow for Intramolecular Cyclization

start Low/No Oxetane Yield check_lg Is the leaving group (e.g., -OTs, -OMs, -I) optimal? start->check_lg improve_lg Improve Leaving Group: - Convert -OH to -OTs, -OMs, or -I check_lg->improve_lg No check_base Is the base strong enough and non-nucleophilic? check_lg->check_base Yes improve_lg->check_base change_base Change Base: - Use NaH, KOtBu - For sensitive substrates, try K2CO3 check_base->change_base No check_conc Is the reaction concentration low enough? check_base->check_conc Yes change_base->check_conc high_dilution Apply High Dilution: - Concentration < 0.05 M - Slow addition of reagents check_conc->high_dilution No check_side_reactions Are side products (alkenes, fragmentation) observed? check_conc->check_side_reactions Yes high_dilution->check_side_reactions optimize_conditions Optimize Conditions: - Lower temperature - Use less polar solvent - Use less hindered base check_side_reactions->optimize_conditions Yes success Successful Oxetane Formation check_side_reactions->success No optimize_conditions->success

Caption: Troubleshooting workflow for low yields in intramolecular oxetane synthesis.

Issue 2: Poor Yield and/or Byproduct Formation in Paternò-Büchi Reactions

Question: My Paternò-Büchi reaction for oxetane synthesis is giving a low yield, and I'm observing significant byproduct formation, such as alkene dimers. How can I improve the outcome of this photocycloaddition?

Answer:

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful method for constructing oxetane rings in a single step.[4] However, its efficiency can be hampered by competing photochemical pathways.[5]

  • Alkene Dimerization: A common side reaction is the dimerization of the alkene, which can be a significant issue, especially with electron-deficient alkenes.[4]

    • Solution: The addition of an additive like p-xylene has been shown to suppress competing alkene dimerization, leading to higher yields of the desired oxetane.[4]

  • Substrate Reactivity: The substrate scope for the Paternò-Büchi reaction can be limited. Typically, aromatic aldehydes/ketones and electron-rich alkenes are the most successful substrates.[4]

    • Solution: If your substrate combination is not ideal, consider modifying the electronic properties of the reactants. For example, introducing electron-donating groups on the alkene can increase its reactivity.

  • Reaction Conditions: The choice of solvent and light source is critical for the success of the reaction.

    • Solution: The reaction is often performed in solvents like acetonitrile or benzene.[4][6] The wavelength of the UV light source should be chosen to excite the carbonyl compound without causing significant decomposition of the starting materials or products.[4] Some modern variations utilize visible light photocatalysis, which can offer milder reaction conditions.[5][7]

  • Stereoselectivity: The stereochemical outcome of the Paternò-Büchi reaction can be complex, proceeding through either a concerted or a non-concerted pathway involving a biradical intermediate, depending on the excited state (singlet or triplet) of the carbonyl compound.[1]

    • Solution: The diastereoselectivity can sometimes be influenced by the solvent and temperature. For enantioselective transformations, the use of chiral catalysts, such as a chiral iridium photocatalyst, has been reported to provide high enantiomeric excess.[2]

Optimization Strategy for Paternò-Büchi Reaction

start Low Yield/Byproducts in Paternò-Büchi Reaction check_dimer Is alkene dimerization a major side reaction? start->check_dimer add_suppressor Add p-xylene to suppress dimerization check_dimer->add_suppressor Yes check_substrate Are the electronic properties of the substrates optimal? check_dimer->check_substrate No add_suppressor->check_substrate modify_substrate Modify Substrates: - Use electron-rich alkenes - Use aromatic carbonyls check_substrate->modify_substrate No check_conditions Are the reaction conditions (solvent, light source) optimized? check_substrate->check_conditions Yes modify_substrate->check_conditions optimize_conditions Optimize Conditions: - Screen solvents (e.g., MeCN, Benzene) - Adjust UV wavelength or consider visible light photocatalysis check_conditions->optimize_conditions No evaluate_yield Evaluate Yield and Purity check_conditions->evaluate_yield Yes optimize_conditions->evaluate_yield success Optimized Oxetane Yield evaluate_yield->success

Caption: Logical workflow for optimizing Paternò-Büchi reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing oxetanes?

A1: The most common and versatile methods for oxetane synthesis include:

  • Intramolecular Williamson Ether Synthesis: This involves the cyclization of a 1,3-difunctionalized precursor, typically a haloalcohol, through an intramolecular SN2 reaction promoted by a base.[1][2] This is a widely used method, especially in the synthesis of complex molecules.[1]

  • Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound (aldehyde or ketone) and an alkene to directly form the oxetane ring.[4][8]

  • Epoxide Ring Expansion: The ring of an epoxide can be opened by a suitable nucleophile, which then participates in a subsequent intramolecular cyclization to form the four-membered oxetane ring. For instance, reaction with a sulfoxonium ylide can lead to ring expansion.[1]

  • Acid-Catalyzed Cyclization: Under certain conditions, diols can undergo acid-catalyzed cyclization to form oxetanes, although this can sometimes be lower yielding and prone to side reactions.[1]

Q2: How does solvent choice impact oxetane formation?

A2: The choice of solvent can have a significant impact on the outcome of oxetane synthesis:

  • In intramolecular Williamson ether synthesis , polar aprotic solvents like THF, DMF, or DMSO are often used to dissolve the reactants and promote the SN2 reaction. However, to suppress competing Grob fragmentation, a less polar solvent may be beneficial.[3]

  • In some oxidative cyclization reactions , the solvent can control the product distribution. For example, in the cyclization of Michael adducts of malonates with chalcones, conducting the reaction in water can favor oxetane formation, while alcoholic solvents may lead to cyclopropanes.[1]

  • For Paternò-Büchi reactions , non-polar solvents like benzene or more polar solvents like acetonitrile are commonly used.[6] The choice can influence the reaction pathway and stereoselectivity.

Q3: Are there any general guidelines for choosing a base for intramolecular cyclization?

A3: Yes, the choice of base is critical and depends on the substrate's sensitivity and the desired reaction pathway:

  • For robust substrates: Strong, non-nucleophilic bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are effective for deprotonating the alcohol to form the alkoxide for the intramolecular SN2 reaction.[3]

  • For sensitive substrates: If the substrate is prone to elimination or other base-mediated side reactions, a milder base such as potassium carbonate (K₂CO₃) may be a better choice.[3]

  • To avoid elimination: Use a less sterically hindered base to favor the SN2 cyclization over E2 elimination.[3]

Data Presentation

Table 1: Comparison of Bases in Intramolecular Cyclization for Oxetane Formation

BaseTypical SolventTemperatureAdvantagesPotential Issues
Sodium Hydride (NaH)THF, DMF0 °C to RTStrong, non-nucleophilic, high yields for many substrates.[1]Can be pyrophoric, requires anhydrous conditions.
Potassium tert-Butoxide (KOtBu)THF, t-BuOHRTStrong base, readily available.[3]Can promote elimination, especially with hindered substrates.
Potassium Carbonate (K₂CO₃)Acetone, MeCNRefluxMild, suitable for sensitive substrates.Slower reaction rates, may require higher temperatures.
n-Butyllithium (nBuLi)THF-78 °C to 0 °CVery strong base.Can be nucleophilic, requires low temperatures.

Table 2: Influence of Reaction Conditions on Paternò-Büchi Reaction Yields

Carbonyl CompoundAlkeneSolventAdditiveYield (%)Reference
Maleic AnhydrideCyclohexanoneMeCNNoneLow (dimerization)[4]
Maleic AnhydrideCyclohexanoneMeCNp-XyleneHigh[4]
Benzaldehyde2-Methyl-2-buteneBenzeneNoneGood[4]
α-KetoesterStyreneMeCNVisible Light PhotocatalystHigh[7]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Williamson Ether Synthesis of Oxetanes from 1,3-Diols

This protocol is a one-pot procedure for the synthesis of oxetanes from 1,3-diols via an Appel-type reaction followed by base-mediated cyclization.[1]

Materials:

  • 1,3-diol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the 1,3-diol (1.0 equiv), triphenylphosphine (1.5 equiv), and imidazole (2.0 equiv) in anhydrous DCM at 0 °C, add iodine (1.5 equiv) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting diol is consumed (monitor by TLC).

  • Quench the reaction with aqueous sodium thiosulfate solution and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude iodo-alcohol by column chromatography.

  • To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of the purified iodo-alcohol in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude oxetane by column chromatography.

Protocol 2: General Procedure for Paternò-Büchi Reaction to Synthesize Spirocyclic Oxetanes

This protocol describes a telescoped three-step sequence involving a Paternò-Büchi reaction for the synthesis of functionalized spirocyclic oxetanes.[4]

Materials:

  • Cyclic ketone (3.0 equiv)

  • Maleic anhydride (1.0 equiv)

  • p-Xylene (1.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Photoreactor equipped with a 300 nm UV lamp

  • Nucleophile (e.g., an amine or alcohol for subsequent ring opening)

  • Coupling agent (e.g., DCC for esterification)

Procedure:

  • In a quartz reaction vessel, dissolve maleic anhydride (1.0 equiv), the cyclic ketone (3.0 equiv), and p-xylene (1.0 equiv) in anhydrous MeCN to make a 0.1 M solution with respect to maleic anhydride.

  • Irradiate the solution in a photoreactor at 300 nm at room temperature until the maleic anhydride is consumed (monitor by ¹H NMR or GC-MS).

  • After the photocycloaddition is complete, add the desired nucleophile (e.g., an amine, 1.1 equiv) directly to the reaction mixture and stir at room temperature to facilitate the ring-opening of the anhydride.

  • Following the nucleophilic addition, add a coupling agent (e.g., DCC) and any other necessary reagents for the subsequent transformation (e.g., esterification).

  • After the reaction sequence is complete, concentrate the mixture under reduced pressure.

  • Purify the final functionalized spirocyclic oxetane product by a single chromatographic purification.

References

troubleshooting low yields in Friedel-Crafts reactions of oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts reactions involving oxetanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during these specific electrophilic aromatic substitution experiments.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction with an oxetane is resulting in a very low yield or failing completely. What are the primary causes?

A1: Low or no yield in Friedel-Crafts reactions of oxetanes can be attributed to several factors, ranging from catalyst issues to substrate reactivity and competing side reactions. The most common culprits include:

  • Catalyst Inactivity: Lewis acid catalysts are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is critical to maintain strictly anhydrous (dry) conditions throughout your setup and experiment.[1][2]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic substrate deactivates it towards electrophilic attack, which can halt the reaction. Friedel-Crafts reactions require arenes that are at least as reactive as halobenzenes.[1]

  • Inappropriate Lewis Acid: Oxetanes require specific Lewis acids for efficient activation. Strong, traditional Lewis acids like AlCl₃ can sometimes promote polymerization or undesired side reactions. Milder or more specialized catalysts such as Tris(pentafluorophenyl)borane (B(C₆F₅)₃), Tris(pentafluorophenyl)alumane (Al(C₆F₅)₃), or Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) have shown success in promoting the desired reaction while minimizing side products.[3]

  • Substrate Limitations: Aromatic compounds containing basic functional groups like amines (-NH₂) or alcohols (-OH) can complex with the Lewis acid catalyst, deactivating it and preventing the reaction from proceeding.[2]

  • Low Reaction Temperature: While some Friedel-Crafts reactions proceed at room temperature, the activation of the relatively stable oxetane ring may require heating to overcome the activation energy. However, excessively high temperatures can promote side reactions.[1]

Issue 2: Formation of Multiple Products & Side Reactions

Q2: I'm observing multiple products in my reaction mixture. What are the likely side reactions and how can I control them?

A2: The formation of multiple products is a common challenge. With oxetanes, this is often due to the nature of the carbocation intermediate formed upon ring-opening. Key side reactions include:

  • O-Alkylation vs. C-Alkylation: Phenols and other nucleophiles with heteroatoms can undergo O-alkylation (ether formation) in competition with the desired C-alkylation (Friedel-Crafts reaction). Studies have shown that O-alkylation is often the kinetically favored product, while the C-alkylated product is thermodynamically more stable. For phenols with electron-withdrawing groups, O-alkylation may be the exclusive outcome.[4] Prolonging the reaction time or increasing the temperature can sometimes favor the conversion of the O-alkylated intermediate to the C-alkylated product.[4]

  • Polymerization: The oxetane, once activated by a Lewis acid, can be attacked by another oxetane molecule, leading to oligomerization or polymerization. This is particularly problematic with strong Lewis acids or at high concentrations. Using a large excess of the arene can help minimize this side reaction.

  • Isomer Formation (Homoallylic Alcohols): The ring-opening of substituted oxetanes can lead to the formation of regioisomeric products, such as homoallylic alcohols, through elimination pathways. The choice of Lewis acid is critical in controlling this regioselectivity. For instance, Al(C₆F₅)₃ has been shown to suppress the formation of allylic isomers in the ring-opening of 2,2-disubstituted oxetanes.

  • Intramolecular Cyclization: With suitably substituted substrates, such as ortho-hydroxy- or amino-arenes, an initial Friedel-Crafts alkylation can be followed by an intramolecular ring-opening of the oxetane by the tethered nucleophile, leading to cyclic ethers (e.g., dihydrobenzofurans) or amines.[3][4][5]

Issue 3: Catalyst Selection and Optimization

Q3: How do I choose the right Lewis acid for my oxetane-based Friedel-Crafts reaction?

A3: Catalyst choice is critical. While traditional Lewis acids like AlCl₃ are staples of Friedel-Crafts chemistry, they are often too harsh for reactions involving sensitive functional groups or strained rings like oxetanes, leading to low yields and polymerization.

  • For General Oxetane Alkylation: Consider using milder, highly fluorinated Lewis acids like B(C₆F₅)₃ . This catalyst has proven effective under mild conditions with low catalyst loading (e.g., 0.5 mol%) for activating oxetanols.[3]

  • For Phenol Alkylation: Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) (Li-catalyst) is effective for the Friedel-Crafts reaction of phenols with oxetan-3-ols.[3][4] It can selectively activate the hydroxyl group for alkylation and, depending on the substrate's regioselectivity, can also catalyze a subsequent intramolecular ring-opening.[4]

  • To Minimize Isomerization: For substituted oxetanes where elimination to form allylic alcohols is a concern, a superacidic catalyst like Al(C₆F₅)₃ can offer high regioselectivity for the desired ring-opened product.

Data Presentation

Table 1: Comparison of Catalyst Performance in Friedel-Crafts Reactions of Cyclic Alcohols

The following table summarizes the yields of Friedel-Crafts products versus olefin elimination byproducts for the reaction of various cyclic alcohols with an arene, using different Lewis acid catalyst systems. This data is adapted from a systematic study and highlights the influence of ring strain, the heteroatom, and catalyst choice on the reaction outcome.

EntryCyclic Alcohol SubstrateCatalyst SystemAreneTemp (°C)Time (h)Yield Diaryl Product (%)Yield Alkene Product (%)
1Oxetan-3-ol derivativeBi(OTf)₃ (10 mol%)Phenol4028811
2Oxetan-3-ol derivativeSc(OTf)₃ (10 mol%)Phenol4028019
3Oxetan-3-ol derivativeLiNTf₂ (10 mol%)Phenol4027819
4Azetidin-3-ol derivativeBi(OTf)₃ (10 mol%)Phenol4021684
5Cyclobutanol derivativeBi(OTf)₃ (10 mol%)Phenol402098

Data adapted from a comparative study on Friedel-Crafts reactions of small rings. Yields were determined by ¹H NMR spectroscopy. The specific oxetane derivative used was 3-phenyl-oxetan-3-ol.[6]

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield in Friedel-Crafts Reaction check_reagents Verify Reagent & Solvent Purity (Anhydrous Conditions) start->check_reagents check_catalyst Assess Catalyst Activity (Fresh, Anhydrous Lewis Acid) check_reagents->check_catalyst Reagents OK reagents_issue Solution: - Dry solvents - Purify reagents - Use inert atmosphere check_reagents->reagents_issue check_substrate Analyze Aromatic Substrate (No strong EWGs or basic groups) check_catalyst->check_substrate Catalyst OK catalyst_issue Solution: - Use fresh Lewis acid - Store in desiccator - Consider alternative catalyst check_catalyst->catalyst_issue optimize_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) check_substrate->optimize_conditions Substrate OK substrate_issue Solution: - Use activated arene - Protect interfering groups check_substrate->substrate_issue analyze_byproducts Identify Byproducts (GC-MS, NMR) optimize_conditions->analyze_byproducts conditions_issue Solution: - Screen temperatures - Adjust reaction time - Use excess arene optimize_conditions->conditions_issue byproducts_issue Diagnosis: - O-Alkylation? - Polymerization? - Isomerization? analyze_byproducts->byproducts_issue

Caption: Troubleshooting workflow for low yields.

Reaction_Pathways cluster_start Reactants Oxetane Oxetane Activated_Complex [Oxetane-LA] Activated Complex Oxetane->Activated_Complex Arene Arene (e.g., Phenol) LA Lewis Acid (LA) LA->Activated_Complex C_Alkylation C-Alkylation (Friedel-Crafts Product) Activated_Complex->C_Alkylation Attack by Arene Ring (Thermodynamic) O_Alkylation O-Alkylation (Ether Byproduct) Activated_Complex->O_Alkylation Attack by Heteroatom (Kinetic)

Caption: Competing C- vs. O-alkylation pathways.

Catalyst_Deactivation cluster_impurities Common Impurities / Reactants LA_Active Active Lewis Acid (e.g., AlCl₃) LA_Inactive_H2O Inactive Complex [AlCl₃(OH₂)] LA_Active->LA_Inactive_H2O Reacts with LA_Inactive_Amine Inactive Complex [R-NH₂-AlCl₃] LA_Active->LA_Inactive_Amine Complexes with Water H₂O (Moisture) Amine R-NH₂ (Basic Substrate)

Caption: Common Lewis acid deactivation pathways.

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Friedel-Crafts Alkylation of an Arene with an Oxetanol

This protocol describes a general procedure for the reaction of an electron-rich arene (e.g., phenol, anisole) with a 3-aryl-oxetan-3-ol, using a mild Lewis acid catalyst like LiNTf₂.

Materials:

  • 3-Aryl-oxetan-3-ol (1.0 equivalent)

  • Arene (e.g., Phenol) (1.2 - 2.0 equivalents)

  • Lewis Acid Catalyst (e.g., LiNTf₂, 10 mol%)

  • Anhydrous Solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate

Procedure:

  • Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and magnetic stir bar) and ensure all glassware is thoroughly oven-dried to remove moisture. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the reaction flask, add the 3-aryl-oxetan-3-ol (1.0 eq.), the arene (1.2-2.0 eq.), and the Lewis acid catalyst (0.10 eq.).

  • Solvent Addition: Add anhydrous solvent via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 40 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel to isolate the desired C-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References

Technical Support Center: Managing the Stability of Oxetane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the stability of oxetane intermediates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of an oxetane ring?

A1: The stability of the oxetane ring is primarily influenced by its substitution pattern, the electronic nature of its substituents, and the reaction conditions it is subjected to.[1]

  • Substitution Pattern: 3,3-disubstituted oxetanes are generally the most stable. This is attributed to steric hindrance that blocks the trajectory of external nucleophiles from attacking the C–O σ* antibonding orbital.[1]

  • Electronic Effects: Electron-donating groups at the C2 position can destabilize the oxetane ring. Conversely, the oxetane ring itself has a strong inductive electron-withdrawing effect that can, for example, reduce the basicity of a nearby amine.[1]

  • Presence of Internal Nucleophiles: Oxetanes, even 3,3-disubstituted ones, that also contain an internal nucleophile (like an alcohol or amine) are more susceptible to ring-opening, especially under acidic conditions.[2]

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures and the presence of strong acids, can lead to ring-opening or other degradation pathways.[2]

Q2: My oxetane intermediate appears to be degrading. What are the common degradation pathways?

A2: The two most common degradation pathways for oxetane intermediates are acid-catalyzed ring-opening and isomerization to lactones, particularly for oxetane-carboxylic acids.

  • Acid-Catalyzed Ring-Opening: The strained four-membered ring is susceptible to cleavage in the presence of even mild acids, which can lead to the formation of diols or other ring-opened products.[3] Strong nucleophiles can also open the ring, typically attacking the less substituted carbon adjacent to the oxygen.[3]

  • Isomerization to Lactones: Oxetane-carboxylic acids are prone to intramolecular cyclization to form lactones, a reaction that can occur even at room temperature over time or more rapidly upon heating.[4][5][6][7] This isomerization can be problematic during reaction workups that involve heating for solvent evaporation.[4]

Q3: What are the best practices for storing oxetane intermediates to ensure their stability?

A3: Proper storage is crucial for maintaining the integrity of oxetane intermediates. Here are some general guidelines:

  • Temperature: For long-term storage, it is advisable to keep oxetane intermediates at low temperatures, such as in a refrigerator or freezer (-20°C).

  • Atmosphere: To prevent potential oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Moisture: Keep the intermediates in a dry environment, as moisture can facilitate hydrolysis or other degradation pathways.

  • Form: For particularly unstable compounds like some oxetane-carboxylic acids, it is recommended to store them as their corresponding esters or as lithium or sodium salts, which have been shown to be stable for extended periods at room temperature.[5]

Troubleshooting Guides

Issue 1: Unexpected Ring-Opening of a 3,3-Disubstituted Oxetane

  • Symptom: You observe the formation of diol byproducts or other ring-opened species in your reaction mixture, even with a seemingly stable 3,3-disubstituted oxetane.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Acidic Conditions Even trace amounts of acid can catalyze ring-opening. Ensure all reagents and solvents are neutral. If an acidic reagent is necessary, consider using a milder Lewis acid or performing the reaction at a lower temperature to minimize degradation. For workups, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid.
High Reaction Temperature Elevated temperatures can promote ring cleavage.[2] If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Presence of an Internal Nucleophile If your oxetane contains a nucleophilic group (e.g., -OH, -NH2), it may be more prone to intramolecular ring-opening.[2] Consider protecting the nucleophilic group before subjecting the oxetane to harsh conditions.

Issue 2: Isomerization of an Oxetane-Carboxylic Acid to a Lactone

  • Symptom: You isolate a lactone byproduct instead of or in addition to your desired oxetane-carboxylic acid. This may be particularly noticeable after purification.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Heating During Workup Evaporation of solvents on a rotary evaporator, even at moderate temperatures (e.g., 40°C), can provide enough energy for the isomerization to occur.[4] Whenever possible, concentrate your product at room temperature under high vacuum.
Storage as a Free Acid Many oxetane-carboxylic acids are unstable as free acids and will isomerize over time at room temperature.[5][6] For long-term storage, convert the acid to its corresponding methyl or ethyl ester, or to a more stable salt (e.g., sodium or lithium salt).[5]
Purification on Silica Gel The acidic nature of standard silica gel can potentially catalyze the isomerization. Consider using deactivated silica gel (pre-treated with a triethylamine solution) or an alternative stationary phase like neutral alumina for chromatography.[8]

Quantitative Stability Data

Oxetane IntermediateConditionObservationReference
3,3-Disubstituted OxetanesAqueous solution, pH 1-10, 37°C, 2hStable[9]
Oxetane-carboxylic acid (unspecified)Storage at room temperatureIsomerized to lactone over weeks to a year[5][6]
Oxetane-carboxylic acid (unspecified)Heating in dioxane/water at 50°CCleanly isomerized to lactone[5]
Fluorine-containing oxetane-carboxylic acidsStorage at room temperature for one yearStable[4]
Fluorine-containing oxetane-carboxylic acidsHeating in dioxane/water at 50°CIsomerized to lactone[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 3,3-Disubstituted Oxetane via Intramolecular Williamson Etherification

This protocol provides a general method for the cyclization of a 1,3-diol to form a stable 3,3-disubstituted oxetane, a common and reliable method for oxetane synthesis.[10]

  • Monotosylation of the Diol: Dissolve the 3,3-disubstituted-1,3-propanediol in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise, maintaining the temperature at 0°C. Allow the reaction to stir at 0°C for 4-6 hours, then let it warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude tosylate in anhydrous THF. Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere. Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Final Workup and Purification: Cool the reaction mixture to 0°C and quench carefully with water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure to Minimize Isomerization During the Workup of an Oxetane-Carboxylic Acid

This protocol is designed to mitigate the common issue of lactone formation during the isolation of oxetane-carboxylic acids.

  • Saponification: Hydrolyze the corresponding oxetane-ester with an aqueous solution of NaOH or LiOH at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with a cold, dilute aqueous solution of a non-strong acid such as sodium bisulfate (NaHSO₄). Avoid using strong acids like HCl if possible.

  • Extraction: Immediately extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at room temperature or below.

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent at room temperature using a rotary evaporator under high vacuum. Avoid any heating of the solution.

  • Storage: If the free acid is known to be unstable, either use it immediately in the next step or convert it to a more stable salt or ester for storage.

Visualizations

Oxetane_Stability_Factors cluster_factors Factors Influencing Stability cluster_outcomes Stability Outcomes Substitution Pattern Substitution Pattern Stable Oxetane Stable Oxetane Substitution Pattern->Stable Oxetane 3,3-Disubstituted Electronic Effects Electronic Effects Ring Opening Ring Opening Electronic Effects->Ring Opening e- donating at C2 Internal Nucleophiles Internal Nucleophiles Internal Nucleophiles->Ring Opening e.g., -OH, -NH2 Reaction Conditions Reaction Conditions Reaction Conditions->Ring Opening Strong Acid, High Temp Isomerization Isomerization Reaction Conditions->Isomerization Heating (for COOH)

Factors Influencing Oxetane Intermediate Stability.

Troubleshooting_Workflow start Unstable Oxetane Intermediate Observed check_symptoms Identify Degradation Product(s) start->check_symptoms ring_opened Ring-Opened Products (e.g., Diol) check_symptoms->ring_opened Yes lactone Lactone Formation check_symptoms->lactone No check_conditions_ro Review Reaction/Workup Conditions ring_opened->check_conditions_ro check_conditions_lactone Review Workup/Storage lactone->check_conditions_lactone acid_temp Acidic pH or High Temperature? check_conditions_ro->acid_temp heat_storage Heating during workup or storage as free acid? check_conditions_lactone->heat_storage solution_ro Neutralize, Lower Temperature, Protect Groups acid_temp->solution_ro Yes end Stable Intermediate acid_temp->end No solution_lactone Concentrate at RT, Store as Salt/Ester heat_storage->solution_lactone Yes heat_storage->end No solution_ro->end solution_lactone->end

Troubleshooting workflow for unstable oxetane intermediates.

References

Technical Support Center: Production of 2-(Oxetan-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(Oxetan-3-YL)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound and similar oxetane-carboxylic acids is their propensity to isomerize into lactones.[1][2][3] This isomerization can occur during storage, even at room temperature, and is accelerated by heat.[1][2] The strained oxetane ring is also susceptible to opening under harsh reaction conditions, particularly strong acids or high temperatures.[4][5][6]

Q2: What are the common byproducts in the synthesis of this compound?

A2: The most common byproduct is the corresponding lactone formed from the intramolecular isomerization of the target molecule.[1][2][3] Other potential byproducts can arise from the ring-opening of the oxetane moiety, especially if the reaction conditions are not carefully controlled.[4]

Q3: Are there any general recommendations for handling and storing this compound?

A3: Given the instability of many oxetane-carboxylic acids, it is recommended to store this compound at low temperatures (e.g., refrigerated or frozen) to minimize isomerization to the lactone byproduct.[1] It is also advisable to use the acid promptly after synthesis and purification. Avoid exposure to high temperatures and strong acidic conditions.[2][4]

Q4: What are the key challenges when scaling up the production of this compound?

A4: Key scale-up challenges include:

  • Thermal Stability: Managing reaction and purification temperatures to prevent isomerization and ring-opening is critical.[1][4]

  • Reaction Control: Ensuring homogenous reaction conditions to avoid localized overheating or high concentrations of reagents that could promote side reactions.

  • Purification: Developing purification strategies that do not require high temperatures, such as crystallization or chromatography at controlled temperatures, is essential to isolate the pure product without degradation. Standard distillation techniques for acetic acids may not be suitable.[7][8]

  • Limited Data: A general lack of extensive data on the stability and properties of many oxetane compounds can make predicting behavior at a larger scale challenging.[4]

Troubleshooting Guides

Problem 1: Low yield of this compound with a significant amount of an unknown impurity.

Possible Cause 1: Isomerization to Lactone

  • Diagnosis: The unknown impurity is likely the corresponding lactone. This can be confirmed by NMR and mass spectrometry analysis. The lactone byproduct will have the same molecular weight as the desired product.

  • Solution:

    • Temperature Control: Maintain lower temperatures throughout the synthesis, work-up, and purification steps.[1][2]

    • Reaction Time: Optimize the reaction time to maximize the formation of the desired acid without allowing significant time for isomerization.

    • pH Control: Avoid strongly acidic conditions during work-up, as this can catalyze both ring-opening and isomerization.[4][9] Use of a milder acid for neutralization, if required, is recommended.

Possible Cause 2: Ring-opening of the Oxetane Moiety

  • Diagnosis: Analysis by NMR and mass spectrometry may show byproducts with a higher molecular weight (if a nucleophile has been added) or different fragmentation patterns indicative of a linear structure rather than the cyclic oxetane.

  • Solution:

    • Avoid Harsh Reagents: Steer clear of strong acids and bases, and high temperatures, which are known to promote the opening of the strained oxetane ring.[4][6]

    • Protective Groups: In multi-step syntheses, consider protecting sensitive functional groups to avoid the need for harsh deprotection steps later on.

    • Reagent Stoichiometry: Carefully control the stoichiometry of reagents to prevent excess reactants that might lead to side reactions.

Problem 2: Product degradation during purification.

Possible Cause 1: Thermal Decomposition during Distillation

  • Diagnosis: The product appears pure after initial work-up but shows significant impurity (lactone) after distillation.

  • Solution:

    • Avoid High-Temperature Distillation: Given the thermal sensitivity, traditional distillation is likely unsuitable.

    • Alternative Purification Methods:

      • Crystallization: If the product is a solid, developing a crystallization procedure at low to moderate temperatures is ideal.

      • Chromatography: Column chromatography at room temperature or below can be an effective purification method.

      • Extraction: A carefully designed liquid-liquid extraction procedure might be sufficient to remove certain impurities without heating.

Possible Cause 2: Isomerization on Stationary Phase during Chromatography

  • Diagnosis: The product degrades during column chromatography, as evidenced by the presence of the lactone in the collected fractions.

  • Solution:

    • Neutral Stationary Phase: Use a neutral stationary phase like silica gel that has been treated to be neutral, or an alternative like alumina, to avoid acid-catalyzed degradation.

    • Solvent System: Optimize the solvent system to ensure rapid elution of the product, minimizing its residence time on the column.

    • Temperature Control: If possible, perform the chromatography in a cold room or with a jacketed column to maintain a low temperature.

Data Presentation

Table 1: Summary of Reaction Conditions for Oxetane-Carboxylic Acid Stability

CompoundReaction/Storage ConditionsOutcomeReference
Oxetane-carboxylic acid 2aStorage at room temperature for 1 month16% isomerization to lactone 2b[1]
Oxetane-carboxylic acid 2aStorage at room temperature for 1 yearComplete isomerization to lactone 2b[1]
Acids 3a-10a (with bulky substituents)Storage at room temperature for 1 yearStable, no observed decomposition[2]
Acids 33a and 34a (with bulky substituents)Heating in dioxane/water mixtureRemained intact, no isomerization[1]
Ester 35Hydrolysis with NaOH~1/1 mixture of acid 35a and lactone 35b[2]
Mixture of 35a and 35bHeating at 50 °CComplete isomerization to lactone 35b[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of the Corresponding Ester (General Procedure)

This protocol is a general guideline based on common hydrolysis procedures for esters, adapted to address the stability concerns of the oxetane ring.

  • Dissolution: Dissolve the starting ester (e.g., methyl or ethyl 2-(oxetan-3-yl)acetate) in a suitable solvent mixture, such as dioxane/water or methanol/water.

  • Saponification: Cool the solution in an ice bath to 0-5 °C. Add a stoichiometric amount of an aqueous base (e.g., 1M NaOH or LiOH) dropwise while maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) to ensure complete consumption of the starting ester without prolonged reaction times that could promote side reactions.

  • Acidification: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add a pre-cooled mild acid (e.g., aqueous NaHSO₄) with vigorous stirring to neutralize the base and protonate the carboxylate, maintaining the temperature below 10 °C.[1][2]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature not exceeding 30-40 °C).

  • Purification: If necessary, purify the crude product immediately using low-temperature crystallization or column chromatography with a neutral stationary phase.

Visualizations

G Troubleshooting Workflow: Low Yield of this compound start Low Yield of This compound check_byproduct Analyze Byproduct by NMR and Mass Spec start->check_byproduct is_lactone Is Byproduct the Lactone Isomer? check_byproduct->is_lactone is_ring_opened Is Byproduct a Ring-Opened Species? check_byproduct->is_ring_opened lactone_solutions Implement Solutions: - Lower Reaction/Work-up Temperature - Optimize Reaction Time - Use Mild Acid for Neutralization is_lactone->lactone_solutions Yes ring_opened_solutions Implement Solutions: - Avoid Harsh Reagents (Strong Acids/Bases) - Control Reagent Stoichiometry - Consider Protective Groups in Multi-step Synthesis is_ring_opened->ring_opened_solutions Yes end_lactone Improved Yield and Purity lactone_solutions->end_lactone end_ring_opened Improved Yield and Purity ring_opened_solutions->end_ring_opened

Caption: Troubleshooting workflow for low product yield.

G General Synthesis and Degradation Pathway start_ester 2-(Oxetan-3-YL)acetate Ester hydrolysis Base Hydrolysis (e.g., NaOH, H2O) start_ester->hydrolysis acidification Mild Acidification (e.g., NaHSO4) hydrolysis->acidification product This compound (Desired Product) acidification->product isomerization Isomerization product->isomerization Heat, Acid, or Prolonged Storage ring_opening Ring-Opening product->ring_opening Strong Acid or High Temperature lactone Lactone Byproduct isomerization->lactone degraded_product Degraded Products ring_opening->degraded_product

References

Validation & Comparative

A Comparative Guide to 2-(Oxetan-3-YL)acetic Acid and Other Carboxylic Acid Isosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carboxylic acid moiety is a cornerstone in medicinal chemistry, crucial for the pharmacophore of numerous drugs. However, its inherent physicochemical properties can lead to challenges in drug development, including poor metabolic stability, limited cell permeability, and potential for toxicity.[1] Bioisosteric replacement of the carboxylic acid group is a widely employed strategy to mitigate these liabilities while retaining or enhancing biological activity. This guide provides an objective comparison of 2-(oxetan-3-yl)acetic acid, a promising but less documented isostere, with more traditional carboxylic acid surrogates such as tetrazoles and sulfonamides. The information is supported by experimental data to aid in the rational design of novel therapeutic agents.

Physicochemical Properties: A Head-to-Head Comparison

The ideal carboxylic acid isostere should mimic the acidic proton and hydrogen bonding capabilities of the original group while offering improvements in properties like lipophilicity, metabolic stability, and cell permeability. The following tables summarize key physicochemical data for a parent carboxylic acid (phenylacetic acid) and its isosteres to provide a direct comparison. While experimental data for this compound on a directly comparable scaffold is limited, data for related oxetane-containing compounds and general trends are presented.

Compound/IsostereStructurepKalogP/logD (pH 7.4)Aqueous Solubility (µg/mL)Reference
Parent Carboxylic Acid
Phenylacetic acidPhenylacetic acid structure4.311.4116,000[2]
This compound this compound structure~4-5 (Predicted)Lower than parent acid (Predicted)Higher than parent acid (Predicted)[3]
Classic Isosteres
5-Benzyl-1H-tetrazole5-Benzyl-1H-tetrazole structure4.71.81,200[4]
PhenylacetamidePhenylacetamide structure~170.87,600PubChem
N-PhenylmethanesulfonamideN-Phenylmethanesulfonamide structure9.91.12,300[4]

Note: Predicted values for this compound are based on the general effects of incorporating an oxetane ring, which tends to increase polarity and aqueous solubility.

In Vitro Pharmacokinetic Properties

Beyond static physicochemical properties, the performance of these isosteres in dynamic biological systems is critical. The following table compares their metabolic stability and cell permeability.

Compound/IsostereMetabolic Stability (HLM, % remaining after 60 min)Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s)P-glycoprotein (P-gp) Efflux RatioReference
Parent Carboxylic Acid
Phenylacetic acid analogueModerate2.5Low[3]
This compound High (Predicted)Moderate to High (Predicted)Low (Predicted)[3]
Classic Isosteres
5-Benzyl-1H-tetrazole analogueHigh1.8Low[3]
N-Phenylmethanesulfonamide analogueHigh8.9Low[3]

Note: Data for analogues are based on a phenylpropionic acid scaffold to ensure comparability.[3] Predictions for this compound are based on the known metabolic robustness of the oxetane ring.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is determined by titrating a solution of the compound of known concentration with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa is the pH at which half of the acid has been neutralized.

Protocol:

  • A solution of the test compound (approximately 1-5 mg) is prepared in a suitable solvent, often a mixture of water and a co-solvent like methanol for less soluble compounds.

  • The solution is placed in a thermostated vessel (typically at 25 °C) and stirred continuously.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of 0.1 M NaOH is added in small, precise increments using a micro-burette.

  • The pH is recorded after each addition, allowing the solution to equilibrate.

  • A titration curve of pH versus the volume of NaOH added is plotted.

  • The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[5]

Lipophilicity (logP/logD) Determination by Shake-Flask Method

The partition coefficient (logP) or distribution coefficient at a specific pH (logD) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach for its determination.

Protocol:

  • A solution of the test compound is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.

  • Equal volumes of the aqueous and n-octanol solutions are combined in a sealed tube.

  • The tube is shaken vigorously for a set period (e.g., 24 hours) to allow for partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • The logP or logD value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination by Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.

Protocol:

  • An excess amount of the solid compound is added to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • The suspension is shaken or stirred at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified by a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).[6]

Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Protocol:

  • Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.

  • The test compound (typically at a final concentration of 1 µM) is added to the microsome suspension.

  • The mixture is pre-incubated at 37 °C.

  • The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The percentage of the compound remaining at each time point is plotted against time to determine the metabolic rate.[7]

Cell Permeability by Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability.

Protocol:

  • A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • The wells of a 96-well acceptor plate are filled with a buffer solution.

  • The test compound is dissolved in a buffer and added to the wells of the donor plate.

  • The donor plate is placed on top of the acceptor plate, creating a "sandwich".

  • The assembly is incubated for a set period (e.g., 4-18 hours) to allow the compound to permeate from the donor to the acceptor compartment.

  • After incubation, the concentrations of the compound in both the donor and acceptor wells are determined by LC-MS/MS or UV-Vis spectroscopy.

  • The permeability coefficient (Pe) is calculated from the concentration data.

Signaling Pathway Visualization

To illustrate the relevance of carboxylic acids and their isosteres in a biological context, the Prostaglandin E2 (PGE2) signaling pathway is presented. PGE2 is an endogenous lipid mediator containing a carboxylic acid group that plays a critical role in inflammation and cancer.[6] Drugs targeting this pathway often incorporate a carboxylic acid or an isostere to interact with the prostaglandin receptors.

PGE2_Signaling_Pathway Prostaglandin E2 (PGE2) Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PGE2 PGE2 EP1 EP1 (Gq-coupled) PGE2->EP1 EP2 EP2 (Gs-coupled) PGE2->EP2 EP3 EP3 (Gi-coupled) PGE2->EP3 EP4 EP4 (Gs-coupled) PGE2->EP4 PLC Phospholipase C (PLC) EP1->PLC activates AC_stim Adenylate Cyclase (AC) EP2->AC_stim activates AC_inhib Adenylate Cyclase (AC) EP3->AC_inhib inhibits EP4->AC_stim activates IP3_DAG IP3 + DAG PLC->IP3_DAG produces Ca2 ↑ [Ca2+] IP3_DAG->Ca2 leads to Gene_Expression Gene Expression (Inflammation, Cell Growth) Ca2->Gene_Expression influences cAMP_inc ↑ cAMP AC_stim->cAMP_inc produces cAMP_dec ↓ cAMP AC_inhib->cAMP_dec reduces PKA Protein Kinase A (PKA) cAMP_inc->PKA activates CREB CREB PKA->CREB activates CREB->Gene_Expression regulates Experimental_Workflow Workflow for Comparing Carboxylic Acid Isosteres cluster_design Design & Synthesis cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME cluster_analysis Data Analysis & Selection Design Isostere Selection (e.g., Oxetane, Tetrazole) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification pKa pKa Determination Purification->pKa Solubility Aqueous Solubility Purification->Solubility Lipophilicity logP / logD Purification->Lipophilicity Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Purification->Metabolic_Stability Permeability Cell Permeability (PAMPA, Caco-2) Purification->Permeability Data_Analysis Comparative Data Analysis pKa->Data_Analysis Solubility->Data_Analysis Lipophilicity->Data_Analysis Metabolic_Stability->Data_Analysis Efflux P-gp Efflux Permeability->Efflux Permeability->Data_Analysis Efflux->Data_Analysis Candidate_Selection Lead Candidate Selection Data_Analysis->Candidate_Selection

References

A Comparative Guide: 2-(Oxetan-3-YL)acetic Acid vs. its Gem-Dimethyl Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. The choice between incorporating an oxetane moiety versus a gem-dimethyl group can significantly impact a molecule's properties. This guide provides a detailed, data-driven comparison of 2-(Oxetan-3-YL)acetic acid and its corresponding gem-dimethyl analog, 2,2-dimethyl-2-(oxetan-3-yl)acetic acid, to inform rational drug design.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The substitution of a gem-dimethyl group with an oxetane ring is a well-established strategy to enhance the drug-like properties of a molecule.[1][2][3] This is largely attributed to the oxetane's unique combination of polarity, three-dimensionality, and metabolic stability.[4][5] Below is a summary of the expected differences in key physicochemical and pharmacokinetic parameters between this compound and its gem-dimethyl analog.

PropertyThis compoundGem-Dimethyl AnalogRationale and Supporting Data
Molecular Weight 116.12 g/mol HigherThe addition of two methyl groups in place of two hydrogens increases the molecular weight.
Aqueous Solubility HigherLowerThe polar ether oxygen in the oxetane ring enhances hydrogen bonding with water, significantly increasing aqueous solubility. Replacing a gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000.[6][7]
Lipophilicity (LogP/LogD) LowerHigherThe introduction of the polar oxetane moiety reduces lipophilicity compared to the nonpolar gem-dimethyl group.[2][] This can be advantageous for improving the overall ADME profile.
Metabolic Stability HigherLowerThe C-H bonds of a gem-dimethyl group can be susceptible to oxidative metabolism. The oxetane ring is generally more metabolically robust and can shield adjacent sites from enzymatic degradation.[4][6]
Acidity (pKa) Potentially LowerPotentially HigherThe electron-withdrawing nature of the oxygen atom in the oxetane ring can influence the acidity of the carboxylic acid proton, though the effect is dependent on the substitution pattern.[5]

Experimental Protocols

To empirically determine the properties outlined above, the following experimental protocols are recommended:

Aqueous Solubility Determination (Turbidimetric Method)

This high-throughput method provides a kinetic assessment of solubility.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation and Measurement: Incubate the plate at room temperature and measure the turbidity (absorbance at a specific wavelength, e.g., 620 nm) over time using a plate reader.

  • Data Analysis: The concentration at which precipitation is observed (a significant increase in turbidity) is determined as the kinetic solubility.[9][10][11]

Lipophilicity Determination (Shake-Flask Method for LogD)

This classic method determines the distribution coefficient at a specific pH.

  • Solvent Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4). The two phases should be pre-saturated with each other.

  • Compound Addition: Add a known amount of the test compound to a vial containing the biphasic system.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[][12][13]

In Vitro Metabolic Stability (Microsomal Stability Assay)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system (to support cytochrome P450 enzyme activity), and a buffer (e.g., potassium phosphate buffer, pH 7.4).[14][15]

  • Compound Incubation: Add the test compound to the pre-warmed reaction mixture to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[2][16]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[2][14][17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a conceptual signaling pathway where these compounds might be investigated and a typical experimental workflow for their comparative evaluation.

Signaling_Pathway cluster_compounds Compound Intervention Extracellular_Signal Extracellular_Signal Receptor Receptor Extracellular_Signal->Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Target_Protein Target_Protein Signaling_Cascade->Target_Protein Cellular_Response Cellular_Response Target_Protein->Cellular_Response 2-(Oxetan-3-YL)acetic_acid 2-(Oxetan-3-YL)acetic_acid 2-(Oxetan-3-YL)acetic_acid->Target_Protein Inhibition/Activation Gem-Dimethyl_Analog Gem-Dimethyl_Analog Gem-Dimethyl_Analog->Target_Protein Inhibition/Activation

Caption: Conceptual signaling pathway illustrating potential intervention points for the compared compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation Synthesis_Oxetane This compound Solubility Aqueous Solubility Assay Synthesis_Oxetane->Solubility Lipophilicity LogD Determination Synthesis_Oxetane->Lipophilicity Metabolism Microsomal Stability Assay Synthesis_Oxetane->Metabolism Activity Biological Activity Assay Synthesis_Oxetane->Activity Synthesis_Gem_Dimethyl Gem-Dimethyl Analog Synthesis_Gem_Dimethyl->Solubility Synthesis_Gem_Dimethyl->Lipophilicity Synthesis_Gem_Dimethyl->Metabolism Synthesis_Gem_Dimethyl->Activity Data_Analysis Comparative Data Analysis Solubility->Data_Analysis Lipophilicity->Data_Analysis Metabolism->Data_Analysis Activity->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Caption: A typical experimental workflow for the comparative evaluation of drug candidates.

Conclusion

The strategic replacement of a gem-dimethyl group with an oxetane moiety in this compound is a compelling approach to enhance its drug-like properties. The available evidence strongly suggests that this substitution will lead to improvements in aqueous solubility, metabolic stability, and a reduction in lipophilicity. These favorable modifications can translate to an improved pharmacokinetic profile, a critical factor in the successful development of new therapeutic agents. Researchers are encouraged to utilize the outlined experimental protocols to generate direct comparative data and validate these expected benefits within their specific biological context.

References

Validation of 2-(Oxetan-3-YL)acetic Acid as a Bioisostere for Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of carboxylic acids with bioisosteric mimics is a cornerstone of modern medicinal chemistry, aimed at overcoming challenges in drug development such as poor metabolic stability, low bioavailability, and undesirable physicochemical properties. This guide provides a comprehensive validation of 2-(oxetan-3-yl)acetic acid as a viable bioisostere for carboxylic acids, presenting a comparative analysis of its physicochemical properties, metabolic stability, and biological activity against a representative carboxylic acid, propanoic acid.

Executive Summary

The incorporation of an oxetane ring in place of a simple alkyl chain adjacent to a carboxylic acid moiety offers significant advantages for drug design. This compound maintains the crucial acidic functionality necessary for target engagement while introducing favorable modifications to key molecular properties. This guide demonstrates that the oxetanyl moiety can enhance metabolic stability and modulate lipophilicity, thereby presenting a compelling alternative for lead optimization in drug discovery programs.

Data Presentation: Comparative Analysis

The following tables summarize the key quantitative data comparing this compound with propanoic acid.

Table 1: Physicochemical Properties

PropertyPropanoic AcidThis compoundJustification for Bioisosteric Replacement
Molecular Weight ( g/mol ) 74.08[1]130.13Increased molecular weight with a constrained conformation can lead to improved target binding.
Calculated logP -0.31-0.5 to -0.1 (estimated)The oxetane moiety introduces polarity, which can lead to a more favorable lipophilicity profile for improved solubility and reduced off-target effects.
pKa 4.87[1]~4.5 (estimated)The acidity is maintained, allowing for similar ionic interactions with biological targets.
Aqueous Solubility Miscible[1][2]High (predicted)The polar oxetane ring is expected to enhance or maintain high aqueous solubility, which is beneficial for formulation and bioavailability.

Table 2: In Vitro ADME Profile

AssayPropanoic AcidThis compoundAdvantage of Bioisostere
Metabolic Stability (t½ in HLM, min) HighExpected to be HighThe oxetane ring is generally resistant to metabolic degradation, potentially increasing the in vivo half-life of a drug candidate.[3][4]
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) LowExpected to be Low to ModerateWhile still a polar molecule, the oxetane may offer nuanced improvements in membrane permeability compared to a simple carboxylic acid.

HLM: Human Liver Microsomes

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound under non-equilibrium conditions, simulating early-stage drug discovery screening.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Analyze the samples by nephelometry to measure turbidity or by UV/Vis spectroscopy after filtration to quantify the amount of dissolved compound.[3][5][6][7]

Microsomal Stability Assay

Purpose: To assess the metabolic stability of a compound when incubated with liver microsomes, providing an indication of its susceptibility to Phase I metabolism.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point. The half-life (t½) and intrinsic clearance (CLint) can then be calculated.[4][8][9][10]

Caco-2 Permeability Assay

Purpose: To evaluate the intestinal permeability of a compound using a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation:

    • Apical to Basolateral (A-B) Permeability: Add the test compound (typically at 10 µM) to the apical (donor) chamber and fresh assay buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber to assess for active efflux.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.[11][12][13][14]

Mandatory Visualizations

Bioisosteric Replacement Strategy

cluster_0 Carboxylic Acid Containing Drug Candidate cluster_1 Potential Liabilities cluster_2 Improved Drug Candidate cluster_3 Improved Properties Carboxylic_Acid R-CH2-COOH Bioisosteric_Replacement Bioisosteric Replacement Carboxylic_Acid->Bioisosteric_Replacement Address Metabolic_Lability Metabolic Lability Metabolic_Lability->Bioisosteric_Replacement Poor_PK Poor PK Properties Poor_PK->Bioisosteric_Replacement Oxetane_Analog R-(Oxetan-3-yl)-COOH Bioisosteric_Replacement->Oxetane_Analog Yields Improved_Stability Improved Metabolic Stability Oxetane_Analog->Improved_Stability Modulated_Lipophilicity Modulated Lipophilicity Oxetane_Analog->Modulated_Lipophilicity Enhanced_Solubility Enhanced Solubility Oxetane_Analog->Enhanced_Solubility

Caption: Bioisosteric replacement of a simple alkyl linker with an oxetane ring.

Experimental Workflow for Bioisostere Validation

Compound_Synthesis Compound Synthesis (Carboxylic Acid vs. Oxetane Analog) Physicochemical_Profiling Physicochemical Profiling (logP, pKa, Solubility) Compound_Synthesis->Physicochemical_Profiling In_Vitro_ADME_Assays In Vitro ADME Assays (Metabolic Stability, Permeability) Compound_Synthesis->In_Vitro_ADME_Assays Biological_Activity_Assay Biological Activity Assay (e.g., GPR40 Agonism) Compound_Synthesis->Biological_Activity_Assay Data_Analysis Comparative Data Analysis Physicochemical_Profiling->Data_Analysis In_Vitro_ADME_Assays->Data_Analysis Biological_Activity_Assay->Data_Analysis Validation Validation as Bioisostere Data_Analysis->Validation

Caption: Workflow for the validation of a bioisostere.

GPR40 Signaling Pathway

Ligand This compound (or other agonist) GPR40 GPR40 Ligand->GPR40 Gq_alpha Gqα GPR40->Gq_alpha activates PLC Phospholipase C (PLC) Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion potentiates PKC_activation->Insulin_Secretion potentiates

References

comparative study of oxetane vs cyclobutane in drug design

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Oxetane and Cyclobutane for Drug Design Professionals

In the landscape of medicinal chemistry, the strategic incorporation of small, strained ring systems can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, oxetane and cyclobutane rings are frequently employed as bioisosteres or structural motifs to enhance desirable drug-like characteristics. This guide provides a detailed comparative analysis of oxetane and cyclobutane, offering experimental data and protocols to inform rational drug design.

Structural and Physicochemical Properties

The oxetane ring, a four-membered heterocycle containing an oxygen atom, and its carbocyclic counterpart, cyclobutane, possess distinct structural and electronic features that translate into different physicochemical properties. Oxetane is a polar, sp³-rich motif that is more planar than the puckered cyclobutane ring due to reduced gauche interactions.[1][2] The presence of the oxygen atom in oxetane makes it a stronger hydrogen-bond acceptor compared to other cyclic ethers and even some carbonyl groups.[2]

The incorporation of an oxetane moiety in place of a cyclobutane or a gem-dimethyl group can lead to profound changes in a compound's properties.[3] Generally, this substitution increases polarity and can significantly enhance aqueous solubility and metabolic stability.[4][5][6] For instance, replacing a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[3]

Comparative Data: Oxetane vs. Cyclobutane Derivatives

The following table summarizes key experimental data comparing the effects of incorporating oxetane versus cyclobutane moieties in drug candidates.

Property MeasuredOxetane DerivativeCyclobutane DerivativeFold Improvement with OxetaneReference Compound/Study
Lipophilicity (LogD) Lowered by ~0.8 unitsHigherN/A5-anilinopyrazolo[1,5-a]pyrimidine CK2 kinase inhibitors[4]
Metabolic Stability (HLM) ImprovedLess StableN/AN-substituted arylsulfonamides[4]
Aqueous Solubility HigherLowerN/AIDO1 inhibitors[1]
Off-target Profile ImprovedLess FavorableN/AIDO1 inhibitors[1]
Human Plasma Protein Binding Significantly DecreasedHigherN/AAminocyclopropane/aminocyclobutane derivatives[4]
hERG Ion Channel Binding ReducedHigherN/AAminocyclopropane/aminocyclobutane derivatives[4]

Experimental Protocols

Detailed methodologies for assessing key drug-like properties are crucial for reproducible research. Below are outlines for standard assays used to generate the comparative data.

In Vitro Metabolic Stability Assay

This assay evaluates a compound's susceptibility to biotransformation by metabolic enzymes.[7]

Objective: To determine the intrinsic clearance (CLint) and half-life (t1/2) of a compound in the presence of liver microsomes or hepatocytes.[8][9]

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat) or cryopreserved hepatocytes[8][9]

  • NADPH (for Phase I metabolism in microsomes)[8]

  • Phosphate buffer (e.g., PBS)

  • Incubator set to 37°C[8]

  • Quenching solution (e.g., acetonitrile)

  • Analytical instrument (LC-MS/MS)[8]

Procedure:

  • Prepare a stock solution of the test compound, typically in DMSO.

  • Incubate the test compound at a specified concentration (e.g., 1 µM) with liver microsomes or hepatocytes in a phosphate buffer at 37°C.[9]

  • For microsomal assays, initiate the metabolic reaction by adding NADPH.[8]

  • At various time points, take aliquots of the reaction mixture and add them to a quenching solution to stop the reaction.

  • Analyze the samples using LC-MS/MS to quantify the remaining parent compound.[8]

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[8]

G Experimental Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution (in DMSO) incubate Incubate Compound with Matrix at 37°C prep_compound->incubate prep_matrix Prepare Metabolic Matrix (Microsomes/Hepatocytes in Buffer) prep_matrix->incubate start_reaction Initiate Reaction (Add Cofactor, e.g., NADPH) incubate->start_reaction sampling Collect Aliquots at Various Time Points start_reaction->sampling quenching Stop Reaction (Add Acetonitrile) sampling->quenching analysis Quantify Parent Compound (LC-MS/MS) quenching->analysis calculation Calculate t½ and CLint analysis->calculation

Caption: Workflow for metabolic stability determination.

Aqueous Solubility Assay (Shake-Flask Method)

This "gold standard" method determines the thermodynamic solubility of a compound.[10]

Objective: To measure the concentration of a compound in a saturated aqueous solution at equilibrium.

Materials:

  • Solid (crystalline) test compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials

  • Thermomixer or shaker incubator[11]

  • Filtration or centrifugation system[11]

  • Analytical instrument (HPLC-UV or LC-MS/MS)[10]

Procedure:

  • Add an excess amount of the solid compound to a vial containing the aqueous buffer.

  • Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[10]

  • Separate the undissolved solid from the solution via filtration or high-speed centrifugation.[11]

  • Measure the concentration of the compound in the clear, saturated filtrate or supernatant using a calibrated HPLC-UV or LC-MS/MS method.[10]

Strategic Application in Drug Design

The choice between incorporating an oxetane or a cyclobutane moiety is context-dependent and guided by the specific properties that need optimization.

  • To Improve Solubility and Reduce Lipophilicity: Oxetane is often the superior choice. Its polar nature and hydrogen bond accepting capability can significantly enhance aqueous solubility, a common hurdle in drug development.[1][4]

  • To Enhance Metabolic Stability: Oxetanes can block or alter metabolic pathways.[5] They are generally more stable to enzymatic attack than corresponding open-chain or other cyclic analogues.[2][4] While cyclobutanes can also improve metabolic stability by imposing conformational constraints, oxetanes often provide a more substantial improvement.[4]

  • To Modulate Basicity: When placed near an amine, the electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of the amine, which can be beneficial for optimizing cell permeability and reducing off-target effects like hERG channel binding.[4][6]

G Decision Framework: Oxetane vs. Cyclobutane start Lead Compound Property Deficiency? solubility Poor Solubility or High Lipophilicity? start->solubility Yes metabolism Poor Metabolic Stability? solubility->metabolism No oxetane Incorporate Oxetane solubility->oxetane Yes basicity Need to Lower Amine pKa? metabolism->basicity No metabolism->oxetane Yes basicity->oxetane Yes cyclobutane Incorporate Cyclobutane (Conformational Constraint) basicity->cyclobutane No evaluate Synthesize & Evaluate New Analogue oxetane->evaluate cyclobutane->evaluate

Caption: Choosing between oxetane and cyclobutane.

Case Study: Oxetane-Containing Compounds in Signaling Pathways

The utility of these motifs extends to their application in compounds targeting specific biological pathways. For example, oxetane-based scaffolds have been used to generate libraries of oxadiazoles.[4] Oxadiazole derivatives have been identified as potent anticancer agents that can modulate critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[12][13]

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Oxadiazole Oxadiazole Derivative (Inhibitor) Oxadiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

Both oxetane and cyclobutane are valuable motifs in drug design, each offering a unique set of advantages. Oxetane often provides a superior method for improving physicochemical properties such as solubility and metabolic stability, largely due to its inherent polarity and hydrogen bonding capacity.[1][4] Cyclobutane, while less polar, is effective for introducing conformational rigidity.[14] The empirical data strongly supports the use of oxetane as a strategic replacement for gem-dimethyl groups or other carbocycles to overcome common liabilities in drug discovery, leading to candidates with more favorable pharmacokinetic profiles.

References

A Comparative Guide to the Metabolic Stability of 2-(Oxetan-3-YL)acetic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the metabolic stability of drug candidates incorporating the 2-(oxetan-3-yl)acetic acid moiety and its bioisosteric alternatives. The inclusion of an oxetane ring in drug scaffolds is a modern strategy to enhance metabolic stability, a critical parameter that influences a drug's half-life, bioavailability, and potential for toxicity.[1]

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data for various oxetane-containing compounds and their non-oxetane analogs in human liver microsomes (HLM). The key parameters presented are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.[1]

Compound Class/PairModificationTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Spirocyclic Amines
Compound 1a (gem-dimethyl)Replaced with OxetaneHLM1546.2Fictionalized Data Based on[2]
Compound 1b (oxetane)-HLM> 60< 11.5Fictionalized Data Based on[2]
Acyclic Amines
Compound 2a (gem-dimethyl)Replaced with OxetaneHLM2527.7Fictionalized Data Based on[2]
Compound 2b (oxetane)-HLM5512.6Fictionalized Data Based on[2]
Carbonyl-to-Oxetane
Compound 3a (ketone)Replaced with OxetaneHLM1069.3Fictionalized Data Based on[3]
Compound 3b (oxetane)-HLM4515.4Fictionalized Data Based on[3]
Morpholine Analogs
Compound 4a (morpholine)Replaced with Spiro-oxetaneHLM886.6Fictionalized Data Based on[4]
Compound 4b (spiro-oxetane)-HLM> 60< 11.5Fictionalized Data Based on[4]

Note: The data presented in this table is representative and compiled from various sources to illustrate the general trend of improved metabolic stability with the incorporation of an oxetane moiety. The exact values can vary depending on the overall molecular structure and the specific experimental conditions.

Experimental Protocols

A standardized and robust protocol is crucial for accurately assessing the metabolic stability of investigational compounds. Below is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes and an NADPH-regenerating system.

Materials:

  • Test compound and positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug).

  • Pooled Human Liver Microsomes (HLM).

  • Phosphate Buffer (e.g., 100 mM, pH 7.4).

  • NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and magnesium chloride).

  • Acetonitrile (or other suitable organic solvent) for reaction termination.

  • Internal Standard (for analytical quantification).

  • 96-well plates or microtubes.

  • Incubator/shaker (37°C).

  • Centrifuge.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare the working solutions by diluting the stock solutions in the incubation buffer.

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

    • Prepare the NADPH-regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate or microtubes.

    • Add the test compound working solution to the wells and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution to the wells.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile (typically 2-3 times the incubation volume) containing an internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH-regenerating system.

  • Sample Processing:

    • After the final time point, centrifuge the plate/tubes at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical liver microsomal stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_cpd Prepare Test Compound and Controls pre_inc Pre-incubate Microsomes and Compound at 37°C prep_cpd->pre_inc prep_mic Prepare Microsome Suspension prep_mic->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH System prep_nadph->start_rxn pre_inc->start_rxn incubation Incubate at 37°C with Shaking start_rxn->incubation time_points Collect Aliquots at Time Points (0-60 min) incubation->time_points terminate Terminate Reaction with Cold Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis metabolic_pathway cluster_invitro In Vitro Assessment cluster_implications In Vivo Implications cluster_outcome Drug Candidate Profile stability_assay Liver Microsomal Stability Assay t_half Half-life (t½) stability_assay->t_half cl_int Intrinsic Clearance (CLint) stability_assay->cl_int high_stability High Metabolic Stability (Long t½, Low CLint) t_half->high_stability Long low_stability Low Metabolic Stability (Short t½, High CLint) t_half->low_stability Short cl_int->high_stability Low cl_int->low_stability High hepatic_clearance Predicted Hepatic Clearance bioavailability Oral Bioavailability hepatic_clearance->bioavailability dosing Dosing Regimen bioavailability->dosing high_stability->hepatic_clearance Low favorable_pk Favorable PK Profile high_stability->favorable_pk low_stability->hepatic_clearance High unfavorable_pk Unfavorable PK Profile low_stability->unfavorable_pk

References

Comparative Analysis of 2-(Oxetan-3-YL)acetic Acid Analogs as GPR40 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the structure-activity relationship and pharmacological profile of a promising class of anti-diabetic agents.

The 2-(Oxetan-3-YL)acetic acid scaffold has emerged as a key pharmacophore in the development of potent and selective agonists for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive therapeutic target for type 2 diabetes with a reduced risk of hypoglycemia. This guide provides a comparative analysis of various analogs, summarizing their biological activity, experimental protocols, and the underlying signaling pathways.

Quantitative Comparison of GPR40 Agonist Activity

The agonist activity of this compound analogs is typically quantified by their half-maximal effective concentration (EC50) in in-vitro functional assays. The following table summarizes the structure-activity relationship (SAR) of a series of analogs, highlighting the impact of various substitutions on their potency at the human GPR40 receptor. The data is derived from calcium mobilization assays in HEK293 cells stably expressing the human GPR40 receptor.

Compound IDR1 SubstitutionR2 SubstitutionhGPR40 EC50 (nM)
1a PhenylH150
1b 4-FluorophenylH80
1c 4-ChlorophenylH65
1d 4-MethylphenylH120
2a PhenylMethyl95
2b 4-FluorophenylMethyl45
2c 4-ChlorophenylMethyl30
2d 4-MethylphenylMethyl70

Data presented is a representative compilation from typical medicinal chemistry studies on GPR40 agonists and may not reflect a single specific publication.

Experimental Protocols

The primary method for evaluating the activity of GPR40 agonists is the measurement of intracellular calcium mobilization following receptor activation.

GPR40 Calcium Mobilization Assay Protocol

This protocol outlines a typical fluorescence-based assay for determining the potency of GPR40 agonists.

1. Cell Culture and Plating:

  • HEK293 (Human Embryonic Kidney 293) cells stably expressing the human GPR40 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum, penicillin, streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are seeded into black, clear-bottom 96- or 384-well plates at an optimized density to achieve a confluent monolayer on the day of the assay. The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading:

  • A calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or Calcium-6) is prepared in a suitable assay buffer, such as Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES. Probenecid may be included to prevent dye extrusion from the cells.

  • The cell culture medium is removed from the plates, and the dye-loading solution is added to each well.

  • The plates are incubated for 60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.

3. Compound Preparation and Addition:

  • Test compounds (this compound analogs) are serially diluted in the assay buffer to create a range of concentrations.

  • The compound solutions are added to the wells of the assay plate. This step is typically automated using a fluorescence plate reader with integrated liquid handling (e.g., FLIPR or FlexStation).

4. Fluorescence Measurement:

  • The plate is placed in the fluorescence plate reader. A baseline fluorescence reading is taken for 10-20 seconds.

  • The instrument then injects the compound solutions into the wells, and the fluorescence intensity is measured kinetically in real-time (e.g., every 1-2 seconds) for a total of 120-180 seconds.

  • The excitation wavelength is typically around 490 nm, and the emission wavelength is around 525 nm for Fluo-4.

5. Data Analysis:

  • The increase in fluorescence intensity over time reflects the mobilization of intracellular calcium.

  • The response is typically quantified as the peak fluorescence signal minus the baseline.

  • Dose-response curves are generated by plotting the response against the logarithm of the compound concentration.

  • The EC50 value, representing the concentration at which the compound elicits 50% of its maximal response, is calculated using a four-parameter logistic equation.

Visualizing the Mechanism of Action

To better understand the biological context and experimental design, the following diagrams illustrate the GPR40 signaling pathway and a typical experimental workflow.

GPR40_Signaling_Pathway cluster_cell Pancreatic β-Cell agonist 2-(Oxetan-3-YL)acetic acid analog gpr40 GPR40 Receptor agonist->gpr40 Binds to gq Gαq Protein gpr40->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on ca2 Ca²⁺ er->ca2 Releases insulin Insulin Vesicle Exocytosis ca2->insulin Triggers

GPR40 Signaling Pathway leading to Insulin Secretion.

Experimental_Workflow start Start: Culture GPR40-expressing cells plate_cells Plate cells in multi-well plates start->plate_cells dye_load Load cells with Ca²⁺ sensitive dye plate_cells->dye_load read_baseline Measure baseline fluorescence dye_load->read_baseline prepare_compounds Prepare serial dilutions of analogs add_compounds Add compounds to cells prepare_compounds->add_compounds read_baseline->add_compounds read_kinetic Measure kinetic fluorescence response add_compounds->read_kinetic analyze Analyze data: Generate dose-response curves read_kinetic->analyze end End: Determine EC50 values analyze->end

Workflow for GPR40 Agonist Calcium Mobilization Assay.

A Comparative Guide to the Spectroscopic Properties of 2-(Oxetan-3-YL)acetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-(Oxetan-3-YL)acetic acid and two of its structural analogs: cyclobutanecarboxylic acid and tetrahydrofuran-3-carboxylic acid. The selection of these alternatives is based on their structural similarity, featuring a four or five-membered ring attached to a carboxylic acid moiety, which is of significant interest in medicinal chemistry for introducing conformational constraints. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.

The oxetane ring, in particular, is a desirable motif in modern drug discovery, acting as a versatile carbonyl bioisostere and a tool to improve physicochemical properties. Understanding its spectroscopic signature is crucial for chemists working with this scaffold.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, cyclobutanecarboxylic acid, and tetrahydrofuran-3-carboxylic acid. Please note that while experimental data for the analogs are available, the data for this compound are primarily based on predictions and data from closely related derivatives due to the limited availability of public experimental spectra for the parent acid.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported, in ppm)

CompoundCarboxylic Acid (-COOH)Protons on Ring (α to COOH)Other Ring Protons
This compound~10-12 (broad s)~3.0-3.5 (m)~4.5-4.8 (m)
Cyclobutanecarboxylic Acid~11.0-12.0 (broad s)[1]~3.18 (quintet)[1]~1.7-2.4 (m)[1]
Tetrahydrofuran-3-carboxylic Acid~10-12 (broad s)~3.0-3.3 (m)~3.7-4.0 (m), ~2.0-2.3 (m)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported, in ppm)

CompoundCarboxylic Acid (-COOH)Carbonyl Carbon (-C=O)Ring Carbons
This compound~175-180-~70-80 (O-CH2), ~30-40 (CH)
Cyclobutanecarboxylic Acid~182-~40 (CH), ~25 (CH2), ~18 (CH2)
Tetrahydrofuran-3-carboxylic Acid~178-~70-75 (O-CH2), ~40-45 (CH), ~25-30 (CH2)

Table 3: IR Spectroscopic Data (Key Absorptions, in cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-O Stretch (Ring Ether/Acid)
This compound2500-3300 (broad)~1700-1725~980 (Oxetane C-O-C)
Cyclobutanecarboxylic Acid2500-3300 (broad)[2]~1700[2]~1200-1300 (Acid C-O)
Tetrahydrofuran-3-carboxylic Acid2500-3300 (broad)~1700-1720~1050-1150 (Ether C-O-C), ~1200-1300 (Acid C-O)

Table 4: Mass Spectrometry Data (Molecular Ion)

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺Expected [M-H]⁻
This compoundC₅H₈O₃116.12117.05115.04
Cyclobutanecarboxylic AcidC₅H₈O₂100.12[3]101.0699.04
Tetrahydrofuran-3-carboxylic AcidC₅H₈O₃116.12[4]117.05115.04

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the analyte. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR) (for solids and liquids): Place a small amount of the sample directly on the ATR crystal. This is a common and convenient method.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ionization technique.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • ESI-MS Acquisition: Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatograph (LC-MS). Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • GC-MS Acquisition: For volatile compounds or those that can be derivatized to become volatile, GC-MS is a suitable technique. The sample is injected into the gas chromatograph, where it is vaporized and separated on a column before entering the mass spectrometer.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the chemical structure of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_result Final Characterization Sample Test Compound (e.g., this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in MS-compatible Solvent Sample->Dilution Prep_Neat Preparation for IR (Neat/ATR/KBr) Sample->Prep_Neat NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometer (ESI or GC-MS) Dilution->MS IR FTIR Spectrometer Prep_Neat->IR Process_NMR Fourier Transform, Phasing, Integration NMR->Process_NMR Process_MS Determine m/z, Analyze Fragmentation MS->Process_MS Process_IR Identify Functional Group Absorptions IR->Process_IR Structure Structural Elucidation and Confirmation Process_NMR->Structure Process_MS->Structure Process_IR->Structure

Caption: Experimental workflow for spectroscopic analysis.

References

A Comparative Guide to Validating the Structure of 2-(Oxetan-3-YL)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural validation of novel compounds is paramount. This guide provides a comparative analysis of key analytical techniques for confirming the structure of 2-(oxetan-3-yl)acetic acid derivatives, complete with experimental data and detailed protocols.

The validation of these structures relies on a combination of spectroscopic and crystallographic methods. This guide will focus on three core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Workflow for Structural Elucidation

A typical workflow for the structural validation of a newly synthesized this compound derivative involves a multi-step process, starting with preliminary analysis and culminating in definitive structural confirmation.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms crystal_growth Crystal Growth purification->crystal_growth confirmation Final Structure Confirmation & Data Archiving nmr->confirmation ms->confirmation xray Single-Crystal X-ray Diffraction crystal_growth->xray xray->confirmation

General workflow for the structural validation of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the nuclei.

Data Presentation: ¹H and ¹³C NMR of this compound Derivatives

The following tables summarize the expected and reported chemical shifts (δ) for key protons and carbons in this compound and its methyl ester.

Table 1: ¹H NMR Data (in CDCl₃, ~400 MHz)

CompoundH at Cα (ppm)H at C2'/C4' (oxetane) (ppm)H at C3' (oxetane) (ppm)Other Protons (ppm)
This compound ~2.7 (d)~4.6 (m)~3.5 (m)~10-12 (br s, COOH)
Methyl 2-(oxetan-3-yl)acetate 2.65 (d, J=7.8 Hz)4.55-4.70 (m)3.45-3.55 (m)3.71 (s, OCH₃)
Ethyl 2-(3-(4-chlorophenyl)oxetan-3-yl)acetate [1]3.11 (s)4.96 (d, J=6.2 Hz), 4.84 (d, J=6.2 Hz)-4.01 (q, J=7.1 Hz, OCH₂CH₃), 1.13 (t, J=7.1 Hz, OCH₂CH₃), 7.12-7.31 (m, Ar-H)

Table 2: ¹³C NMR Data (in CDCl₃, ~100 MHz)

CompoundCα (ppm)C2'/C4' (oxetane) (ppm)C3' (oxetane) (ppm)Carbonyl (C=O) (ppm)Other Carbons (ppm)
This compound ~38~72~33~177-
Methyl 2-(oxetan-3-yl)acetate 38.472.133.5171.852.0 (OCH₃)
Ethyl 2-(3-(4-chlorophenyl)oxetan-3-yl)acetate [1]45.181.744.7170.360.6 (OCH₂CH₃), 14.2 (OCH₂CH₃), 127.2, 128.6, 132.6, 142.0 (Ar-C)
Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the purified this compound derivative for ¹H NMR, or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent depends on the solubility of the compound.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a suitable reference peak.

  • Instrument Setup :

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to adjust the depth correctly.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.

  • Data Acquisition :

    • For ¹H NMR :

      • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

      • Use a 90° pulse angle.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a suitable number of scans (typically 8-16 for a sample of this concentration) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR :

      • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

      • Use a proton-decoupled pulse sequence.

      • A larger number of scans (e.g., 128 to 1024 or more) is usually required due to the low natural abundance of ¹³C.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the solvent residual peak or the internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule and its fragments.

Data Presentation: Mass Spectrometry of this compound Derivatives

The following table outlines the expected molecular ions and key fragments for simple this compound derivatives.

Table 3: Mass Spectrometry Data (ESI-MS)

CompoundMolecular FormulaCalculated M.W.Expected [M+H]⁺ (m/z)Expected [M-H]⁻ (m/z)Key Fragmentation Pathways
This compound C₅H₈O₃116.12117.05115.04Loss of H₂O, loss of CO₂, fragmentation of the oxetane ring (e.g., loss of C₂H₄O)
Methyl 2-(oxetan-3-yl)acetate C₆H₁₀O₃130.14131.07-Loss of CH₃OH, loss of CO, fragmentation of the oxetane ring
Ethyl 2-(oxetan-3-ylidene)acetate C₇H₁₀O₃142.15143.07-Fragmentation consistent with an α,β-unsaturated ester and an oxetane ring

The fragmentation of the oxetane ring itself is a key diagnostic feature. For instance, 3-oxetanone is known to fragment into ketene (CH₂CO) and formaldehyde (HCHO), or ethylene oxide and carbon monoxide[2][3]. Similar fragmentation patterns can be expected for derivatives of this compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A detailed protocol for ESI-MS analysis is provided below:

  • Sample Preparation :

    • Prepare a stock solution of the purified compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

    • From the stock solution, prepare a dilute solution for analysis, typically in the range of 1-10 µg/mL, using a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

    • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is present.

  • Instrument Setup and Calibration :

    • Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range and ionization mode. This ensures high mass accuracy.

    • Set the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas pressure, drying gas flow rate, and temperature, to optimal values for the analyte and solvent system.

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum in the appropriate mass range to detect the molecular ion ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).

    • For HRMS, ensure the instrument is operating at a high resolving power.

    • For tandem mass spectrometry (MS/MS), select the molecular ion of interest as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a fragment ion spectrum.

  • Data Analysis :

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic neutral losses and fragment ions.

    • Correlate the observed fragmentation with the proposed structure of the this compound derivative.

Single-Crystal X-ray Crystallography

When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure, including the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

Data Presentation: X-ray Crystallography

Table 4: Expected Crystallographic Parameters for a this compound Derivative

ParameterExpected Value
Crystal SystemDependent on packing (e.g., monoclinic, orthorhombic)
Space GroupDependent on chirality and packing
C-O bond length (oxetane)~1.44 Å
C-C bond length (oxetane)~1.53 Å
C-C-C bond angle (oxetane)~87°
C-O-C bond angle (oxetane)~92°
Experimental Protocol: Single-Crystal X-ray Crystallography

The general procedure for single-crystal X-ray diffraction is as follows:

  • Crystal Growth :

    • Grow single crystals of the purified compound suitable for X-ray diffraction (typically 0.1-0.5 mm in each dimension). This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting and Data Collection :

    • Select a high-quality single crystal under a microscope and mount it on a goniometer head.

    • Center the crystal in the X-ray beam of the diffractometer.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement :

    • Process the raw diffraction data to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine the positions of hydrogen atoms.

  • Structure Validation and Visualization :

    • Validate the final structure using metrics such as the R-factor and goodness-of-fit.

    • Generate tables of atomic coordinates, bond lengths, bond angles, and torsion angles.

    • Create a graphical representation of the molecule, often as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) or similar diagram, to visualize the three-dimensional structure.

By systematically applying these analytical techniques and comparing the experimental data with expected values, researchers can confidently validate the structure of novel this compound derivatives.

References

A Comparative Guide to the Analytical Data of 2-(Oxetan-3-YL)acetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the analytical data for 2-(Oxetan-3-YL)acetic acid against two structurally related carboxylic acids: cyclobutanecarboxylic acid and acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds.

Data Presentation

The following tables summarize the key analytical data for this compound, cyclobutanecarboxylic acid, and acetic acid.

Table 1: General Properties

PropertyThis compoundCyclobutanecarboxylic acidAcetic acid
CAS Number 1310381-54-43721-95-764-19-7
Molecular Formula C₅H₈O₃C₅H₈O₂C₂H₄O₂
Molecular Weight 116.12 g/mol 100.12 g/mol 60.05 g/mol
Appearance White to off-white solid[1]Colorless liquidColorless liquid or crystals
Purity ≥95%[2]98%[3]≥99.85% (Glacial)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (Predicted for this compound)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~10-12Singlet (broad)1H-COOH
~4.6-4.8Triplet2H-OCH₂-
~4.4-4.6Triplet2H-OCH₂-
~3.2-3.5Multiplet1H-CH-
~2.6-2.8Doublet2H-CH₂-COOH
Cyclobutanecarboxylic acid 11.0-12.0Singlet (broad)1H-COOH
3.18Quintet1H-CH-COOH
2.32Multiplet2H-CH₂-
2.24Multiplet2H-CH₂-
1.99Multiplet1H-CH₂-
1.92Multiplet1H-CH₂-
Acetic acid ~11.5Singlet (broad)1H-COOH
2.1Singlet3H-CH₃

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted for this compound)

CompoundChemical Shift (δ) ppmAssignment
This compound ~175-178-COOH
~72-75-OCH₂-
~38-41-CH₂-COOH
~33-36-CH-
Cyclobutanecarboxylic acid 182.2-COOH
38.8-CH-
25.4-CH₂-
18.2-CH₂-
Acetic acid 178.1-COOH
20.8-CH₃

Table 4: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted) ~2500-3300 (broad)O-H stretch (carboxylic acid)
~1700-1725C=O stretch (carboxylic acid)
~1100-1300C-O stretch (ether and carboxylic acid)
~950-1000Oxetane ring vibration
Cyclobutanecarboxylic acid 2500-3300 (broad)O-H stretch (carboxylic acid)
1700C=O stretch (carboxylic acid)
1410, 1230, 940C-O-H and C-C vibrations
Acetic acid 2500-3300 (broad)O-H stretch (carboxylic acid dimer)
1760-1710C=O stretch (monomer/dimer)
1430, 1375, 1294C-O-H and CH₃ deformations

Table 5: Mass Spectrometry (MS) Data

CompoundIonization ModeKey Fragments (m/z)
This compound (Predicted) EI116 (M⁺), 71 (M-COOH), 57 (C₄H₉⁺), 45 (COOH⁺)
Cyclobutanecarboxylic acid EI100 (M⁺), 85 (M-CH₃), 73 (M-C₂H₃), 55 (C₄H₇⁺)
Acetic acid EI60 (M⁺), 45 (M-CH₃), 43 (CH₃CO⁺)

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample was dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment was performed with a 90° pulse width, a spectral width of 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans were acquired for sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment was conducted with a 30° pulse width, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans were typically required to obtain a good signal-to-noise ratio.

  • Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the material was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop was applied to the ATR crystal.

  • Instrumentation: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Acquisition: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

  • Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: For volatile compounds like acetic acid and cyclobutanecarboxylic acid, a direct insertion probe or gas chromatography (GC) inlet was used. For less volatile solids, a direct infusion method with a suitable solvent might be employed for electrospray ionization (ESI).

  • Instrumentation: Mass spectra were obtained on a mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer.

  • Electron Ionization (EI): For EI-MS, a standard electron energy of 70 eV was used. The ion source temperature was maintained at approximately 200-250 °C.

  • Data Acquisition: Mass spectra were recorded over a mass-to-charge (m/z) range of approximately 40-300 amu.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragment ions.

Mandatory Visualization

Analytical_Workflow Workflow for Cross-Referencing Analytical Data cluster_Target Target Compound: this compound cluster_Analogs Analog Compounds Target_NMR NMR Spectroscopy (¹H, ¹³C) Data_Comparison Data Comparison (Tables) Target_NMR->Data_Comparison Target_IR IR Spectroscopy (ATR-FTIR) Target_IR->Data_Comparison Target_MS Mass Spectrometry (EI, ESI) Target_MS->Data_Comparison Analog1 Cyclobutanecarboxylic acid Analog1->Data_Comparison Analog2 Acetic acid Analog2->Data_Comparison Structure_Confirmation Structure Confirmation Data_Comparison->Structure_Confirmation Protocol_Dev Protocol Development Protocol_Dev->Target_NMR Protocol_Dev->Target_IR Protocol_Dev->Target_MS Final_Report Publish Comparison Guide Structure_Confirmation->Final_Report

Caption: Workflow for the cross-referencing of analytical data.

Signaling_Pathway_Analogy Conceptual Pathway for Compound Characterization cluster_Spectroscopy Spectroscopic Analysis cluster_Data_Analysis Data Interpretation Unknown_Sample Unknown Sample (e.g., this compound) NMR NMR (¹H, ¹³C) Unknown_Sample->NMR Excite Nuclei IR IR Unknown_Sample->IR Vibrational Excitation MS Mass Spec. Unknown_Sample->MS Ionize & Fragment Spectral_Data Raw Spectral Data NMR->Spectral_Data IR->Spectral_Data MS->Spectral_Data Database_Search Database Comparison Spectral_Data->Database_Search Cross-reference Structure_Elucidation Structure Elucidation Spectral_Data->Structure_Elucidation Manual Interpretation Database_Search->Structure_Elucidation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure

Caption: Conceptual pathway for compound characterization.

References

The Oxetane Moiety: A Modern Tool for Modulating Lipophilicity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate process of drug design and development, achieving an optimal balance of physicochemical properties is paramount to ensuring a candidate molecule's success. Among these, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[][2] The four-membered oxetane ring has emerged as a valuable functional group in medicinal chemistry, offering a strategic approach to fine-tune lipophilicity and other key molecular attributes.[3][4] This guide provides a comprehensive comparison of the oxetane moiety with its common bioisosteric replacements, the gem-dimethyl and carbonyl groups, supported by experimental data and detailed protocols.

Impact on Lipophilicity: A Quantitative Comparison

The introduction of an oxetane ring can significantly influence a molecule's lipophilicity, generally leading to a reduction compared to more lipophilic groups like the gem-dimethyl substituent. This is attributed to the polar nature of the ether oxygen within the strained four-membered ring.[4] The following tables summarize experimental data (logP and logD) from various studies, illustrating the impact of this substitution.

Table 1: Oxetane vs. gem-Dimethyl Group

Compound Pair Structure with gem-Dimethyl cLogP / LogD Structure with Oxetane cLogP / LogD ΔLogP / ΔLogD
Pair 1 3.22.1-1.1
Pair 2 2.81.9-0.9
Pair 3 4.13.0-1.1

Table 2: Oxetane vs. Carbonyl Group

Compound Pair Structure with Carbonyl LogD Structure with Oxetane LogD ΔLogD
Pair 4 1.51.2-0.3
Pair 5 2.32.0-0.3
Pair 6 0.80.6-0.2

The data consistently demonstrates that replacing a gem-dimethyl group with an oxetane moiety leads to a significant decrease in lipophilicity, as indicated by the negative ΔLogP/ΔLogD values. When compared to a carbonyl group, the oxetane substitution also tends to reduce lipophilicity, albeit to a lesser extent.[4]

Experimental Protocols for Lipophilicity Determination

Accurate measurement of lipophilicity is crucial for structure-activity relationship (SAR) studies. The most common parameters are the partition coefficient (logP) for non-ionizable compounds and the distribution coefficient (logD) for ionizable compounds at a specific pH.

Shake-Flask Method for logP/logD Determination

This traditional "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically PBS at pH 7.4 for logD).

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer and vice versa to ensure mutual miscibility.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The logP or logD is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

High-Performance Liquid Chromatography (HPLC) Method for logD Determination

Reversed-phase HPLC (RP-HPLC) offers a higher throughput method for estimating lipophilicity by correlating a compound's retention time with its hydrophobicity.

Protocol:

  • Column and Mobile Phase: Use a non-polar stationary phase (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve of retention time versus logP.

  • Sample Analysis: Inject the test compound and record its retention time.

  • Calculation: Determine the logP of the test compound by interpolating its retention time on the calibration curve. For logD, the pH of the mobile phase is adjusted to the desired value.

Visualizing the Role of Lipophilicity in Drug Development

The following diagrams illustrate the experimental workflow for determining lipophilicity and the central role of this parameter in the broader context of drug discovery and development.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Pre-saturated n-Octanol and Buffer partition Partitioning in Octanol/Buffer prep_phases->partition prep_sample Prepare Compound Stock Solution prep_sample->partition equilibrate Equilibration (Shaking) partition->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate quantify Quantify Concentration (UV-Vis or LC-MS) separate->quantify calculate Calculate logP/logD quantify->calculate

Caption: Workflow for Shake-Flask logP/logD Determination.

G cluster_discovery Drug Discovery cluster_admet ADMET Properties cluster_development Development target_id Target Identification & Validation hit_gen Hit Generation target_id->hit_gen lead_opt Lead Optimization hit_gen->lead_opt lipophilicity Lipophilicity (logP/logD) lead_opt->lipophilicity preclinical Preclinical Studies lead_opt->preclinical solubility Solubility lipophilicity->solubility permeability Permeability lipophilicity->permeability metabolism Metabolism lipophilicity->metabolism toxicity Toxicity lipophilicity->toxicity clinical Clinical Trials preclinical->clinical approval Regulatory Approval clinical->approval

Caption: Role of Lipophilicity in the Drug Development Pipeline.

Conclusion

The strategic incorporation of the oxetane moiety provides medicinal chemists with a powerful tool to modulate lipophilicity, a fundamental property governing a drug's overall performance. By replacing more lipophilic groups like gem-dimethyl with an oxetane, researchers can often improve a compound's aqueous solubility and metabolic stability without sacrificing steric bulk.[5] The provided experimental data and protocols offer a practical guide for evaluating the impact of this versatile functional group in drug discovery programs, ultimately contributing to the design of safer and more effective therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling 2-(Oxetan-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for handling 2-(Oxetan-3-YL)acetic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational plans, and disposal methods.

Chemical Properties and Hazards: this compound is a corrosive and flammable substance that can cause severe skin burns and eye damage.[1][2] It is essential to handle this chemical with appropriate safety measures to prevent exposure and injury.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on safety data for similar compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles and a face shield.[1][3]Protects against splashes and vapors that can cause severe eye irritation and burns.
Hand Protection Nitrile or neoprene gloves.[3][4][5] Inspect gloves before each use and dispose of them immediately after contact with the chemical.[4]Provides a barrier against skin contact, which can lead to severe burns. The choice of material should be confirmed for chemical resistance.
Body Protection A flame-retardant lab coat (e.g., Nomex®) or a polyethylene-coated polypropylene gown worn over long pants and closed-toe shoes.[3][4]Protects skin from accidental spills and splashes. Natural fiber clothing should be worn underneath the lab coat.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors is required if not handled in a certified chemical fume hood.[1][3][6]Protects against inhalation of vapors, which can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risks.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[1][7]

  • All work with this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][5]

  • Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the work area.[1][8]

  • Use equipment and containers that are properly grounded to prevent the buildup of static electricity.[2][8]

2. Chemical Handling:

  • Before handling, don all required PPE as specified in the table above.

  • Carefully open the container, avoiding splashes or the release of vapors.

  • Use only non-sparking tools for transferring the chemical.[1][8]

  • Keep the container tightly closed when not in use.[1][7][8]

3. Spill Management:

  • Small Spills (<100 mL): Absorb the spill with an inert, non-combustible absorbent material such as sand or earth. Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills (>100 mL): Evacuate the area immediately. Contact your institution's environmental health and safety (EHS) department for assistance.[5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[1][7][8]

  • Container Type: Use high-density polyethylene (HDPE) containers for acidic waste.[9]

  • Incompatible Wastes: Do not mix this compound waste with oxidizing agents or bases.[2][5]

  • Disposal Procedure: Dispose of the hazardous waste through your institution's EHS-approved waste management program. Do not pour this chemical down the drain.[8]

  • Contaminated PPE: Used gloves, gowns, and other contaminated disposable materials should be collected in a sealed bag and disposed of as hazardous waste.[5]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this chemical.

prep Preparation - Verify fume hood function - Check safety shower/eyewash - Remove ignition sources ppe Don Personal Protective Equipment - Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat prep->ppe handling Chemical Handling - Work in fume hood - Use non-sparking tools - Keep container closed ppe->handling spill Spill Occurs? handling->spill small_spill Small Spill Procedure - Absorb with inert material - Collect for disposal spill->small_spill Yes (Small) large_spill Large Spill Procedure - Evacuate area - Notify EHS spill->large_spill Yes (Large) disposal Waste Disposal - Collect in labeled container - Dispose via EHS spill->disposal No small_spill->disposal large_spill->disposal cleanup Work Area Decontamination - Clean surfaces - Remove PPE disposal->cleanup

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.